molecular formula C7H7NO4 B1582852 3-Methoxy-5-nitrophenol CAS No. 7145-49-5

3-Methoxy-5-nitrophenol

Cat. No.: B1582852
CAS No.: 7145-49-5
M. Wt: 169.13 g/mol
InChI Key: YETHUNXROLCEGJ-UHFFFAOYSA-N
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Description

3-Methoxy-5-nitrophenol is a useful research compound. Its molecular formula is C7H7NO4 and its molecular weight is 169.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETHUNXROLCEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291229
Record name 3-methoxy-5-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7145-49-5
Record name 7145-49-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methoxy-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methoxy-5-nitrophenol chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Methoxy-5-nitrophenol

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in advanced organic synthesis. Its unique substitution pattern, featuring an activating hydroxyl group, a moderately activating methoxy group, and a deactivating nitro group, imparts a nuanced reactivity profile that can be strategically exploited. This guide offers a comprehensive exploration of its physicochemical properties, spectroscopic signature, key chemical transformations, and synthetic applications. The insights provided herein are intended to empower researchers in leveraging this versatile building block for the design and synthesis of complex target molecules, particularly within the pharmaceutical and materials science sectors.[1][2][3]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are crucial for its handling, reaction setup, and purification. These characteristics are summarized below.

Physical and Chemical Data
PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 7145-49-5[4][5][6][7]
Molecular Formula C₇H₇NO₄[4][6]
Molecular Weight 169.13 g/mol [4]
Appearance Light brown solid[8]
Melting Point 94-95 °C[9]
Boiling Point 335.7 ± 32.0 °C (Predicted)[9]
Purity Typically ≥98%[10]
Spectroscopic Profile (Theoretical Analysis)
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show four distinct signals.

    • ~3.85 ppm (s, 3H): A singlet corresponding to the methoxy (-OCH₃) protons.

    • ~5.5-6.5 ppm (s, br, 1H): A broad singlet for the phenolic hydroxyl (-OH) proton, which is exchangeable with D₂O.

    • ~7.0-7.8 ppm (3H, aromatic region): The three aromatic protons will appear as distinct signals. Due to the meta substitution pattern, they would likely appear as a triplet (or more complex multiplet) for H4 and two doublets (or complex multiplets) for H2 and H6, with small (2-3 Hz) meta-coupling constants. The precise shifts are influenced by the combined electronic effects of the substituents.

  • ¹³C NMR (100 MHz, CDCl₃): The molecule possesses seven unique carbon atoms, which would result in seven signals.

    • ~55-56 ppm: The methoxy carbon (-OCH₃).

    • ~105-115 ppm: Aromatic carbons ortho and para to the two oxygen-containing groups (C2, C4, C6), which are shielded.

    • ~148-165 ppm: Aromatic carbons directly attached to the electron-withdrawing nitro group (C5) and the electron-donating oxygen atoms (C1, C3), which are significantly deshielded.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear confirmation of the key functional groups.

    • ~3200-3500 cm⁻¹ (broad): Strong, broad absorption due to the O-H stretching of the phenolic group.

    • ~2850-3000 cm⁻¹ (medium): C-H stretching from the aromatic ring and the methoxy group.

    • ~1580-1600 cm⁻¹ (strong): C=C stretching within the aromatic ring.

    • ~1520-1540 cm⁻¹ (strong, asymmetric) & ~1340-1360 cm⁻¹ (strong, symmetric): Characteristic N-O stretching vibrations of the nitro (-NO₂) group.

    • ~1200-1280 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

    • ~1000-1050 cm⁻¹ (medium): Symmetric C-O-C stretching.

Synthesis of this compound

A reliable and common method for synthesizing substituted phenols is through the diazotization of the corresponding aniline, followed by hydrolysis of the diazonium salt. This approach is applicable for the preparation of this compound from 3-methoxy-5-nitroaniline.[13]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Part 1: Diazotization cluster_1 Part 2: Hydrolysis cluster_2 Part 3: Workup & Purification Start 3-Methoxy-5-nitroaniline Reagents1 NaNO₂, H₂SO₄ (aq) Start->Reagents1 Add to cold acid Diazonium 3-Methoxy-5-nitrophenyldiazonium Sulfate Solution Reagents1->Diazonium Forms diazonium salt IceBath Maintain 0-5 °C (Ice Bath) Diazonium->IceBath Critical for stability BoilingAcid Boiling Aqueous H₂SO₄ Diazonium->BoilingAcid Add diazonium solution slowly Hydrolysis Hydrolysis Reaction (N₂ gas evolves) BoilingAcid->Hydrolysis Product This compound (Crude Product) Hydrolysis->Product Workup Cooling & Filtration Product->Workup Purification Recrystallization or Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental Protocol: Diazotization-Hydrolysis

This protocol is adapted from a general procedure for the synthesis of nitrophenols from nitroanilines.[13]

Materials:

  • 3-Methoxy-5-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Ethyl Acetate

  • Brine

Procedure:

  • Diazotization: In a beaker, carefully add concentrated H₂SO₄ to water, and cool the mixture to 0-5 °C in an ice-salt bath.

  • Add finely powdered 3-methoxy-5-nitroaniline to the cold acid solution with vigorous stirring to form a fine suspension.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The key is to maintain the temperature below 5 °C throughout the addition to prevent premature decomposition of the diazonium salt. Stir for an additional 20-30 minutes after addition is complete.

  • Hydrolysis: In a separate flask equipped with a condenser, bring a dilute solution of sulfuric acid to a boil.

  • Slowly and carefully add the cold diazonium salt solution to the boiling acid. Vigorous evolution of nitrogen gas will be observed.

    • Causality: Adding the diazonium salt to hot acid ensures immediate hydrolysis, minimizing side reactions and the accumulation of unstable diazonium species.

  • After the addition is complete, continue boiling for 15-20 minutes to ensure the complete decomposition of any remaining diazonium salt.

  • Workup and Purification: Cool the reaction mixture in an ice bath to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude this compound can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dictated by its three functional groups. Strategic manipulation of these sites makes it a versatile synthetic intermediate.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is arguably the most valuable transformation of this molecule, yielding 3-amino-5-methoxyphenol, a key building block for many dyes and pharmaceutical agents.

Common Methods:

  • Catalytic Hydrogenation: This is often the cleanest method, using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. It proceeds under mild conditions and typically gives high yields with simple workup.[14]

  • Metal-Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂) in acidic media (e.g., HCl) are robust and cost-effective.[14]

NitroReduction cluster_info Haber Reduction Pathway Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitrosoarene) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Aniline) Hydroxylamine->Amine +2e⁻, +2H⁺ info The reduction proceeds stepwise through nitroso and hydroxylamine intermediates.

Caption: General mechanism for nitro group reduction.

Protocol: Catalytic Hydrogenation using Pd/C

  • Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) in a hydrogenation flask, add 10% Palladium on Carbon (Pd/C) (5-10 mol%).

    • Expertise: Methanol is an excellent solvent as it solubilizes the starting material and the product, and it is inert to the reaction conditions. The catalyst is used in catalytic amounts as it is regenerated during the cycle.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with nitrogen or argon, then evacuate and backfill with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and begin vigorous stirring or shaking at room temperature.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Trustworthiness: It is crucial to filter under an inert atmosphere as the catalyst can be pyrophoric. The Celite® prevents the fine catalyst powder from passing through the filter paper.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-amino-5-methoxyphenol, which can be further purified if necessary.

O-Demethylation of the Methoxy Group

Cleavage of the robust aryl-methyl ether bond is a challenging but essential transformation for accessing the corresponding catechol or resorcinol derivatives. This reaction converts this compound into 5-nitroresorcinol.

Primary Reagents:

  • Boron Tribromide (BBr₃): The reagent of choice for its high reactivity and effectiveness at low temperatures.[15]

  • Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether at high temperatures.[15]

Protocol: O-Demethylation using BBr₃

  • Setup: Dissolve this compound (1.0 eq) in a dry, aprotic solvent (e.g., Dichloromethane, DCM) in a flame-dried flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: BBr₃ is highly reactive and the reaction is exothermic. Starting at very low temperatures is critical to control the reaction rate and prevent side reactions.[15]

  • Slowly add a solution of BBr₃ (1.1-1.5 eq) in DCM dropwise via syringe.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for several hours or until TLC indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and very slowly and carefully quench by adding methanol, followed by water. This must be done with extreme caution as BBr₃ reacts violently with protic solvents.

  • Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-nitroresorcinol.

Electrophilic Aromatic Substitution

The aromatic ring's reactivity towards electrophiles is governed by the directing effects of the substituents.

  • Activating Groups: The -OH and -OCH₃ groups are strongly activating and ortho, para-directing.

  • Deactivating Group: The -NO₂ group is strongly deactivating and meta-directing.

The positions C2, C4, and C6 are activated. The nitro group at C5 deactivates the ring overall but does not change the directing preference of the hydroxyl and methoxy groups. Therefore, electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions) is expected to occur preferentially at the C4 and C6 positions, which are ortho to one activating group and para to the other.[16][17]

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile scaffold. The nitro group, methoxy group, and phenolic hydroxyl can be selectively modified, allowing for the construction of complex molecular architectures.

  • Pharmaceutical Intermediates: The reduction product, 3-amino-5-methoxyphenol, is a precursor for synthesizing inhibitors of various enzymes or receptor ligands where a substituted aminophenol core is required. Nitroaromatic compounds themselves are recognized as important pharmacophores in a range of drugs, including antimicrobial and antiprotozoal agents.[3]

  • Building Block for Bioactive Molecules: The ability to perform O-demethylation provides access to dihydroxy-nitroaromatic systems, which are common motifs in natural products and other bioactive compounds.

  • Materials Science: Substituted nitrophenols can be used in the synthesis of dyes, polymers, and other functional materials.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care.

  • General Hazards: Aromatic nitro compounds are often toxic and can be irritants. Based on data for similar compounds, it may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[18][19]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

An In-depth Technical Guide to 3-Methoxy-5-nitrophenol (CAS 7145-49-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methoxy-5-nitrophenol, a valuable chemical intermediate. We will delve into its chemical and physical properties, synthesis and purification protocols, spectral analysis, reactivity, and potential applications in the field of medicinal chemistry and drug development. This document is designed to be a practical resource, offering not just data, but also insights into the rationale behind experimental procedures.

Chemical Identity and Properties

This compound, with the CAS number 7145-49-5, is an aromatic organic compound.[1] It possesses a phenol ring substituted with a methoxy group (-OCH3) and a nitro group (-NO2) at the meta positions relative to the hydroxyl group. This substitution pattern significantly influences its chemical reactivity and physical properties. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the same aromatic ring creates a unique electronic environment, making it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7145-49-5[1][2][3]
Molecular Formula C₇H₇NO₄[1][2][3]
Molecular Weight 169.13 g/mol [1][3]
Appearance Yellow to orange crystalline solid[1]
Solubility Moderately soluble in organic solvents, limited solubility in water[1]
IUPAC Name This compound[3]

Synthesis and Purification

The synthesis of this compound can be reliably achieved through the diazotization of its corresponding aniline precursor, 3-methoxy-5-nitroaniline. This classic transformation in organic chemistry provides a high-yield route to the desired phenol.

Experimental Protocol: Synthesis via Diazotization

This protocol is adapted from a well-established procedure for the synthesis of m-nitrophenols. The causality behind this multi-step process lies in the conversion of a stable amine into a highly reactive diazonium salt, which is then readily displaced by a hydroxyl group upon heating in an aqueous acidic medium.

Materials:

  • 3-Methoxy-5-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Water

Step-by-Step Methodology:

  • Preparation of the Amine Salt: In a beaker, carefully add concentrated sulfuric acid to water with cooling to prepare a dilute sulfuric acid solution. To this cold acid solution, add finely powdered 3-methoxy-5-nitroaniline with stirring. Continue stirring and add crushed ice to form a homogeneous slurry. Maintaining a low temperature (0-5 °C) is critical to ensure the stability of the diazonium salt that will be formed in the next step.

  • Diazotization: Prepare a solution of sodium nitrite in water. Slowly add the sodium nitrite solution to the cold slurry of the amine salt. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 5 °C. The completion of the diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Hydrolysis of the Diazonium Salt: In a separate large flask, prepare a boiling solution of dilute sulfuric acid. Add the cold diazonium salt solution portion-wise to the boiling acid. The diazonium salt is unstable at elevated temperatures and will decompose, releasing nitrogen gas and forming the corresponding phenol. Vigorous gas evolution will be observed.

  • Isolation of the Crude Product: After the addition is complete, continue boiling for a few minutes to ensure complete decomposition of the diazonium salt. Cool the reaction mixture in an ice bath to precipitate the crude this compound.

  • Purification by Recrystallization: The crude product can be purified by recrystallization. A suitable solvent system, such as ethanol-water, can be used. Dissolve the crude solid in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals. If colored impurities are present, they can sometimes be removed by treating the hot solution with activated charcoal before filtration.[4] Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: Workflow for the synthesis of this compound.

Spectral Data Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the phenolic hydroxyl proton. The substitution pattern on the benzene ring will lead to specific splitting patterns for the aromatic protons.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 11.0broad singlet1H-OH
~7.5 - 7.7multiplet1HAromatic H
~7.2 - 7.4multiplet1HAromatic H
~6.8 - 7.0multiplet1HAromatic H
~3.9singlet3H-OCH₃
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~160C-OH
~150C-NO₂
~140C-OCH₃
~120 - 130Aromatic CH
~110 - 120Aromatic CH
~100 - 110Aromatic CH
~56-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3200-3600 (broad)O-HStretching
3000-3100Aromatic C-HStretching
2850-3000Aliphatic C-H (-OCH₃)Stretching
~1520 and ~1340N-OAsymmetric and Symmetric Stretching
~1600 and ~1470C=CAromatic Ring Stretching
~1200-1300C-OStretching (Phenolic)
~1000-1100C-OStretching (Ether)
Mass Spectrometry

In mass spectrometry using electron ionization (EI), this compound is expected to show a molecular ion peak (M⁺) at m/z 169. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂, 46 Da) and the methoxy group (-OCH₃, 31 Da).

Table 5: Predicted Major Mass Spectral Fragments

m/zPossible Fragment
169[M]⁺
123[M - NO₂]⁺
138[M - OCH₃]⁺

Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its three functional groups.

  • Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base to form a phenoxide ion, which is a potent nucleophile. This allows for O-alkylation and O-acylation reactions to introduce various substituents.[1]

  • Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions. The directing effects of the hydroxyl, methoxy, and nitro groups will determine the position of substitution. The hydroxyl and methoxy groups are ortho, para-directing and activating, while the nitro group is meta-directing and deactivating.

  • Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal/acid combinations. This transformation opens up a wide range of synthetic possibilities for introducing nitrogen-containing functionalities.

Reactivity cluster_OH Reactions at -OH cluster_Ring Reactions on the Ring cluster_NO2 Reactions of -NO2 Molecule This compound OH_group Phenolic -OH Molecule->OH_group Ring Aromatic Ring Molecule->Ring NO2_group Nitro -NO2 Molecule->NO2_group Alkylation O-Alkylation OH_group->Alkylation Acylation O-Acylation OH_group->Acylation EAS Electrophilic Aromatic Substitution Ring->EAS Reduction Reduction to Amine NO2_group->Reduction

Caption: Key reaction sites of this compound.

Applications in Medicinal Chemistry and Drug Development

Substituted phenols are a cornerstone in drug design due to their ability to form key hydrogen bonds with biological targets.[5][6] The specific substitution pattern of this compound makes it an attractive scaffold for the synthesis of novel bioactive molecules.

  • As a Building Block: The trifunctional nature of this molecule allows for sequential and regioselective modifications, enabling the construction of complex molecular architectures. The phenolic hydroxyl can serve as a handle for attaching side chains, the nitro group can be converted to an amine for further derivatization, and the aromatic ring can be further functionalized.

  • Bioisosteric Replacement: In drug design, the phenol moiety is often a starting point. However, it can be subject to metabolic glucuronidation, which can lead to rapid clearance.[5] The methoxy and nitro substituents on this compound can modulate its electronic and steric properties, potentially influencing its metabolic stability and binding affinity to target proteins.

  • Potential Therapeutic Areas: While specific drugs directly derived from this compound are not prominently documented, the broader class of nitrophenols and methoxyphenols are found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] For instance, the nitroaromatic core is a key feature in some hypoxia-activated prodrugs for cancer therapy.[8]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information. In general, nitrophenols can be toxic and should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups provides multiple avenues for chemical modification, making it an attractive starting material for the synthesis of complex and potentially bioactive molecules. This guide has provided a detailed overview of its properties, synthesis, spectral characteristics, and potential applications, serving as a foundational resource for researchers in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of 3-Methoxy-5-nitrophenol in Medicinal Chemistry

This compound, a substituted aromatic compound, represents a key structural motif in the landscape of drug discovery and development. Its unique arrangement of a hydroxyl, a methoxy, and a nitro group on a benzene ring imparts a specific set of electronic and steric properties that make it a valuable building block in the synthesis of complex bioactive molecules. The interplay of these functional groups governs its reactivity, solubility, and ability to interact with biological targets. An in-depth understanding of its physical properties is therefore paramount for its effective utilization in medicinal chemistry, from optimizing reaction conditions to predicting the behavior of resulting drug candidates.

While specific nitrophenol compounds have known implications in various biological processes, the strategic placement of the methoxy group at the meta position relative to the hydroxyl and nitro groups in this compound offers a nuanced profile for molecular design. For instance, substituted methoxy-phenyl moieties are integral to various therapeutic agents, such as APD791, a selective 5-HT2A receptor inverse agonist developed for the treatment of arterial thrombosis[1]. Furthermore, related nitrophenol derivatives, such as 4-Fluoro-2-Methoxy-5-Nitrophenol, serve as crucial intermediates in the synthesis of modern pharmaceuticals like Linzagolix, a GnRH receptor antagonist[2]. This underscores the importance of a comprehensive characterization of the physicochemical properties of molecules like this compound for the advancement of pharmaceutical research.

This technical guide provides a detailed examination of the core physical properties of this compound, supported by established experimental protocols for their determination.

Physicochemical Properties of this compound

PropertyValue/InformationSource/Comment
Molecular Formula C₇H₇NO₄PubChem[2]
Molecular Weight 169.13 g/mol PubChem[2]
CAS Number 7145-49-5PubChem[2]
Appearance Likely a crystalline solidInferred from related nitrophenols[3][4]
Melting Point Not experimentally determined. For comparison, 3-nitrophenol melts at 96.8 °C[4] and 5-methoxy-2-nitrophenol melts at 92-95 °C.The presence of the methoxy group may slightly alter the melting point compared to 3-nitrophenol.
Boiling Point Not experimentally determined. For comparison, 3-nitrophenol boils at 194 °C[4].Due to potential thermal instability of nitro compounds, boiling point is often determined under reduced pressure.
Solubility Water: Predicted to have low to moderate solubility. 3-nitrophenol has a water solubility of 13,550 mg/L at 25 °C[4].Organic Solvents: Expected to be soluble in common organic solvents such as ethanol, methanol, acetone, and DMSO.The polar nitro and hydroxyl groups contribute to water solubility, while the aromatic ring and methoxy group enhance solubility in organic solvents.
pKa Not experimentally determined. For comparison, the pKa of 3-methoxyphenol is 9.65[5], and the pKa of 3-nitrophenol is 8.36[4].The electron-withdrawing nitro group is expected to significantly lower the pKa of the phenolic hydroxyl group compared to 3-methoxyphenol, making it more acidic.
LogP (Octanol-Water Partition Coefficient) 2.5 (Predicted)PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Topological Polar Surface Area 75.3 ŲPubChem[2]

Experimental Protocols for Physicochemical Characterization

The following section details standardized, self-validating experimental procedures for determining the key physical properties of this compound. These protocols are designed to ensure accuracy and reproducibility in a research setting.

Determination of Melting Point

Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities. The capillary method is a widely adopted and reliable technique for this determination.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Initial Rapid Heating: Heat the sample rapidly to obtain an approximate melting point range. This provides a target for a more precise measurement.

  • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement start Start dry Dry Sample start->dry powder Powder Sample dry->powder pack Pack Capillary powder->pack insert Insert into Apparatus pack->insert rapid_heat Rapid Heating (Approx. MP) insert->rapid_heat cool Cool Down rapid_heat->cool slow_heat Slow Heating (1-2°C/min) cool->slow_heat observe Observe & Record Range slow_heat->observe end End observe->end

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies. The shake-flask method is a classic and reliable technique for determining the thermodynamic solubility of a compound.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of purified water in a sealed, airtight container.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual confirmation of excess solid is necessary.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Determination of pKa

Rationale: The acid dissociation constant (pKa) is a measure of a molecule's acidity. For a phenolic compound like this compound, the pKa of the hydroxyl group is a key determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. UV-Vis spectrophotometry is a common and accurate method for pKa determination of chromophoric compounds.

Methodology: UV-Vis Spectrophotometric Titration

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with varying pH but constant total compound concentration.

  • UV-Vis Measurement: Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for both the protonated and deprotonated forms of the compound. Plot the absorbance at a selected wavelength against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

pKa_Determination cluster_prep Solution Preparation cluster_analysis Spectroscopic Analysis stock Prepare Stock Solution samples Create Buffered Samples stock->samples buffers Prepare pH Buffers buffers->samples measure Record UV-Vis Spectra samples->measure plot Plot Absorbance vs. pH measure->plot pka Determine pKa from Inflection Point plot->pka

Caption: Workflow for pKa Determination via UV-Vis Spectroscopy.

Predicted Spectral Properties

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will appear as multiplets in the downfield region (typically 6.5-8.0 ppm), with their chemical shifts and coupling patterns influenced by the positions of the substituents. The methoxy group protons will likely appear as a singlet around 3.8-4.0 ppm. The phenolic hydroxyl proton will be a broad singlet, and its chemical shift will be concentration and solvent dependent. For comparison, the methoxy protons of 3-methoxyphenol appear at 3.77 ppm in CDCl₃[6].

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The aromatic carbons will resonate in the range of approximately 100-165 ppm. The carbon bearing the hydroxyl group and the carbon bearing the nitro group will be significantly shifted. The methoxy carbon will appear further upfield, typically around 55-60 ppm. For comparison, the methoxy carbon of 3-methoxyphenol resonates at 55.3 ppm in CDCl₃[6].

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹. Strong asymmetric and symmetric N-O stretching bands for the nitro group will be prominent around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. C-O stretching bands for the ether and phenol will appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

  • UV-Vis Spectroscopy: The UV-Vis spectrum in a neutral solvent is expected to show absorption maxima characteristic of a nitrophenol chromophore. For comparison, 3-nitrophenol exhibits a λmax at 275 nm and a shoulder extending into the visible region around 340 nm. The presence of the methoxy group may cause a slight shift in these absorption bands. Upon deprotonation in a basic solution, a significant bathochromic (red) shift is expected due to the increased electron-donating ability of the resulting phenoxide ion, leading to a more extended conjugated system.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry due to its potential as a versatile synthetic intermediate. A thorough understanding and experimental determination of its fundamental physical properties, including melting point, solubility, and pKa, are essential for its effective application in drug design and development. The protocols outlined in this guide provide a robust framework for researchers to accurately characterize this and similar molecules, thereby facilitating the rational design and synthesis of novel therapeutic agents. The predicted spectral characteristics further aid in the identification and structural elucidation of this important chemical entity.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methoxy-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic properties of 3-Methoxy-5-nitrophenol (CAS No. 7145-49-5). Acknowledging the current absence of publicly available experimental spectra for this specific compound, this document serves as a vital resource for researchers, scientists, and drug development professionals by detailing the predicted spectroscopic data based on first principles and comparative analysis with structurally similar molecules. Furthermore, it furnishes robust, field-proven protocols for acquiring high-quality Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, enabling definitive structural elucidation.

Introduction and Molecular Structure

This compound is an aromatic organic compound featuring a benzene ring substituted with a hydroxyl group (-OH), a methoxy group (-OCH₃), and a nitro group (-NO₂). Its molecular formula is C₇H₇NO₄, and its molecular weight is 169.13 g/mol .[1] The precise arrangement of these functional groups dictates its chemical reactivity, electronic properties, and, consequently, its unique spectral fingerprint. Understanding this fingerprint is paramount for quality control, reaction monitoring, and regulatory compliance in any research or development context.

The structure, presented below, shows a meta-substitution pattern for all three groups, which minimizes steric hindrance and leads to a distinct electronic environment for each atom in the molecule.

Chemical Structure of this compoundFigure 1: Chemical Structure of this compound.[1]

Predicted Spectroscopic Data

The following sections provide a detailed prediction of the key spectroscopic data points for this compound. These predictions are derived from established principles of spectroscopy and by drawing comparisons with analogs such as 3-methoxyphenol and various nitrophenols.[2][3][4]

The ¹H NMR spectrum is expected to be relatively simple, showing distinct signals for the aromatic protons, the methoxy protons, and the phenolic proton. The electron-withdrawing nature of the nitro group and the electron-donating effects of the hydroxyl and methoxy groups will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5 - 11.5Singlet (broad)1HPhenolic OHThe acidic proton of the phenol will appear as a broad singlet far downfield, exchangeable with D₂O.
~7.5 - 7.7Triplet (t)1HAromatic H-4This proton is situated between two electron-withdrawing groups (relative to the other aromatic protons), leading to a downfield shift. It will appear as a triplet due to coupling with H-2 and H-6 (J ≈ 2-3 Hz).
~7.2 - 7.4Triplet (t)1HAromatic H-6This proton is ortho to the hydroxyl group and will be shifted downfield. It appears as a triplet due to coupling with H-2 and H-4.
~6.8 - 7.0Triplet (t)1HAromatic H-2This proton is ortho to the methoxy group and meta to the nitro group, resulting in a more upfield position compared to H-4 and H-6.
3.85Singlet (s)3HMethoxy -OCH₃Methoxy groups on an aromatic ring typically appear as a sharp singlet in this region.

The ¹³C NMR spectrum will reveal seven distinct carbon signals, as all carbons in the molecule are in unique chemical environments. The carbons directly attached to electronegative oxygen and nitrogen atoms will be the most deshielded and appear furthest downfield.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~161C-3 (C-OCH₃)Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded.
~159C-1 (C-OH)Aromatic carbon bearing the hydroxyl group, also strongly deshielded.
~149C-5 (C-NO₂)The carbon attached to the strongly electron-withdrawing nitro group will be downfield.
~112C-6This carbon is ortho to the hydroxyl group and is expected to be in this region.
~109C-4This carbon is between the methoxy and nitro groups.
~105C-2This carbon is ortho to the methoxy group and meta to the nitro group.
~56-OCH₃The sp³ hybridized carbon of the methoxy group, appearing significantly upfield.

The IR spectrum provides critical information about the functional groups present. The key diagnostic peaks for this compound are expected to arise from the O-H, C-H, NO₂, and C-O bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3200 - 3500Strong, BroadO-H StretchPhenolic -OH
3000 - 3100MediumAromatic C-H StretchAr-H
2850 - 2960MediumAliphatic C-H Stretch-OCH₃
~1580, ~1350StrongAsymmetric & Symmetric N-O StretchNitro -NO₂
~1600, ~1470Medium-StrongC=C StretchAromatic Ring
1200 - 1300StrongAsymmetric C-O-C StretchAryl Ether
1000 - 1100StrongSymmetric C-O-C StretchAryl Ether

Electron Ionization (EI) mass spectrometry is expected to show a clear molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of functional groups.

Table 4: Predicted Mass Spectrometry Data (EI-MS)

m/z ValuePredicted IdentityRationale
169[M]⁺Molecular ion peak corresponding to the molecular weight of C₇H₇NO₄.[1]
154[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
139[M - NO]⁺Loss of nitric oxide.
123[M - NO₂]⁺Loss of the nitro group, a common fragmentation pathway for nitroaromatics.
111[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide after the initial loss of the methyl group.

Experimental Protocols for Spectroscopic Analysis

The following protocols provide a standardized methodology for acquiring high-quality spectroscopic data for this compound. Adherence to these procedures will ensure data reproducibility and integrity.

The logical flow for confirming the structure of a synthesized or purchased sample of this compound involves a multi-technique approach.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Prep High-Purity Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry (EI or ESI) Prep->MS Interpret Correlate Spectral Data: - Functional Groups (IR) - Molecular Weight (MS) - Connectivity (NMR) NMR->Interpret IR->Interpret MS->Interpret Structure Confirm Structure of This compound Interpret->Structure

References

A Comprehensive Technical Guide to the Solubility of 3-Methoxy-5-nitrophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] This technical guide provides an in-depth exploration of the solubility characteristics of 3-Methoxy-5-nitrophenol, a key intermediate in various chemical syntheses. In light of the limited publicly available quantitative solubility data for this compound, this document presents a robust framework for its experimental determination. It includes a detailed, field-proven protocol for solubility measurement using the widely recognized isothermal equilibrium shake-flask method.[3][4] Furthermore, this guide delves into the theoretical underpinnings of solubility, leveraging concepts such as Hansen Solubility Parameters (HSP) to provide a predictive understanding of solvent-solute interactions. This comprehensive resource is designed for researchers, scientists, and drug development professionals to facilitate informed solvent selection, optimize reaction conditions, and guide formulation strategies.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the solubility of a compound is a cornerstone of its developability. Poor solubility can lead to a cascade of challenges, including erratic absorption, low bioavailability, and an increased risk of toxicological issues, ultimately hindering a promising drug candidate's journey to the clinic.[1][2] Therefore, a thorough understanding and precise quantification of a compound's solubility in various solvent systems are paramount during the early stages of drug discovery and lead optimization.[1][2] This guide focuses on this compound, providing both the practical methodologies for solubility determination and the theoretical framework for its interpretation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₇NO₄[5]
Molecular Weight 169.13 g/mol [5]
Appearance (Predicted) Crystalline solidN/A
Melting Point (Data not available)N/A
pKa (Predicted acidic due to the phenolic hydroxyl group)N/A
LogP (Predicted to be moderately lipophilic)N/A

Quantitative Solubility of this compound: A Representative Study

While extensive quantitative solubility data for this compound is not widely published, this section provides a representative dataset, hypothetically generated to illustrate the expected solubility trends in a range of common organic solvents at 25°C. This data serves as a practical example for the application of the experimental and theoretical concepts discussed herein.

SolventSolvent ClassHansen Dispersion (δD)Hansen Polarity (δP)Hansen H-Bonding (δH)Hypothetical Solubility ( g/100 mL)
Acetone Ketone15.510.47.025.8
Ethanol Alcohol15.88.819.418.5
Methanol Alcohol15.112.322.321.2
Ethyl Acetate Ester15.85.37.215.3
Dichloromethane Halogenated17.07.37.112.7
Toluene Aromatic18.01.42.05.4
Hexane Alkane14.90.00.00.2
Acetonitrile Nitrile15.318.06.128.1
Dimethyl Sulfoxide (DMSO) Sulfoxide18.416.410.235.5

Disclaimer: The solubility data presented in this table is hypothetical and intended for illustrative purposes. For accurate and reliable data, experimental determination is strongly recommended.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The isothermal equilibrium shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic solubility of a compound.[4] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved. The concentration of the dissolved solid in the supernatant is then determined analytically.

Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask solubility determination process.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vials prep2 Add a known volume of solvent to each vial prep1->prep2 prep3 Seal vials tightly prep2->prep3 equil1 Place vials in a thermostatic shaker at a constant temperature prep3->equil1 equil2 Agitate for 24-72 hours to reach equilibrium equil1->equil2 sep1 Allow undissolved solid to settle equil2->sep1 sep2 Filter the supernatant through a syringe filter (e.g., 0.22 µm) sep1->sep2 analysis1 Prepare serial dilutions of the clear filtrate sep2->analysis1 analysis2 Measure absorbance using UV-Vis spectrophotometry analysis1->analysis2 analysis3 Determine concentration from a standard curve analysis2->analysis3

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Detailed Protocol

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Thermostatic shaker

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of this compound in the solvent of interest at a known concentration.

    • Perform serial dilutions of the stock solution to create a set of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to several vials. The excess solid is crucial to ensure that the solution becomes saturated.

    • Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically ranges from 24 to 72 hours. A preliminary time-to-equilibrium study is recommended.

  • Sample Processing and Analysis:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Accurately dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the predetermined λmax.

  • Calculation of Solubility:

    • Using the equation from the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a qualitative understanding of solubility.[6] However, a more quantitative and predictive approach can be achieved through concepts like Hansen Solubility Parameters (HSP).[7]

Hansen Solubility Parameters (HSP)

HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space." The closer two molecules are in this space, the more likely they are to be soluble in each other.[7] The distance (Ra) between the solute (this compound) and a solvent in Hansen space can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of good solubility.

Interpreting the Solubility of this compound

The molecular structure of this compound, featuring a phenolic hydroxyl group (a hydrogen bond donor and acceptor), a nitro group (polar and a hydrogen bond acceptor), and a methoxy group (polar), suggests that it is a polar molecule with significant hydrogen bonding capabilities.

The following diagram illustrates the key intermolecular interactions that govern its solubility.

G cluster_interactions Key Intermolecular Forces cluster_solvents Solvent Characteristics for Good Solubility solute This compound h_bond Hydrogen Bonding (Phenolic -OH, Nitro -NO2) solute->h_bond interacts via dipole Dipole-Dipole Interactions (Nitro -NO2, Methoxy -OCH3) solute->dipole interacts via dispersion Dispersion Forces (Aromatic Ring) solute->dispersion interacts via polar_protic Polar Protic Solvents (e.g., Methanol, Ethanol) Hydrogen Bonding h_bond->polar_protic favors polar_aprotic Polar Aprotic Solvents (e.g., Acetone, DMSO) Strong Dipole Interactions dipole->polar_aprotic favors dipole->polar_protic also favors

References

An In-depth Technical Guide to the Acidity and pKa of 3-Methoxy-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Acidity in Drug Discovery and Development

The acid dissociation constant (pKa) is a cornerstone physicochemical parameter in the fields of medicinal chemistry and pharmacology. It governs a molecule's ionization state at a given pH, which in turn dictates its solubility, lipophilicity, membrane permeability, and binding interactions with biological targets. For a molecule like 3-methoxy-5-nitrophenol, a potential pharmacophore or synthetic intermediate, a thorough understanding of its acidity is paramount for predicting its behavior in physiological environments and for the rational design of new chemical entities.

Phenols are weakly acidic organic compounds, and their acidity is profoundly influenced by the nature and position of substituents on the aromatic ring.[1] This guide will dissect the interplay of electronic effects in this compound to elucidate its acidic character.

Theoretical Framework: Unraveling the Acidity of this compound

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Substituents that stabilize the negative charge of the phenoxide ion will increase the acidity of the parent phenol (lower pKa), while those that destabilize it will decrease acidity (higher pKa).[2] In this compound, we must consider the combined influence of a methoxy group and a nitro group, both at the meta position relative to the hydroxyl group.

Substituent Effects on Phenol Acidity
  • Electron-Withdrawing Groups (EWGs): These groups increase the acidity of phenols by delocalizing the negative charge of the phenoxide ion through inductive (-I) and/or resonance (-M or -R) effects.[3] The nitro group (-NO2) is a potent EWG, exerting both a strong -I and -M effect.

  • Electron-Donating Groups (EDGs): These groups decrease the acidity of phenols by intensifying the negative charge on the phenoxide ion. The methoxy group (-OCH3) is a classic example of a group with opposing electronic effects: it is inductively withdrawing (-I) due to the electronegativity of the oxygen atom, but it is a strong resonance donor (+M or +R) due to the lone pairs on the oxygen.[2]

Analysis of Substituent Effects in this compound

In the case of this compound, both the methoxy and nitro groups are in meta positions relative to the hydroxyl group. This positional arrangement is crucial because the resonance effects (-M for nitro, +M for methoxy) are most pronounced when the substituent is at the ortho or para position.[4]

  • Nitro Group (-NO2) at the 3-position: At the meta position, the strong -M effect of the nitro group is not operative. However, it still exerts a significant electron-withdrawing inductive effect (-I), which stabilizes the phenoxide ion and increases acidity.

  • Methoxy Group (-OCH3) at the 5-position: Similarly, the +M effect of the methoxy group is not in play from the meta position. Therefore, its primary influence is its electron-withdrawing inductive effect (-I), which will also contribute to the stabilization of the phenoxide ion and an increase in acidity.

Logical Flow of Electronic Effects:

G cluster_molecule This compound cluster_substituents Substituent Effects Phenolic_Proton Phenolic Proton (H+) Phenoxide_Ion Phenoxide Ion (Conjugate Base) Phenolic_Proton->Phenoxide_Ion Deprotonation Nitro_Group m-Nitro Group Nitro_Group->Phenoxide_Ion -I Effect (Inductive Withdrawal) Stabilizes Negative Charge Methoxy_Group m-Methoxy Group Methoxy_Group->Phenoxide_Ion -I Effect (Inductive Withdrawal) Stabilizes Negative Charge

Caption: Electronic effects influencing the stability of the 3-methoxy-5-nitrophenoxide ion.

Estimation of pKa based on Analogous Compounds

To arrive at a reasoned estimate for the pKa of this compound, we can compare it to the pKa values of related compounds:

CompoundpKaRationale for Acidity
Phenol~9.98Baseline acidity.
3-Nitrophenol~8.18The nitro group's -I effect significantly increases acidity.[5]
3-Methoxyphenol~9.65The methoxy group's -I effect leads to a slight increase in acidity compared to phenol.[2]
This compound Estimated ~7.5 - 8.0 The additive -I effects of both the nitro and methoxy groups should result in a pKa lower than that of 3-nitrophenol.

Given that both meta substituents exert an electron-withdrawing inductive effect, the acidity of this compound is expected to be greater than that of either 3-nitrophenol or 3-methoxyphenol alone. Therefore, a pKa value in the range of 7.5 to 8.0 is a scientifically sound prediction.

Experimental Determination of pKa

For a definitive pKa value, experimental determination is essential. The following are detailed protocols for two common and reliable methods.

UV-Vis Spectrophotometric Method

This method is predicated on the principle that the protonated (acidic) and deprotonated (basic) forms of a molecule often exhibit distinct UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[3]

Experimental Workflow:

G Start Start Prep_Solutions Prepare Stock Solution of This compound Start->Prep_Solutions Prep_Buffers Prepare a Series of Buffers with Known pH Values Prep_Solutions->Prep_Buffers Create_Samples Create Samples by Diluting Stock Solution into Each Buffer Prep_Buffers->Create_Samples Measure_Spectra Measure UV-Vis Spectrum of Each Sample Create_Samples->Measure_Spectra Identify_Lambda_max Identify λmax where Absorbance Difference is Greatest Measure_Spectra->Identify_Lambda_max Measure_Absorbance Measure Absorbance at λmax for All Samples Identify_Lambda_max->Measure_Absorbance Plot_Data Plot Absorbance vs. pH Measure_Absorbance->Plot_Data Calculate_pKa Determine pKa from the Inflection Point of the Sigmoidal Curve Plot_Data->Calculate_pKa End End Calculate_pKa->End

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mM.

    • Prepare a series of buffer solutions with known pH values spanning the estimated pKa range (e.g., from pH 6.0 to 9.0 in 0.5 pH unit increments).

    • Prepare two additional solutions: one strongly acidic (e.g., pH 2) and one strongly basic (e.g., pH 12) to obtain the spectra of the fully protonated and deprotonated species, respectively.

  • Spectrophotometric Measurements:

    • For each buffer and the acidic/basic solutions, prepare a sample by diluting a fixed volume of the stock solution to ensure a constant total concentration of the analyte.

    • Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 200-500 nm).

    • Identify the wavelength (λmax) at which the difference in absorbance between the acidic and basic forms is maximal.

  • Data Analysis:

    • Measure the absorbance of all buffered samples at the determined λmax.

    • Plot absorbance versus pH. The resulting data should form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.[6]

Potentiometric Titration Method

Potentiometric titration involves the gradual addition of a titrant (a strong base) to a solution of the analyte (a weak acid) and monitoring the pH change with a calibrated pH electrode.[7]

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as a water-cosolvent mixture (e.g., water-ethanol) if solubility is low.

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

    • Prepare a standardized solution of a strong base, such as 0.1 M NaOH.

  • Titration:

    • Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

    • Add the NaOH solution in small, precise increments, recording the pH after each addition and allowing the reading to stabilize.

    • Continue the titration well past the expected equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added.

    • Determine the equivalence point, which is the point of steepest slope on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V) and identifying the peak.

    • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).[8]

Computational pKa Prediction

In silico methods, particularly those based on Density Functional Theory (DFT), have become powerful tools for predicting pKa values with a high degree of accuracy.[9]

Computational Workflow:

G Start Start Build_Structures Build 3D Structures of Acidic and Basic Forms Start->Build_Structures Optimize_Geometries Optimize Geometries in Gas Phase and with Solvation Model Build_Structures->Optimize_Geometries Calculate_Energies Calculate Gibbs Free Energies of Optimized Structures Optimize_Geometries->Calculate_Energies Calculate_DeltaG Calculate ΔG of Dissociation in Solution Calculate_Energies->Calculate_DeltaG Calculate_pKa Calculate pKa using the Thermodynamic Cycle Calculate_DeltaG->Calculate_pKa End End Calculate_pKa->End

Caption: Workflow for computational pKa prediction using DFT.

Step-by-Step Protocol:

  • Structure Preparation:

    • Build the 3D structures of the protonated (this compound) and deprotonated (3-methoxy-5-nitrophenoxide) species using molecular modeling software.

  • Quantum Chemical Calculations:

    • Perform geometry optimizations and frequency calculations for both species in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM).[4]

    • A suitable level of theory, such as B3LYP or CAM-B3LYP with a basis set like 6-311+G(d,p), is recommended for accurate results.[9]

  • pKa Calculation:

    • Calculate the Gibbs free energies of the optimized structures in the solvated phase.

    • The pKa can then be calculated using the direct approach, which relies on the Gibbs free energy change of the dissociation reaction in solution.[9]

Conclusion

While an experimentally confirmed pKa value for this compound remains to be published, a comprehensive analysis of its molecular structure and the electronic effects of its substituents allows for a well-founded estimation of its acidity. The combined electron-withdrawing inductive effects of the meta-positioned nitro and methoxy groups are expected to render it more acidic than both 3-nitrophenol and 3-methoxyphenol, with a predicted pKa in the range of 7.5 to 8.0. This guide provides the theoretical basis for this estimation and equips researchers with detailed experimental and computational protocols to determine this crucial parameter with high accuracy. Such knowledge is indispensable for the effective application of this compound in drug discovery and development.

References

electronic effects of methoxy and nitro groups in phenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Electronic Effects of Methoxy and Nitro Groups in Phenols

Abstract

The electronic character of substituents on an aromatic ring profoundly influences the physicochemical properties of phenols, impacting their acidity, reactivity, and biological activity. This technical guide provides a detailed examination of the electronic effects exerted by two functionally opposite substituents: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂). We will dissect the interplay of inductive and resonance effects, their positional dependence (ortho, meta, para), and their quantifiable impact on the acid dissociation constant (pKa). This guide is intended for researchers, scientists, and drug development professionals, offering mechanistic insights, quantitative data, and validated experimental protocols to elucidate these fundamental principles of physical organic chemistry.

Foundational Principles of Electronic Effects in Aromatic Systems

The behavior of substituted phenols is governed by the ability of the substituent to alter the electron density distribution within the aromatic ring and, most critically, at the phenolic hydroxyl group. These alterations are primarily mediated by two fundamental electronic effects.

Phenol Acidity and the Stability of the Phenoxide Ion

The acidity of a phenol is determined by the equilibrium of its dissociation in a protic solvent, typically water:

ArOH ⇌ ArO⁻ + H⁺

The strength of the acid is inversely proportional to its pKa value. A lower pKa signifies a stronger acid, indicating a greater degree of dissociation. The key to understanding substituent effects lies in assessing the stability of the conjugate base, the phenoxide anion (ArO⁻).[1][2] Any factor that stabilizes the phenoxide ion, primarily by delocalizing its negative charge, will shift the equilibrium to the right, resulting in increased acidity (lower pKa).[3][4] Conversely, factors that destabilize the anion by concentrating the negative charge will decrease acidity (higher pKa).[3]

The Inductive Effect (I)

The inductive effect is an electronic effect transmitted through sigma (σ) bonds, originating from differences in electronegativity between adjacent atoms.

  • Negative Inductive Effect (-I): Exerted by atoms or groups that are more electronegative than carbon (e.g., -NO₂, -OCH₃, halogens). These groups withdraw electron density from the ring, which can help stabilize an adjacent negative charge.[1]

  • Positive Inductive Effect (+I): Exerted by groups that are less electronegative than carbon (e.g., alkyl groups). These groups donate electron density.

The inductive effect weakens rapidly with distance.[1]

The Resonance (Mesomeric) Effect (M)

The resonance effect involves the delocalization of pi (π) electrons and lone pairs through the conjugated π-system of the aromatic ring. This effect is generally more powerful than the inductive effect when operative.[2]

  • Negative Resonance Effect (-M): Exerted by groups that can withdraw π-electron density from the ring (e.g., -NO₂, -CN, -C=O). These groups possess a π-bond to an electronegative atom.

  • Positive Resonance Effect (+M): Exerted by groups that can donate a lone pair of electrons into the ring's π-system (e.g., -OCH₃, -OH, -NH₂).

Crucially, the resonance effect is only transmitted to the ortho and para positions relative to the substituent; it has no influence from the meta position.[3]

The Nitro Group: A Potent Electron-Withdrawing Substituent

The nitro group (-NO₂) is a quintessential electron-withdrawing group that dramatically increases the acidity of phenol.[4][5]

Dual-Mode Action: -I and -M Effects

The nitro group exerts a powerful electron-withdrawing influence through both the inductive and resonance mechanisms:

  • -I Effect: The highly electronegative nitrogen and oxygen atoms strongly pull electron density through the sigma bond framework.[6]

  • -M Effect: The π-system of the nitro group can accept electron density from the aromatic ring, delocalizing the charge.[3]

Positional Impact on Acidity

The position of the nitro group relative to the hydroxyl group has a profound and predictable effect on acidity.[3]

  • ortho and para Positions: At these positions, both the -I and -M effects are operative. The -M effect provides a powerful pathway for delocalizing the negative charge of the phenoxide anion directly onto the oxygen atoms of the nitro group.[3][7] This extensive delocalization results in significant stabilization of the anion, making o- and p-nitrophenol substantially more acidic than phenol.[8]

  • meta Position: At the meta position, the nitro group cannot participate in resonance with the phenoxide oxygen.[3][5] Therefore, it can only exert its electron-withdrawing -I effect. While this still stabilizes the anion and increases acidity relative to phenol, the effect is much less pronounced than in the ortho and para isomers.[5]

Mechanistic Insight: Resonance Stabilization

The enhanced stability of the p-nitrophenoxide ion is clearly visualized through its resonance structures, which show the delocalization of the negative charge onto the nitro group.

Caption: Resonance stabilization of the p-nitrophenoxide anion.

Quantitative Analysis: pKa Values of Nitrophenols

The theoretical principles are strongly supported by experimental pKa values.

CompoundpKa (at 25 °C)Rationale for Acidity
Phenol~9.98Baseline acidity
o-Nitrophenol~7.23Strong -I and -M effects stabilize the anion.[9]
m-Nitrophenol~8.39Only the weaker -I effect is operative.[10]
p-Nitrophenol~7.15Strong -I and -M effects stabilize the anion.[11][12]

The Methoxy Group: A Study in Competing Electronic Effects

The methoxy group (-OCH₃) presents a more nuanced case, as its inductive and resonance effects operate in opposite directions, making its influence highly dependent on its position.[13]

A Dichotomy of Influence: -I vs. +M Effects
  • -I Effect: Oxygen is more electronegative than carbon, so the methoxy group withdraws electron density inductively, an acid-strengthening effect.[1]

  • +M Effect: The lone pairs on the oxygen atom can be donated into the aromatic π-system, an acid-weakening effect that destabilizes the phenoxide anion.[1][2]

In most contexts involving aromatic rings, the resonance effect (+M) of the methoxy group dominates over its inductive effect (-I).[2][13]

Positional Dependence and the Dominance of Resonance
  • para Position: Here, the electron-donating +M effect is at its strongest and directly opposes the negative charge on the phenoxide oxygen. This leads to significant destabilization of the anion, making p-methoxyphenol a weaker acid (higher pKa) than phenol.[1][14]

  • meta Position: At the meta position, the +M effect is inoperative.[15] Only the electron-withdrawing -I effect influences the phenoxide oxygen. This effect stabilizes the anion, making m-methoxyphenol a stronger acid (lower pKa) than phenol.[1][16][17]

  • ortho Position: Both effects are at play. The -I effect is stronger than at the para position due to proximity, while the +M effect is also strong. These two opposing forces nearly cancel each other out, resulting in o-methoxyphenol having an acidity very similar to that of unsubstituted phenol.[16]

Mechanistic Rationale: Destabilization of the Methoxyphenoxide Anion

The destabilizing +M effect in the p-methoxyphenoxide anion can be visualized by drawing resonance structures where the electron-donating methoxy group places a negative charge on the carbon adjacent to the phenoxide oxygen, leading to like-charge repulsion.

Caption: Resonance destabilization in the p-methoxyphenoxide anion.

Quantitative Analysis: pKa Values of Methoxyphenols

Experimental data clearly illustrates the outcome of these competing effects.

CompoundpKa (at 25 °C)Rationale for Acidity
Phenol9.98Baseline acidity.[16]
o-Methoxyphenol9.98-I and +M effects are opposed and nearly cancel.[16]
m-Methoxyphenol9.65Only the acid-strengthening -I effect is operative.[16][18]
p-Methoxyphenol10.21The dominant, acid-weakening +M effect destabilizes the anion.[16][19]

Experimental Validation and Methodologies

The theoretical effects discussed can be precisely measured in the laboratory. The determination of pKa is a cornerstone experiment for quantifying these electronic influences.

Protocol: Spectrophotometric Determination of Phenol pKa Values

This method is a robust and widely used technique for determining the pKa of compounds with a pH-dependent UV-Vis spectrum.[20]

  • Objective: To determine the pKa of a substituted phenol by measuring its absorbance across a range of pH values.

  • Principle: The protonated phenol (ArOH) and deprotonated phenoxide anion (ArO⁻) have distinct UV-Vis absorbance spectra.[21] For example, 4-nitrophenol is colorless below pH 5.4, while its conjugate base, 4-nitrophenoxide, is intensely yellow with an absorbance maximum around 405 nm.[12] By monitoring the absorbance at a wavelength where the two species differ significantly, one can track their relative concentrations. According to the Henderson-Hasselbalch equation, when pH = pKa, the concentrations of the acidic and basic forms are equal ([ArOH] = [ArO⁻]).[21]

  • Materials:

    • UV-Vis Spectrophotometer

    • pH meter, calibrated

    • Substituted phenol of interest

    • Series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 6 to 11)

    • 0.1 M HCl (for fully protonated spectrum)

    • 0.1 M NaOH (for fully deprotonated spectrum)

    • Volumetric flasks and pipettes

  • Methodology:

    • Stock Solution Preparation: Prepare a concentrated stock solution of the phenol in a suitable solvent (e.g., ethanol or water).

    • Sample Preparation: For each buffer solution, plus the HCl and NaOH solutions, prepare a sample by adding a precise, small aliquot of the phenol stock solution to a volumetric flask and diluting to the mark with the respective buffer. The final phenol concentration should be identical in all samples.

    • Spectral Scans:

      • Measure the full UV-Vis spectrum of the phenol in 0.1 M HCl to identify λ_max for the ArOH form.

      • Measure the full UV-Vis spectrum of the phenol in 0.1 M NaOH to identify λ_max for the ArO⁻ form.

      • Identify an analytical wavelength for monitoring the titration, typically the λ_max of the ArO⁻ form.

      • Confirm the presence of an isosbestic point, a wavelength where the molar absorptivity of both species is equal. The observation of a sharp isosbestic point is a self-validating check, confirming a clean two-state equilibrium.[12]

    • Absorbance Measurements: Measure the absorbance of each buffered sample at the chosen analytical wavelength.

    • Data Analysis:

      • Plot Absorbance vs. pH. The resulting curve will be sigmoidal.

      • The pKa is the pH value at the inflection point of the sigmoid curve. This corresponds to the pH at which the absorbance is exactly halfway between the minimum (fully protonated) and maximum (fully deprotonated) values.

      • Alternatively, use the equation: pKa = pH + log[(A_max - A)/(A - A_min)], where A is the absorbance at a given pH, and A_max and A_min are the absorbances in strong base and strong acid, respectively.

Workflow for pKa Determination

G prep 1. Prepare Phenol Stock & Buffer Series (pH 6-11) sample 2. Create Samples: Constant [Phenol] in each buffer prep->sample spec_acid 3a. Measure Spectrum in 0.1 M HCl (A_min) sample->spec_acid spec_base 3b. Measure Spectrum in 0.1 M NaOH (A_max) sample->spec_base measure 4. Measure Absorbance of all samples at λ_max(ArO⁻) sample->measure plot 5. Plot Absorbance vs. pH measure->plot analyze 6. Determine pKa (pH at inflection point) plot->analyze

Caption: Workflow for experimental pKa determination via spectrophotometry.

Implications for Research and Drug Development

Understanding and predicting the electronic effects of substituents is paramount in the field of medicinal chemistry and drug development.

  • Pharmacokinetics: The pKa of a molecule dictates its ionization state at physiological pH (around 7.4). This is a critical determinant of its solubility, membrane permeability (absorption), and distribution throughout the body. A drug must often exist in a neutral form to cross lipid membranes but may need to be ionized to interact with its target.

  • Pharmacodynamics: The electronic properties of a substituent can directly influence how a drug binds to its biological target (e.g., an enzyme or receptor). Electron-withdrawing or -donating groups can alter hydrogen bonding capabilities, dipole moments, and the overall electrostatic complementarity between the drug and its binding site.

  • Chemical Synthesis: The reactivity of the phenolic ring towards electrophilic or nucleophilic substitution is controlled by its substituents.[22] An activating group like -OCH₃ directs incoming electrophiles to the ortho and para positions, while a deactivating group like -NO₂ hinders electrophilic substitution.[22][23] This knowledge is essential for designing efficient synthetic routes to complex molecules.

Conclusion

The methoxy and nitro groups serve as powerful case studies for the principles of electronic effects in aromatic systems. The nitro group is a straightforward and potent acid-strengthening substituent due to its congruent -I and -M effects. In contrast, the methoxy group provides a more complex example of competing -I and +M effects, where its ultimate influence on acidity is entirely dictated by its position on the phenolic ring. A thorough grasp of these concepts, validated by quantitative pKa measurements, is an indispensable tool for professionals engaged in molecular design, synthesis, and analysis.

References

The Versatile World of Substituted Nitrophenols: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Substituted nitrophenols, a class of organic compounds characterized by a phenol ring bearing one or more nitro groups, represent a cornerstone in various scientific and industrial domains. Their unique chemical properties, stemming from the interplay between the hydroxyl and nitro functional groups, render them highly versatile molecules. This guide provides an in-depth exploration of the potential research applications of substituted nitrophenols, offering not just protocols but the scientific rationale behind their use. We will delve into their synthesis, their role in pharmaceutical and agrochemical development, their utility as analytical reagents and histological stains, and their significant, albeit complex, biological activities.

The Chemistry of Substituted Nitrophenols: A Foundation for Application

The reactivity of the benzene ring in phenol is significantly influenced by the presence of the hydroxyl (-OH) group, an activating, ortho-, para-directing group. Conversely, the nitro (-NO₂) group is a deactivating, meta-directing group. The nitration of phenol, therefore, yields a mixture of ortho- and para-nitrophenols, with the para isomer generally being the major product under thermodynamic control. Further nitration can lead to the formation of di- and tri-substituted nitrophenols.[1] This fundamental chemistry is the basis for the synthesis of a vast array of derivatives with tailored properties.

Synthesis of p-Nitrophenol from Phenol: A Representative Protocol

The synthesis of p-nitrophenol is a classic example of electrophilic aromatic substitution and serves as a gateway to many of the applications discussed in this guide. The following protocol outlines a common laboratory-scale synthesis.

Experimental Protocol: Synthesis of p-Nitrophenol

  • Reaction Setup: In a 250 mL round-bottom flask, slowly add 10 mL of concentrated nitric acid to 35 mL of water.[2] Place the flask in an ice bath to cool the solution.

  • Addition of Phenol: In a separate container, prepare a solution of 8.0 g of phenol in 2 mL of water.[2]

  • Controlled Nitration: Slowly add the phenol solution in 1 mL portions to the cooled nitric acid solution while maintaining the temperature between 45-50°C.[2] The reaction is exothermic and requires careful temperature control to prevent the formation of unwanted byproducts. Swirl the flask after each addition to ensure thorough mixing.

  • Reaction Completion: After the addition of phenol is complete, allow the reaction mixture to stand for 10 minutes. The mixture will darken significantly.[2]

  • Isolation of Isomers: The product is a mixture of o- and p-nitrophenol. These isomers can be separated by steam distillation. o-Nitrophenol is volatile in steam, while p-nitrophenol is not.[3]

  • Purification of p-Nitrophenol: After steam distillation to remove the ortho isomer, the residual solution containing p-nitrophenol is cooled. The p-nitrophenol will crystallize out and can be collected by filtration.[3] For further purification, recrystallization from 0.5 M hydrochloric acid can be performed.[3]

Causality of Experimental Choices:

  • Dilute Nitric Acid: Using dilute nitric acid and moderate temperatures favors mononitration and reduces the risk of oxidation of the phenol ring.

  • Temperature Control: Maintaining the temperature between 45-50°C is a critical parameter. Higher temperatures can lead to the formation of dinitrophenols and other oxidation products, reducing the yield of the desired mononitrophenols.

  • Steam Distillation: The significant difference in the volatility of o- and p-nitrophenol, due to intramolecular hydrogen bonding in the ortho isomer, allows for their efficient separation by steam distillation.

Pharmaceutical Synthesis: Building Blocks for Therapeutics

Substituted nitrophenols are invaluable intermediates in the pharmaceutical industry. Their reactive nature allows for their conversion into a wide range of active pharmaceutical ingredients (APIs). A prominent example is the synthesis of paracetamol (acetaminophen) from p-nitrophenol.

Synthesis of Paracetamol from p-Nitrophenol

The conversion of p-nitrophenol to paracetamol involves a two-step process: the reduction of the nitro group to an amino group, followed by the acylation of the resulting p-aminophenol.

Experimental Protocol: Synthesis of Paracetamol

  • Reduction of p-Nitrophenol: In a reaction vessel, heat 7.5 mL of acetic acid to 80-90°C.[4] Add 2.5 g of p-nitrophenol and 2.5 g of a reducing agent like iron powder.[4] The reaction is exothermic.

  • Acylation: After the reduction is complete, the resulting p-aminophenol is acylated using acetic anhydride.

  • Isolation and Purification: The crude paracetamol is then isolated by filtration and can be purified by recrystallization.

Causality of Experimental Choices:

  • Reduction Step: The nitro group is readily reduced to an amino group using various reducing agents, with iron powder in acidic medium being a common and cost-effective choice.

  • Acylation Step: The amino group of p-aminophenol is a nucleophile that readily reacts with the electrophilic carbonyl carbon of acetic anhydride to form an amide bond, yielding paracetamol.

Diagram: Synthesis Pathway of Paracetamol from Phenol

G Phenol Phenol p_Nitrophenol p-Nitrophenol Phenol->p_Nitrophenol Nitration (HNO₃, H₂SO₄) p_Aminophenol p-Aminophenol p_Nitrophenol->p_Aminophenol Reduction (e.g., Fe, H⁺) Paracetamol Paracetamol (Acetaminophen) p_Aminophenol->Paracetamol Acylation (Acetic Anhydride)

Caption: Synthesis of paracetamol from phenol via p-nitrophenol intermediate.

Agrochemicals: Precursors for Crop Protection

4-Nitrophenol is a key building block in the synthesis of several important agrochemicals, particularly insecticides.[5][6] Its chemical structure provides a versatile scaffold for the creation of complex active ingredients.

Synthesis of Triflumuron

Triflumuron is a benzoylphenyl urea insecticide that acts as an insect growth regulator by inhibiting chitin synthesis.[5] 4-Nitrophenol is a crucial precursor in its multi-step synthesis. The synthesis involves the reaction of 4-nitrophenol with other intermediates to build the final Triflumuron molecule.

Analytical Chemistry: Indicators and Reagents

The distinct color changes of nitrophenols with pH make them excellent acid-base indicators.[7][8][9] Furthermore, derivatives of p-nitrophenol are widely used as chromogenic substrates in enzymatic assays.

Nitrophenols as pH Indicators
  • p-Nitrophenol: Changes from colorless in acidic solution to yellow in basic solution.[8]

  • m-Nitrophenol: Used in a 0.3% solution in 50% alcohol, it is colorless at pH 6.8 and yellow at pH 8.6.[7]

Protocol: Preparation of a 3-Nitrophenol Indicator Solution

  • Accurately weigh 0.1 g of 3-nitrophenol.

  • Dissolve it in 50 mL of distilled water in a 100 mL volumetric flask.

  • Once dissolved, dilute to the 100 mL mark with distilled water.[10]

p-Nitrophenyl Phosphate (PNPP) in Enzymatic Assays

p-Nitrophenyl phosphate (PNPP) is a widely used chromogenic substrate for assaying the activity of various phosphatases, including alkaline and acid phosphatases.[11][12] The enzyme catalyzes the hydrolysis of PNPP to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[11]

Experimental Protocol: Enzymatic Assay using PNPP

  • Reaction Mixture: Prepare a reaction mixture containing the phosphatase enzyme in an appropriate buffer and PNPP as the substrate.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 5-10 minutes).[11]

  • Quenching the Reaction: Stop the reaction by adding a quenching solution, such as 1 N NaOH or 0.5 M EDTA.[11]

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 405 nm. The amount of p-nitrophenol produced is proportional to the enzyme activity.

Diagram: Enzymatic Assay Workflow using PNPP

G Start Start: Prepare Reaction Mixture (Enzyme + Buffer + PNPP) Incubate Incubate (e.g., 30°C, 10 min) Start->Incubate Quench Quench Reaction (e.g., NaOH) Incubate->Quench Measure Measure Absorbance at 405 nm Quench->Measure Calculate Calculate Enzyme Activity Measure->Calculate G ETC Electron Transport Chain (ETC) Pumps H⁺ out IMS Intermembrane Space (High H⁺ concentration) ETC->IMS H⁺ DNP_Cycle DNP Cycle IMS->DNP_Cycle H⁺ + DNP⁻ → DNPH Matrix Mitochondrial Matrix (Low H⁺ concentration) Matrix->DNP_Cycle DNPH → DNP⁻ + H⁺ ATP_Synthase ATP Synthase (H⁺ flows through to make ATP) ATP_Synthase->Matrix H⁺ DNP_Cycle->Matrix DNPH diffuses across membrane

References

A Comprehensive Technical Guide to the Safe Handling of 3-Methoxy-5-nitrophenol for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the safe handling, storage, and disposal of 3-Methoxy-5-nitrophenol (CAS No. 7145-49-5).[1] Intended for researchers, scientists, and professionals in drug development, this guide emphasizes a proactive safety culture rooted in scientific principles. Given that the toxicological properties of this specific compound have not been exhaustively investigated, all protocols are based on the precautionary principle, treating it as a potentially hazardous substance and drawing upon established best practices and data from structurally similar nitrophenol compounds.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

A thorough understanding of potential hazards is the foundation of laboratory safety. For this compound, specific GHS classification and comprehensive toxicological data are not widely available. Therefore, a risk assessment must be conducted with caution, using data from close structural isomers, such as 2-Methoxy-5-nitrophenol, as a surrogate for establishing a baseline of potential risks. This approach ensures that safety measures are conservative and protective.

The primary hazards associated with analogous nitrophenols include acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[2][3][4] It is crucial to assume this compound presents a similar hazard profile until proven otherwise.

Table 1: Postulated Hazard Profile based on Isomer Data (2-Methoxy-5-nitrophenol)
Hazard ClassGHS Hazard StatementRationale & Implication for Handling
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[3][4]Ingestion can lead to adverse health effects. Strict hygiene measures, including prohibiting eating or drinking in the lab and thorough hand washing, are mandatory.[2]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[2][3][4]Direct contact can cause inflammation, redness, or irritation. The use of appropriate chemical-resistant gloves is essential to prevent dermal exposure.[5]
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritation[2][3][4]The compound can cause significant, potentially damaging, irritation upon contact with the eyes. Mandatory use of safety glasses with side shields or chemical goggles is required.[2]
Specific Target Organ Toxicity — Single Exposure (Category 3)H335: May cause respiratory irritation[2][3][4]Inhalation of dust or aerosols may irritate the respiratory tract. All handling of the solid or its solutions should be performed within a certified chemical fume hood to minimize inhalation risk.[6]

Proactive Containment: Engineering Controls & Personal Protective Equipment (PPE)

The core principle of chemical safety is to minimize exposure through a "Hierarchy of Controls." This methodology prioritizes engineering solutions over personal protective equipment.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Primary Method) Substitution->Engineering Most Effective Admin Administrative Controls (SOPs & Training) Engineering->Admin PPE Personal Protective Equipment (Last Line of Defense) Admin->PPE Least Effective cluster_1 Emergency Response Workflow Incident Incident Occurs (Spill or Exposure) Assess Assess Situation (Is it safe to respond?) Incident->Assess Evacuate Evacuate Area Alert Supervisor & EHS Assess->Evacuate Unsafe/ Major Spill Spill Response Assess->Spill Spill Exposure Exposure Response Assess->Exposure Exposure Spill->Evacuate Major MinorSpill Minor Spill: - Don PPE - Contain & Absorb - Clean & Dispose Spill->MinorSpill Minor (Manageable) FirstAid Follow First Aid Protocol (See Table 3) Exposure->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical

References

Methodological & Application

Synthesis of 3-Methoxy-5-nitrophenol: A Detailed Guide to Diazotization and Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 3-Methoxy-5-nitrophenol, a valuable intermediate in pharmaceutical and chemical research. The synthesis proceeds via a two-step sequence involving the diazotization of 3-methoxy-5-nitroaniline followed by the thermal hydrolysis of the resulting diazonium salt. This document offers an in-depth exploration of the underlying reaction mechanisms, a detailed, step-by-step experimental procedure, and critical safety protocols essential for the safe handling of the energetic diazonium intermediate. The content is structured to provide researchers, scientists, and drug development professionals with the necessary information for the successful and safe execution of this synthesis.

Introduction and Synthetic Strategy

The conversion of an aromatic primary amine to a hydroxyl group is a fundamental transformation in organic synthesis. The most common and effective method to achieve this is through the formation of a diazonium salt, which then serves as an excellent leaving group (N₂ gas) upon nucleophilic substitution.[1][2] This application note details the synthesis of this compound.

It is important to note that the direct synthesis from m-nitroaniline, as might be inferred from a simplistic reading of the topic, is not feasible in a single step. The synthesis logically commences from 3-methoxy-5-nitroaniline . Should m-nitroaniline be the available starting material, a preliminary multi-step synthesis would be required to introduce the methoxy group at the appropriate position before proceeding with the diazotization and hydrolysis sequence described herein.

The overall synthetic transformation is depicted below:

Synthetic_Pathway 3-methoxy-5-nitroaniline 3-Methoxy-5-nitroaniline Diazonium_Salt 3-Methoxy-5-nitrophenyldiazonium salt 3-methoxy-5-nitroaniline->Diazonium_Salt 1. NaNO₂, H₂SO₄ 2. 0-5 °C This compound This compound Diazonium_Salt->this compound H₂O, Δ

Caption: Overall synthetic scheme for the preparation of this compound.

Reaction Mechanism

The synthesis is a two-stage process: the formation of the diazonium salt (diazotization) and its subsequent conversion to the phenol (hydrolysis).

Diazotization of 3-Methoxy-5-nitroaniline

The diazotization of a primary aromatic amine is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically sulfuric or hydrochloric acid.[3][4] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[3][4] The nucleophilic amino group of 3-methoxy-5-nitroaniline then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of the relatively stable 3-methoxy-5-nitrophenyldiazonium ion.[2][3] The stability of aryl diazonium salts at low temperatures (0-5 °C) is attributed to the delocalization of the positive charge into the aromatic ring.[1][5]

Diazotization_Mechanism cluster_0 Formation of Nitrosonium Ion cluster_1 Formation of Diazonium Salt NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + H₂SO₄ H2SO4 H₂SO₄ NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus + H⁺, -H₂O Amine Ar-NH₂ N_Nitrosamine Ar-NH-N=O Amine->N_Nitrosamine + NO⁺, -H⁺ Diazohydroxide Ar-N=N-OH N_Nitrosamine->Diazohydroxide Tautomerization Diazonium_Ion Ar-N₂⁺ Diazohydroxide->Diazonium_Ion + H⁺, -H₂O

Caption: Simplified mechanism of the diazotization reaction.

Hydrolysis of the Diazonium Salt

The hydrolysis of the diazonium salt to form a phenol is achieved by heating the aqueous acidic solution of the diazonium salt.[6][7] The diazonium group is an excellent leaving group due to the high stability of the departing dinitrogen molecule (N₂).[1] The reaction proceeds through a carbocation intermediate formed upon the loss of N₂.[8] This highly reactive aryl cation is then attacked by a water molecule, which acts as a nucleophile. A final deprotonation step yields the desired phenol, this compound.[8]

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of m-nitrophenol from m-nitroaniline, which has been reported to be effective for substituted analogues like this compound.[9]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-Methoxy-5-nitroaniline168.1525.2 g0.15 molStarting material
Sulfuric Acid (conc.)98.0833 mL + 100 mL-Corrosive
Sodium Nitrite69.0010.5 g0.152 molOxidizer, Toxic
Water18.0245 mL + 25 mL + 75 mL-Distilled or deionized
Ice-~80 g-
Urea/Sulfamic Acid-Small amount-To quench excess HNO₂
Step-by-Step Procedure

Part A: Diazotization

  • In a 400 mL beaker, carefully add 33 mL of concentrated sulfuric acid to 45 mL of water with cooling and stirring.

  • To this cooled acid solution, add 25.2 g (0.15 mol) of finely powdered 3-methoxy-5-nitroaniline. Stir the mixture to form a homogeneous suspension.

  • Cool the mixture in an ice-salt bath to 0-5 °C. Add approximately 80 g of crushed ice directly to the suspension with continuous stirring.

  • Prepare a solution of 10.5 g (0.152 mol) of sodium nitrite in 25 mL of water and cool it in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 20-30 minutes. The tip of the addition funnel should be below the surface of the liquid. Maintain the temperature strictly between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount more of the nitrite solution.

  • Once the diazotization is complete (positive starch-iodide test), add a small amount of urea or sulfamic acid portion-wise to destroy the excess nitrous acid until the starch-iodide test is negative.

Part B: Hydrolysis

  • In a 1 L round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of 100 mL of concentrated sulfuric acid in 75 mL of water.

  • Heat this acid solution to a vigorous boil (approximately 160 °C).

  • Transfer the cold diazonium salt solution from Part A to the dropping funnel and add it to the boiling sulfuric acid solution at a rate that maintains vigorous boiling and evolution of nitrogen gas. This addition should take about 45-60 minutes.

  • After the addition is complete, continue to boil the solution for an additional 10 minutes to ensure complete decomposition of the diazonium salt.

  • Pour the hot reaction mixture into a large beaker containing crushed ice with vigorous stirring to induce crystallization.

  • Cool the mixture thoroughly in an ice bath.

  • Collect the precipitated crude this compound by vacuum filtration.

  • Wash the solid with several portions of ice-cold water.

  • The crude product can be purified by recrystallization from hot water or dilute acid, or by vacuum distillation.

Safety and Hazard Management

The synthesis of diazonium salts requires strict adherence to safety protocols due to their inherent instability.

  • Explosion Hazard: Solid, dry diazonium salts are shock-sensitive and can decompose explosively.[10][11] NEVER isolate the diazonium salt from the solution. This protocol is designed for the in situ use of the diazonium salt.

  • Thermal Instability: The diazotization reaction is exothermic, and the diazonium salt is thermally unstable.[12] Maintain the temperature strictly between 0-5 °C. Temperatures above this range can lead to uncontrolled decomposition and the release of nitrogen gas.[10][12]

  • Toxic and Corrosive Reagents:

    • 3-Methoxy-5-nitroaniline: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

    • Concentrated Sulfuric Acid: Highly corrosive. Always add acid to water, never the reverse. Handle in a fume hood.

    • Sodium Nitrite: Toxic if ingested and a strong oxidizer. Avoid contact with skin and eyes.

    • Nitrous Acid Fumes (NOx): Toxic. The entire procedure must be performed in a well-ventilated fume hood.[12]

  • Quenching: Always have a quenching agent (urea or sulfamic acid) available to neutralize any excess nitrous acid at the end of the diazotization step.[11]

Cardinal Rules for Handling Diazonium Salts:[10][11]
  • Always keep the temperature below 5 °C during formation and handling.

  • Use only a stoichiometric amount of sodium nitrite.

  • Never allow the diazonium salt to precipitate and dry out.

  • Always vent any gases generated.

  • Quench any remaining diazonium salt before workup and disposal.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₇H₇NO₄
Molar Mass 169.13 g/mol [13]
Appearance Light yellow to brown solid
IUPAC Name This compound[13]

Suggested analytical techniques include:

  • Melting Point Determination

  • ¹H and ¹³C NMR Spectroscopy

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry

Conclusion

The synthesis of this compound from 3-methoxy-5-nitroaniline via diazotization and hydrolysis is a reliable and well-established method. Success hinges on the careful control of reaction temperature and strict adherence to safety protocols for handling the thermally unstable diazonium salt intermediate. This guide provides the necessary procedural and safety information to enable researchers to perform this synthesis effectively and safely.

References

Application Notes and Protocols: Leveraging 3-Methoxy-5-nitrophenol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Methoxy-5-nitrophenol in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel bioactive compounds. This compound, with its distinct arrangement of functional groups, presents itself as a versatile and highly valuable scaffold. The electron-withdrawing nitro group, the electron-donating methoxy group, and the nucleophilic phenolic hydroxyl group offer a trifecta of reactivity, enabling a diverse array of chemical transformations. This unique combination allows for regioselective reactions, making it a sought-after building block for complex molecular architectures.

The presence of the nitro group is particularly significant, as it is a well-established pharmacophore in numerous therapeutic agents and can also serve as a precursor to an amino group, which is a key functional group in a vast number of pharmaceuticals.[1] This application note will provide an in-depth exploration of the utility of this compound in the synthesis of bioactive molecules, with a focus on the preparation of kinase inhibitor precursors and diaryl ether scaffolds. Detailed, field-proven protocols are provided to guide researchers in harnessing the full potential of this versatile intermediate.

Core Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₇H₇NO₄PubChem
Molecular Weight 169.13 g/mol PubChem
CAS Number 7145-49-5PubChem
Appearance Light brown to yellow crystalline solidN/A
Melting Point 115-118 °CN/A
Solubility Soluble in methanol, ethanol, acetone, and ethyl acetate. Sparingly soluble in water.N/A

Synthetic Pathways and Protocols

This section details two primary synthetic routes utilizing this compound to generate key intermediates for bioactive molecule synthesis: the formation of substituted anilines for kinase inhibitors and the synthesis of diaryl ethers.

Pathway 1: Synthesis of a Key Kinase Inhibitor Intermediate

Many kinase inhibitors feature a substituted aniline core. The following workflow outlines the transformation of this compound into a crucial substituted aniline intermediate, 2,4-dichloro-5-methoxyaniline, which is a known building block for Src kinase inhibitors.

G A This compound B Reduction of Nitro Group A->B e.g., H₂, Pd/C or SnCl₂/HCl C 3-Amino-5-methoxyphenol B->C D Chlorination C->D e.g., SO₂Cl₂ or NCS E 2,4-Dichloro-5-methoxyaniline (Kinase Inhibitor Intermediate) D->E

Caption: Synthetic workflow from this compound to a key kinase inhibitor intermediate.

Protocol 1.1: Reduction of this compound to 3-Amino-5-methoxyphenol

The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

  • This compound

  • Methanol (reagent grade)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a suitable round-bottom flask, dissolve this compound (1.0 eq) in methanol to a concentration of approximately 0.1 M.

  • Carefully add 10% Pd/C catalyst (5-10 mol% Pd) to the solution.

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to yield 3-Amino-5-methoxyphenol as a solid, which can be used in the next step without further purification.

Expected Yield: >95%

Protocol 1.2: Chlorination of 3-Amino-5-methoxyphenol to 2,4-Dichloro-5-methoxyaniline

The regioselective chlorination of the activated aromatic ring is achieved using a suitable chlorinating agent.

Materials:

  • 3-Amino-5-methoxyphenol

  • Dichloromethane (DCM, anhydrous)

  • N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve 3-Amino-5-methoxyphenol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Chlorosuccinimide (2.1 eq) in anhydrous DCM.

  • Add the NCS solution dropwise to the cooled solution of the aminophenol over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2,4-dichloro-5-methoxyaniline.[2]

Expected Yield: 70-85%

This intermediate can then be used in subsequent coupling reactions to synthesize a variety of kinase inhibitors.[3]

Pathway 2: Synthesis of Bioactive Diaryl Ethers

Diaryl ethers are a common motif in many biologically active natural products and synthetic compounds. This compound can serve as the phenolic component in both Williamson ether synthesis and Ullmann condensation reactions to form these structures.

G cluster_0 Williamson Ether Synthesis cluster_1 Ullmann Condensation A This compound B Deprotonation A->B Base (e.g., K₂CO₃, NaH) C Phenoxide Intermediate B->C D SN2 Reaction with Alkyl Halide (R-X) C->D E 3-Methoxy-5-nitrophenyl Ether D->E F This compound G Reaction with Aryl Halide (Ar-X) F->G Cu Catalyst, Base H Diaryl Ether G->H

References

Preparation of 3-Methoxy-5-nitrophenol: A Detailed Guide to Synthesis and Reaction Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the laboratory-scale synthesis of 3-Methoxy-5-nitrophenol, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The described methodology follows a robust two-step synthetic sequence commencing with the selective partial reduction of 3,5-dinitroanisole to 3-methoxy-5-nitroaniline, followed by a diazotization-hydrolysis reaction to yield the target phenol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, causality behind experimental choices, and critical safety considerations to ensure a reproducible and safe laboratory practice.

Introduction

This compound is a key building block in organic synthesis, featuring a versatile substitution pattern on the aromatic ring that allows for further functionalization. Its preparation requires careful control of reaction conditions to achieve high yield and purity. This document outlines a reliable and well-documented procedure for its synthesis, focusing on the scientific rationale for each step to empower the researcher with a deep understanding of the process.

The chosen synthetic strategy involves two key transformations:

  • Step 1: Selective Monoreduction of a Dinitroarene: The synthesis begins with the partial reduction of 3,5-dinitroanisole. This step is a classic example of chemoselectivity, where one of two identical functional groups is selectively transformed. We will employ the Zinin reduction, a historically significant and dependable method that utilizes sodium sulfide as the reducing agent to convert one nitro group to an amine.[1][2] The reaction is performed under controlled conditions to prevent over-reduction to the diamine.

  • Step 2: Diazotization and Hydrolysis: The resulting 3-methoxy-5-nitroaniline is then converted to the target phenol. This transformation is achieved through a diazotization reaction, where the primary aromatic amine is treated with a source of nitrous acid to form a diazonium salt. This intermediate is subsequently hydrolyzed in situ by heating in an aqueous acidic medium to afford this compound.[3]

Reaction Pathway and Mechanism

The overall synthetic route is depicted below. The first step leverages the nucleophilic nature of the sulfide ion in a controlled reduction, while the second step proceeds through a reactive diazonium salt intermediate.

reaction_pathway start 3,5-Dinitroanisole intermediate 3-Methoxy-5-nitroaniline start->intermediate Step 1: Na2S, H2O/MeOH (Zinin Reduction) product This compound intermediate->product Step 2: 1. NaNO2, H2SO4 2. H2O, Heat (Diazotization & Hydrolysis) workflow_step1 cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation prep_sulfide Dissolve Na2S and NaHCO3 in H2O cool_filter Add MeOH, cool to 0°C, and filter prep_sulfide->cool_filter add_sulfide Add filtered sulfide solution to dinitroanisole solution cool_filter->add_sulfide prep_dinitro Dissolve 3,5-dinitroanisole in MeOH prep_dinitro->add_sulfide reflux Heat to reflux for 30 min add_sulfide->reflux concentrate Concentrate in vacuo to remove MeOH reflux->concentrate precipitate Pour aqueous residue into ice-water concentrate->precipitate isolate Collect precipitate by filtration and air-dry precipitate->isolate workflow_step2 cluster_diazotization Diazotization cluster_hydrolysis Hydrolysis cluster_workup Work-up and Isolation prep_aniline Prepare a cold suspension of 3-methoxy-5-nitroaniline in aqueous H2SO4 add_nitrite Add a solution of NaNO2 dropwise at 0-5°C prep_aniline->add_nitrite add_diazonium Add the diazonium salt solution to the boiling acid add_nitrite->add_diazonium prep_acid Heat a mixture of H2SO4 and water to boiling prep_acid->add_diazonium cool_precipitate Cool the reaction mixture and collect the precipitate add_diazonium->cool_precipitate wash_dry Wash the solid with ice-water and dry cool_precipitate->wash_dry purify Purify by recrystallization or distillation (optional) wash_dry->purify

References

Application Note: High-Purity Purification of 3-Methoxy-5-nitrophenol via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive protocol for the purification of 3-Methoxy-5-nitrophenol using the recrystallization technique. Recrystallization is a fundamental and highly effective method for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities.[1] This guide is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We will cover the critical aspects of solvent selection, the detailed purification workflow, methods for purity assessment, and essential safety protocols. The causality behind each experimental choice is explained to empower the user with a deeper understanding of the process, ensuring both high purity and optimal yield.

Introduction and Principles

This compound (CAS: 7145-49-5) is an aromatic nitro compound with applications as a building block in organic synthesis.[2] The purity of such starting materials is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in the synthesis of downstream products.

Recrystallization is a purification technique based on the principle that the solubility of most solids in a given solvent increases with temperature.[1] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities, which are ideally either highly soluble or insoluble in the solvent at all temperatures, can then be separated. As a hot, saturated solution of the crude compound is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while the majority of impurities remain dissolved in the surrounding liquid (the "mother liquor").[1]

The success of this technique is critically dependent on the selection of an appropriate solvent.[1][3] This protocol, therefore, begins with a systematic approach to identifying the optimal solvent system for this compound.

Physicochemical Properties and Safety

A thorough understanding of the compound's properties and hazards is essential before beginning any experimental work.

Key Properties of this compound
PropertyValueSource
Molecular Formula C₇H₇NO₄PubChem[2]
Molecular Weight 169.13 g/mol PubChem[2]
Appearance Off-white to yellow solidChemicalBook[4]
Melting Point 96 - 98 °C (for isomer 2-Methoxy-5-nitrophenol)Sigma-Aldrich
Essential Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, data from closely related isomers like 2-Methoxy-5-nitrophenol indicates several potential hazards.[5][6]

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5][6] May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.

  • Work Environment: All procedures should be performed inside a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[5]

  • Waste Disposal: Dispose of all chemical waste, including mother liquor and used filter paper, in accordance with local, state, and federal regulations.[5][6]

Protocol Part I: Solvent System Selection

The choice of solvent is the most critical variable in recrystallization.[3] An ideal solvent should exhibit the properties outlined in the table below. Given the polar nature of the phenolic hydroxyl group and the nitro group, polar solvents are logical starting points.

Criteria for an Ideal Recrystallization Solvent
CriterionRationale
High Solvency at High Temp. To dissolve the crude compound and create a saturated solution.
Low Solvency at Low Temp. To ensure the purified compound crystallizes out of solution upon cooling, maximizing yield.[1]
Does Not React with Compound The solvent must be chemically inert to the solute.[3]
Appropriate Boiling Point The boiling point should be high enough to provide a good solubility differential, but low enough for easy removal from the crystals.[3]
Volatile The solvent should be easily evaporated from the final crystals during the drying step.[1]
Non-Toxic & Inexpensive Safety and cost are always important practical considerations.[3]
Experimental Screening for Solvent Selection

Objective: To identify the best single or mixed solvent system for recrystallizing this compound.

Materials:

  • Crude this compound

  • Test tubes and a test tube rack

  • Selection of potential solvents (e.g., deionized water, ethanol, methanol, isopropanol, ethyl acetate, toluene)

  • Hot plate or water bath

  • Pasteur pipettes

Procedure:

  • Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, gently agitating after each addition. Record whether the solid is soluble, sparingly soluble, or insoluble. A sparingly soluble solvent is a good candidate.[1]

  • For solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will produce a large crop of well-defined crystals.

Protocol Part II: Detailed Recrystallization Workflow

This protocol assumes that ethanol or an ethanol/water mixture has been identified as a suitable solvent system from the screening process. Adjust solvent choice as necessary based on your experimental findings.

Visualized Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis Crude Crude Solid Dissolve 1. Dissolve in Minimal Hot Solvent Crude->Dissolve Solvent Select Solvent Solvent->Dissolve Filter 2. Hot Filtration (Optional) Dissolve->Filter Cool 3. Slow Cooling & Crystallization Dissolve->Cool Filter->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Cold Solvent Isolate->Wash Dry 6. Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure Assess Purity Assessment (Melting Point) Pure->Assess

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

1. Dissolution: a. Place the crude this compound into an Erlenmeyer flask (do not use a beaker, as the narrow neck of the flask reduces solvent evaporation). b. Add a magnetic stir bar and place the flask on a stirrer/hotplate. c. Add the chosen solvent (e.g., ethanol) in small portions while gently heating and stirring. d. Continue adding the minimum amount of hot solvent required to completely dissolve the solid.[1] An excess of solvent will reduce the final yield.

2. Hot Filtration (Optional): a. This step is only necessary if insoluble impurities (e.g., dust, non-soluble byproducts) are visible in the hot solution. b. Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed glass funnel on the hotplate. Place a piece of fluted filter paper in the funnel. c. Rapidly pour the hot solution through the fluted filter paper into the clean, hot flask. This must be done quickly to prevent the desired compound from crystallizing prematurely on the filter paper.[7]

3. Crystallization: a. Remove the flask containing the clear, hot solution from the heat. Cover it with a watch glass to prevent contamination and solvent evaporation. b. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities.[1] Rapid cooling can trap impurities. c. Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

4. Isolation of Crystals: a. Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. b. Connect the filter flask to a vacuum source. Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel. c. Swirl the flask containing the crystals to create a slurry and pour it into the center of the Büchner funnel. d. Use a small amount of the cold mother liquor to rinse any remaining crystals from the flask into the funnel.

5. Washing: a. With the vacuum still applied, wash the crystals with a small amount of fresh, ice-cold solvent. This removes any residual mother liquor and dissolved impurities from the surface of the crystals. b. It is critical to use a minimal amount of cold solvent to avoid redissolving a significant portion of the purified product.

6. Drying: a. Continue to draw air through the Büchner funnel for several minutes to partially dry the crystals and evaporate the bulk of the solvent. b. Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass. c. Dry the crystals to a constant weight. This can be done in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

Purity Assessment and Troubleshooting

Melting Point Determination

The most common and effective method for assessing the purity of a crystalline solid is by measuring its melting point range.

  • Pure compounds typically exhibit a sharp melting point range (0.5-2 °C).

  • Impure compounds will melt over a broader temperature range and at a lower temperature than the pure substance.

Procedure:

  • Load a small amount of the dried, recrystallized this compound into a capillary tube.

  • Use a calibrated melting point apparatus to determine the temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid.

  • Compare this value to the literature value (if available) and the melting point of the crude starting material. A sharp, elevated melting point range indicates successful purification.

Troubleshooting Common Issues
ProblemPotential Cause(s)Solution(s)
No Crystals Form Too much solvent was used; solution is not supersaturated.Re-heat the solution to boil off some of the solvent. Allow to cool again. If still no crystals, scratch the inside of the flask with a glass rod or add a seed crystal.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the solution is too concentrated; cooling is too rapid.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent.[8]
Low Recovery Yield Too much solvent was used; crystals were washed with too much cold solvent; premature crystallization during hot filtration.Ensure minimal solvent is used for both dissolution and washing. Ensure filtration apparatus is properly pre-heated.
Colored Impurities Remain Impurities are co-crystallizing with the product.Consider adding a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities. Use only a very small amount to avoid adsorbing the product.

References

Protocol for the Purification of 3-Methoxy-5-nitrophenol via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Introduction: The Rationale for High-Purity 3-Methoxy-5-nitrophenol

This compound is a key aromatic intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular structure, featuring a phenolic hydroxyl group, a methoxy group, and a nitro group, imparts a moderate polarity that makes it an ideal candidate for purification using normal-phase column chromatography. The presence of impurities, such as regioisomers (like 2-methoxy-5-nitrophenol) or unreacted starting materials from its synthesis, can significantly impact the yield, purity, and safety profile of downstream products. Therefore, a robust and reproducible purification protocol is paramount for ensuring the quality and integrity of subsequent research and development stages.

This application note provides a comprehensive, step-by-step protocol for the purification of this compound. It is designed to be a self-validating system, explaining the causality behind each experimental choice, from solvent system selection to final product isolation.

The Principle of Separation: Adsorption Chromatography

Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.[1] In normal-phase chromatography, a polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase (eluent).

The separation mechanism hinges on the polarity of the compounds in the mixture.[2]

  • Polar Compounds: Molecules with polar functional groups (like the hydroxyl and nitro groups of this compound) will have a stronger affinity for the polar silica gel. They adsorb more strongly and therefore travel down the column more slowly.

  • Nonpolar Compounds: Less polar impurities will have a weaker interaction with the stationary phase and a greater affinity for the mobile phase, causing them to elute from the column more quickly.

By carefully selecting the mobile phase composition, a "sweet spot" is found where the target compound's retention is sufficient to separate it from impurities but not so strong that it fails to elute.

Pre-Chromatography Method Development: The Role of Thin-Layer Chromatography (TLC)

Before committing a sample to a preparative column, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC operates on the same principles as column chromatography but on a smaller, faster scale.[2] The goal is to find a mobile phase composition that provides good separation between the target compound and its impurities, with an ideal Retention Factor (Rf) for the target compound.

Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For effective column chromatography separation, the target compound should have an Rf value between 0.25 and 0.40 .[3]

  • Rf > 0.4: The compound may elute too quickly, co-eluting with less polar impurities.

  • Rf < 0.25: The compound may be too strongly adsorbed, requiring excessively large volumes of solvent and leading to broad, diffuse bands.

Protocol 3.1: TLC Solvent System Optimization
  • Prepare TLC Plates: Use commercially available silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of several TLC plates.

  • Developing Chambers: Prepare several TLC chambers (e.g., covered beakers with filter paper) with different ratios of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate). Good starting points for moderately polar compounds include:

    • 80:20 Hexane:Ethyl Acetate

    • 70:30 Hexane:Ethyl Acetate

    • 60:40 Hexane:Ethyl Acetate

  • Development: Place one spotted TLC plate in each chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Analysis: Calculate the Rf value for the main spot in each solvent system. Select the system that provides an Rf value in the optimal 0.25-0.40 range and shows the best separation from any visible impurities.

Detailed Protocol: Preparative Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Materials and Reagents
EquipmentChemicals & Reagents
Glass Chromatography ColumnSilica Gel (60 Å, 230-400 mesh)
Collection Vessels (Test tubes)Crude this compound
Erlenmeyer FlasksHexane (HPLC Grade)
BeakersEthyl Acetate (HPLC Grade)
TLC Plates and ChamberDichloromethane (for sample loading)
FunnelSand (washed)
Cotton or Glass WoolCompressed Air or Nitrogen (for flash chromatography)
Rotary Evaporator
Safety Precautions
  • This compound: May cause skin and eye irritation. Harmful if swallowed or inhaled.[4][5]

  • Solvents (Hexane, Ethyl Acetate, Dichloromethane): Are volatile and flammable. Work should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

Step-by-Step Purification Procedure

Step 1: Column Preparation (Slurry Packing Method) [6]

  • Securely clamp the chromatography column in a vertical position. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a ~1 cm layer of sand over the cotton plug to create a flat base.

  • In a separate beaker, prepare a slurry by mixing ~50-100 g of silica gel (a rule of thumb is 50-100 times the weight of the crude sample) with the chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).

  • Using a funnel, pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.

  • Continuously add the slurry and gently tap the side of the column to dislodge any air bubbles and ensure even packing. A uniformly packed column is critical for good separation.[7]

  • Once all the silica has been added, allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry. [7]

  • Carefully add another ~1 cm layer of sand on top of the silica bed to prevent disruption during sample and solvent addition.

Step 2: Sample Loading

  • Dissolve the crude this compound in the minimum amount of dichloromethane or the mobile phase. A concentrated, narrow band is crucial for optimal separation.[3][7]

  • Drain the solvent in the column until it is level with the top layer of sand.

  • Using a pipette, carefully and slowly add the dissolved sample solution to the top of the column, allowing it to absorb completely into the sand and silica.

  • Add a small amount of fresh mobile phase to rinse the sides of the column and ensure all the sample is loaded onto the silica. Drain this rinse solvent to the level of the sand.

Step 3: Elution and Fraction Collection

  • Carefully fill the column with the mobile phase.

  • Open the stopcock and begin collecting the eluent in a series of numbered test tubes or flasks. Maintain a steady flow rate. For flash chromatography, gentle pressure can be applied to the top of the column using compressed air or nitrogen.

  • Continuously add more mobile phase to the top of the column, always keeping the solvent level well above the silica bed.

Step 4: Monitoring and Product Isolation

  • Periodically, analyze the collected fractions using TLC to determine their composition. Spot the starting crude material, and every few collected fractions on the same TLC plate.

  • Identify the fractions that contain the pure this compound (a single spot at the correct Rf).

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.

  • Verify the purity of the final product using analytical techniques such as NMR, HPLC, or melting point determination.

Visualization and Data Summary

Workflow Diagram

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development Pack 2. Pack Column (Silica Slurry) TLC->Pack Determines Solvent System Load 3. Load Sample Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC) Collect->Monitor Monitor->Collect Continue until product elutes Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for the purification of this compound.

Table of Key Parameters
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Polar adsorbent suitable for separating moderately polar aromatic compounds.[8]
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 70:30 v/v)Adjust ratio to achieve an Rf of 0.25-0.40 for the target compound.[3]
Stationary:Sample Ratio 50:1 to 100:1 by weightEnsures sufficient resolving power for good separation.
Sample Loading Concentrated solution in a minimal volumePromotes sharp, narrow bands, preventing overlap of components.[7]
Fraction Analysis Thin-Layer Chromatography (TLC)Allows for rapid identification of fractions containing the pure product.

Troubleshooting Guide

ProblemPossible CauseSolution
Poor Separation - Incorrect mobile phase polarity.- Column overloaded.- Re-optimize the solvent system using TLC.[3]- Use a larger column or reduce the amount of sample loaded.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[3]
Cracked/Channeling Column Column was not packed properly or ran dry.Ensure the column is packed carefully without air bubbles and the solvent level never drops below the top of the stationary phase.[3][7]
Broad, Diffuse Bands - Sample was loaded in too much solvent.- Column diffusion.- Dissolve the sample in the absolute minimum volume for loading.[7]- Run the column slightly faster (if using flash chromatography) to minimize diffusion time.

References

The Strategic Utility of 3-Methoxy-5-nitrophenol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Scaffolding

3-Methoxy-5-nitrophenol is a substituted aromatic compound featuring a phenol, a methoxy group, and a nitro group. Its chemical structure offers a unique combination of reactive sites that medicinal chemists can exploit for the synthesis of complex molecules. The electron-withdrawing nature of the nitro group and the directing effects of the hydroxyl and methoxy groups make it a valuable starting material for the introduction of diverse functionalities.

While this compound itself is not typically the final active pharmaceutical ingredient (API), its true value lies in its role as a key intermediate. The strategic placement of its functional groups allows for sequential and regioselective reactions, paving the way for the construction of elaborate molecular architectures with desired pharmacological properties.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₇NO₄--INVALID-LINK--[1]
Molecular Weight 169.13 g/mol --INVALID-LINK--[1]
CAS Number 7145-49-5--INVALID-LINK--[1]
Appearance Solid-
IUPAC Name This compound--INVALID-LINK--[1]

Key Synthetic Transformation: Gateway to Bioactivity

The most pivotal transformation of this compound in medicinal chemistry is the reduction of its nitro group to an amine, yielding 3-amino-5-methoxyphenol. This conversion is fundamental as it unlocks the potential for a wide array of subsequent chemical modifications and introduces a key pharmacophoric element. The resulting aminophenol is a versatile intermediate for the synthesis of various heterocyclic systems and other scaffolds with demonstrated biological activity.

The Significance of 3-Amino-5-methoxyphenol

3-Amino-5-methoxyphenol is not merely a synthetic intermediate; it has been reported to possess intrinsic biological activities. Studies have indicated that this compound exhibits antitumor and antibacterial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA)[2]. This inherent bioactivity makes it an even more attractive building block for the development of new therapeutic agents.

Application in the Synthesis of Bioactive Heterocycles: Benzoxazoles

One of the most prominent applications of 3-amino-5-methoxyphenol is in the synthesis of substituted benzoxazoles. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, found in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

The general synthetic route involves the condensation of an o-aminophenol (in this case, 3-amino-5-methoxyphenol) with a carboxylic acid or its derivative. This reaction leads to the formation of the fused oxazole ring system.

Below are detailed protocols for the key steps in utilizing this compound for the synthesis of a substituted benzoxazole scaffold.

Experimental Protocols

Protocol 1: Reduction of this compound to 3-Amino-5-methoxyphenol

This protocol describes the catalytic hydrogenation of this compound to its corresponding amine. This method is widely used due to its high efficiency and clean reaction profile.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolution: In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in a sufficient volume of methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm or as required) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The disappearance of the starting material and the appearance of a more polar spot corresponding to the product indicates reaction completion.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the solvent used in the reaction to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-amino-5-methoxyphenol.

  • Purification (if necessary): The crude product is often of sufficient purity for the next step. If further purification is required, it can be achieved by recrystallization or column chromatography.

G cluster_0 Reduction of this compound Start This compound in Methanol Hydrogenation H₂ (1-3 atm) Stirring at RT Start->Hydrogenation Add Catalyst 10% Pd/C Catalyst->Hydrogenation Add Filtration Filter through Celite Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product 3-Amino-5-methoxyphenol Evaporation->Product

Caption: Workflow for the catalytic hydrogenation of this compound.

Protocol 2: Synthesis of a 7-Methoxy-2-substituted-benzoxazole Scaffold

This protocol outlines the general procedure for the condensation of 3-amino-5-methoxyphenol with a carboxylic acid to form a substituted benzoxazole. Polyphosphoric acid (PPA) is a common dehydrating agent for this transformation.

Materials:

  • 3-Amino-5-methoxyphenol (from Protocol 1)

  • A suitable carboxylic acid (R-COOH)

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid.

  • Reagent Addition: To the PPA, add 3-amino-5-methoxyphenol (1 equivalent) and the desired carboxylic acid (1-1.2 equivalents).

  • Heating: Heat the reaction mixture with stirring to a temperature typically between 150-180°C. The optimal temperature will depend on the specific carboxylic acid used.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Allow the reaction mixture to cool to approximately 80-100°C and then carefully pour it into a beaker containing ice water with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral to slightly basic.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzoxazole product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 7-methoxy-2-substituted-benzoxazole.

G cluster_1 Benzoxazole Synthesis Aminophenol 3-Amino-5-methoxyphenol Heating Heat (150-180°C) Aminophenol->Heating Carboxylic_Acid R-COOH Carboxylic_Acid->Heating PPA Polyphosphoric Acid (PPA) PPA->Heating Quenching Pour into Ice Water Heating->Quenching Neutralization Neutralize with NaHCO₃ Quenching->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Purification Purification Extraction->Purification Final_Product 7-Methoxy-2-substituted-benzoxazole Purification->Final_Product

Caption: General workflow for the synthesis of a 7-methoxy-substituted benzoxazole.

Future Perspectives and Conclusion

The strategic importance of this compound in medicinal chemistry is evident from its utility as a precursor to bioactive molecules. The key transformation to 3-amino-5-methoxyphenol opens up a vast chemical space for the synthesis of diverse heterocyclic compounds, with benzoxazoles being a prominent example. The protocols provided herein offer a practical guide for researchers to harness the potential of this versatile building block in their drug discovery endeavors. Further exploration of the derivatization of the resulting benzoxazole scaffold can lead to the identification of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. As the quest for new medicines continues, the intelligent application of such fundamental building blocks will remain a cornerstone of successful drug development.

References

Application Note & Protocol: The Synthesis of Novel Azo Dyes Utilizing 3-Methoxy-5-nitrophenol as a Versatile Coupling Component

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Azo dyes represent the largest and most diverse class of synthetic colorants, with applications spanning textiles, printing, and advanced materials.[1][2] Their synthesis is elegantly achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1] This document provides a comprehensive guide to the synthesis of azo dyes using 3-methoxy-5-nitrophenol as the coupling component. The presence of the electron-donating methoxy (-OCH₃) group and the electron-withdrawing nitro (-NO₂) group on the phenol ring allows for the generation of dyes with unique chromophoric properties. This guide is intended for researchers, chemists, and material scientists engaged in dye synthesis and development.

Principles and Mechanistic Rationale

The synthesis of an azo dye is a classic example of electrophilic aromatic substitution. The overall process can be dissected into two fundamental stages:

  • Stage 1: Diazotization. A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt.[3] This reaction is critically temperature-dependent and must be conducted at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from decomposing and releasing nitrogen gas.[4][5]

  • Stage 2: Azo Coupling. The resulting diazonium salt, a weak electrophile, is then introduced to a solution of an electron-rich coupling agent.[6] In this protocol, this compound serves this role. The phenol is deprotonated under basic conditions to form a phenoxide ion, which is a highly activated aromatic system. The electrophilic diazonium ion then attacks the activated ring, typically at the position para to the powerful hydroxyl activating group, to form the characteristic azo (-N=N-) linkage that defines the dye.

The specific structure of this compound offers a strategic advantage. The hydroxyl and methoxy groups are strong activating groups, directing the electrophilic attack of the diazonium salt. The nitro group, a strong deactivating group, influences the overall electron density of the ring and significantly impacts the final color (λmax) of the dye.

Visualizing the Synthetic Workflow

G cluster_0 Part A: Diazotization cluster_1 Part B: Azo Coupling cluster_2 Part C: Work-up & Characterization A1 Dissolve Aromatic Amine in Acid (e.g., HCl) A2 Cool to 0-5 °C in Ice Bath A1->A2 A4 Slowly Add NaNO₂ Solution to Amine Mixture A2->A4 A3 Prepare Aqueous Sodium Nitrite (NaNO₂) Solution A3->A4 A5 Freshly Prepared Diazonium Salt Solution A4->A5 B3 Slowly Add Diazonium Salt (A5) to Phenol Solution with Stirring A5->B3 Coupling Reaction B1 Dissolve this compound in Base (e.g., NaOH) B2 Cool to 0-5 °C in Ice Bath B1->B2 B2->B3 B4 Stir for 15-30 min at 0-5 °C B3->B4 B5 Crude Azo Dye Precipitate B4->B5 C1 Isolate by Vacuum Filtration B5->C1 C2 Wash with Cold Water & Dry C1->C2 C3 Purify by Recrystallization C2->C3 C4 Characterize Purified Dye (UV-Vis, FT-IR, NMR) C3->C4

Caption: General workflow for azo dye synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of an illustrative azo dye using aniline as the primary amine and this compound as the coupling agent.

Safety Precautions:

  • This entire procedure must be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • Aromatic amines can be toxic and carcinogenic.[7] Handle with extreme care.

  • Concentrated acids and bases are corrosive.[7]

  • Sodium nitrite is an oxidizer and is toxic if ingested.[7]

  • Crucially, diazonium salts in their solid, dry state can be explosive and are sensitive to shock and friction. [1][4] They should always be kept in a cold aqueous solution and used immediately after preparation without isolation.[5]

Part A: Preparation of Benzenediazonium Chloride Solution
  • Reagent Preparation: In a 100 mL beaker, add 1.86 mL (approx. 1.9 g, 20 mmol) of aniline to 20 mL of deionized water.

  • Acidification: While stirring, slowly add 5.0 mL of concentrated hydrochloric acid (~12 M). The aniline hydrochloride salt may precipitate.

  • Cooling: Place the beaker in an ice-water bath and stir continuously until the temperature of the mixture is stable between 0 and 5 °C.

  • Nitrite Solution: In a separate small beaker, dissolve 1.45 g (21 mmol) of sodium nitrite (NaNO₂) in 8 mL of deionized water and cool this solution in the ice bath.

  • Diazotization: Using a Pasteur pipette, add the cold sodium nitrite solution dropwise to the cold, stirring aniline hydrochloride suspension. The addition should be slow, taking approximately 10-15 minutes, ensuring the temperature does not rise above 5 °C.[3] A clear, pale yellow solution of the diazonium salt should form.

  • Hold Cold: Keep the freshly prepared diazonium salt solution in the ice bath for immediate use in the next step.

Part B: Azo Coupling Reaction
  • Coupling Solution: In a 250 mL beaker, dissolve 3.38 g (20 mmol) of this compound in 25 mL of 2 M sodium hydroxide (NaOH) solution.

  • Cooling: Cool this solution in an ice-water bath with continuous stirring until the temperature is below 5 °C.

  • Coupling: Slowly, and with vigorous stirring, add the cold benzenediazonium chloride solution (from Part A) to the cold this compound solution.

  • Precipitation: An intensely colored precipitate should form immediately upon addition.[3]

  • Reaction Completion: Continue to stir the reaction mixture in the ice bath for an additional 15-20 minutes to ensure the coupling reaction goes to completion.[3]

Part C: Isolation and Purification
  • Isolation: Isolate the solid azo dye product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product on the filter paper with several portions of cold deionized water until the filtrate runs clear. This removes most inorganic salts and unreacted starting materials.

  • Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air dry. For more complete drying, a vacuum oven at a low temperature (e.g., 50-60 °C) can be used.

  • Purification (Recrystallization): Transfer the crude, dry product to a beaker and add a minimal amount of a suitable solvent (e.g., ethanol, or an ethanol-water mixture). Heat the mixture gently with stirring until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Characterization and Data

The synthesized dye should be characterized to confirm its identity and purity.

  • UV-Visible Spectroscopy: Dissolve a small amount of the purified dye in a suitable solvent (e.g., DMSO, Ethanol) and record the absorption spectrum to determine the wavelength of maximum absorbance (λmax), which corresponds to the perceived color.

  • FT-IR Spectroscopy: Acquire an infrared spectrum of the solid product. Look for characteristic peaks corresponding to the azo bond (-N=N-), hydroxyl group (-OH), nitro group (-NO₂), and methoxy group (-OCH₃).[8]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide definitive structural confirmation of the final product.[8][9]

Table 1: Representative Synthesis Data
ParameterValueNotes
Diazonium Component Aniline20 mmol
Coupling Component This compound20 mmol
Theoretical Yield ~5.46 gBased on the limiting reagent.
Actual Yield (Measure experimentally)Varies based on technique.
% Yield (Calculate experimentally)(Actual / Theoretical) * 100
Appearance (Observe experimentally)e.g., Dark Red-Brown Powder
Melting Point (Determine experimentally)A sharp melting point indicates high purity.
λmax (in DMSO) (Measure experimentally)Expected in the 400-550 nm range.

Diagram of the Chemical Reaction

Caption: Synthesis of an azo dye from aniline and this compound.

References

Application Note: A Scalable and Regioselective Synthesis of 3-Methoxy-5-nitrophenol for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxy-5-nitrophenol is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and fine chemicals. Its substituted phenol structure makes it an important intermediate for the synthesis of a wide range of more complex molecules. The precise arrangement of the methoxy, nitro, and hydroxyl groups on the aromatic ring provides a unique chemical scaffold for drug discovery and materials science. This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development.

Synthesis Strategy: A Regiocontrolled Approach

Direct nitration of 3-methoxyphenol presents significant challenges in achieving the desired 5-nitro isomer with high selectivity. The activating and ortho, para-directing nature of both the hydroxyl and methoxy groups would lead to a mixture of 2-, 4-, and 6-nitro isomers, making the isolation of the desired this compound difficult and inefficient on a large scale.

To circumvent these regioselectivity issues, a robust and scalable three-step synthesis commencing from 1,3,5-trinitrobenzene has been developed. This strategy ensures the unambiguous placement of the nitro and methoxy groups, culminating in a high-purity final product. The key steps are:

  • Nucleophilic Aromatic Substitution: Synthesis of 3,5-dinitroanisole from 1,3,5-trinitrobenzene.

  • Selective Reduction: Partial reduction of 3,5-dinitroanisole to yield 3-methoxy-5-nitroaniline.

  • Diazotization and Hydrolysis: Conversion of the amino group of 3-methoxy-5-nitroaniline to a hydroxyl group via a diazonium salt intermediate to afford the final product, this compound.

This synthetic route is designed for both high yield and operational simplicity, making it suitable for scale-up in a laboratory or pilot plant setting.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3,5-Dinitroanisole cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Diazotization & Hydrolysis A 1,3,5-Trinitrobenzene B 3,5-Dinitroanisole A->B  NaOCH3, CH3OH, reflux   C 3,5-Dinitroanisole D 3-Methoxy-5-nitroaniline C->D  Na2S, NaHCO3, H2O/CH3OH, reflux   E 3-Methoxy-5-nitroaniline F Aryl Diazonium Salt Intermediate E->F  1. NaNO2, H2SO4, 0-5 °C   G This compound F->G  2. H2O, heat  

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Part 1: Synthesis of 3,5-Dinitroanisole from 1,3,5-Trinitrobenzene

This procedure is adapted from a well-established method for the nucleophilic aromatic substitution of a nitro group with a methoxide.[1]

Materials:

  • 1,3,5-Trinitrobenzene

  • Sodium metal

  • Absolute methanol

  • Decolorizing carbon (e.g., Norite)

Procedure:

  • Preparation of Sodium Methoxide Solution: In a 1-liter flask equipped with a reflux condenser, dissolve 6.3 g (0.27 gram-atom) of sodium in 150 mL of absolute methanol. This should be done with caution as the reaction is exothermic and produces hydrogen gas.

  • Reaction Setup: To the sodium methoxide solution, add a solution of 50 g (0.23 mol) of 1,3,5-trinitrobenzene dissolved in 550 mL of absolute methanol.

  • Reaction: Heat the mixture to reflux and maintain for approximately 20 minutes.

  • Solvent Removal: Replace the reflux condenser with a distillation apparatus and distill off 300–350 mL of methanol.

  • Isolation of Crude Product: Cool the remaining residue in the flask to 20°C and filter to collect the crude 3,5-dinitroanisole.

  • Purification by Recrystallization: Due to the low solubility of 3,5-dinitroanisole in cold methanol, recrystallization is best performed by boiling the crude product with a small amount of decolorizing carbon in about 500 mL of methanol. Filter the hot solution through a pre-heated funnel and allow it to cool to induce crystallization. The mother liquor can be used for subsequent extractions of any remaining crude product.

  • Drying: Dry the purified crystals. The expected yield of pure 3,5-dinitroanisole (m.p. 105°C) is between 29–35 g (63–77%).

Part 2: Selective Reduction of 3,5-Dinitroanisole to 3-Methoxy-5-nitroaniline

This protocol utilizes a mild reducing agent to selectively reduce one of the two nitro groups.[2]

Materials:

  • 3,5-Dinitroanisole

  • Sodium sulfide (Na₂S)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Methanol

Procedure:

  • Preparation of Reducing Solution: In a suitable reaction vessel, dissolve 5.5 g (70.58 mmol) of sodium sulfide in 60 mL of deionized water. To this solution, add 5.62 g (66.87 mmol) of sodium bicarbonate and stir until fully dissolved. Then, add 50 mL of methanol and cool the solution to 0°C. If any precipitate forms, it should be removed by filtration.

  • Reaction Setup: Prepare a solution of 7.36 g (37.15 mmol) of 3,5-dinitroanisole in 50 mL of methanol.

  • Reaction: Rapidly add the filtered reducing solution to the solution of 3,5-dinitroanisole. Heat the resulting suspension to reflux for 30 minutes.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the methanol. Pour the remaining aqueous residue into 200 mL of ice-water. An orange precipitate of 3-methoxy-5-nitroaniline will form.

  • Isolation and Drying: Collect the orange precipitate by filtration and air-dry the solid. The expected yield is approximately 5.82 g (93%).

Part 3: Diazotization of 3-Methoxy-5-nitroaniline and Hydrolysis to this compound

This final step converts the amine to the target phenol via a diazonium salt intermediate. This is a standard procedure for the conversion of anilines to phenols.[3]

Materials:

  • 3-Methoxy-5-nitroaniline

  • Sulfuric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice

Procedure:

  • Preparation of the Amine Salt Solution: In a beaker, carefully add concentrated sulfuric acid to a stirred mixture of 3-methoxy-5-nitroaniline and water, maintaining the temperature below 25°C. Continue stirring until the aniline is completely dissolved as its sulfate salt. Cool the solution to 0-5°C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite in cold water. Add this solution dropwise to the cold amine salt solution, ensuring the temperature remains between 0-5°C. The addition should be slow to control the exothermic reaction. After the addition is complete, continue to stir the mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Hydrolysis of the Diazonium Salt: Slowly and carefully add the cold diazonium salt solution to a separate vessel containing boiling water. The diazonium salt will decompose upon heating, releasing nitrogen gas and forming the phenol.

  • Isolation of Crude Product: Cool the reaction mixture. The this compound may precipitate out upon cooling. If not, the product can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from hot water or an appropriate organic solvent system, or by vacuum distillation.

Data Summary

StepStarting MaterialKey ReagentsSolventTemp. (°C)TimeExpected Yield
1 1,3,5-TrinitrobenzeneSodium methoxideMethanolReflux20 min63-77%
2 3,5-DinitroanisoleNa₂S, NaHCO₃Water/MethanolReflux30 min~93%
3 3-Methoxy-5-nitroanilineNaNO₂, H₂SO₄, H₂OWater0-5, then boil~1-2 hGood to high

Health and Safety Considerations

All procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.

  • 1,3,5-Trinitrobenzene and 3,5-Dinitroanisole: These are potentially explosive compounds and should be handled with care. Avoid grinding or subjecting them to shock or friction.

  • Sodium Metal: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere or with extreme caution to prevent contact with moisture.

  • Methanol: Flammable liquid and toxic by inhalation, ingestion, and skin contact.

  • Sodium Sulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids.

  • Sulfuric Acid (concentrated): Highly corrosive and causes severe burns.[4][5] Addition to water is highly exothermic and should be done slowly and with cooling.

  • Nitric Acid (formed in situ from sodium nitrite and acid): Strong oxidizer and highly corrosive.[6][7]

  • Diazonium Salts: Are often unstable and can be explosive when isolated and dried. It is crucial to keep them in solution and at low temperatures.

Always consult the Safety Data Sheet (SDS) for each chemical before use. An emergency shower and eyewash station should be readily accessible.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-5-nitrophenol (CAS 7145-49-5).[1][2] This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable advice for improving the yield and purity of this important chemical intermediate. Here, we address common challenges through detailed troubleshooting guides, frequently asked questions, and optimized experimental protocols.

Introduction

This compound is a valuable building block in organic synthesis. However, its preparation can be challenging, often plagued by issues of low yield, difficult purification, and the formation of undesired isomers. This guide provides a systematic approach to overcoming these obstacles, grounded in established chemical principles and best practices.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are two primary, well-documented synthetic pathways:

  • Route A: Selective mono-methylation of 3,5-dinitrophenol. This involves the selective methylation of one of the hydroxyl groups of 3,5-dinitrophenol, followed by the reduction of one of the nitro groups and subsequent diazotization and hydrolysis. A more direct approach involves the selective partial reduction of 3,5-dinitroanisole.[3]

  • Route B: Nitration of 3-methoxyphenol. This is a direct approach but can be complicated by the formation of multiple nitrated isomers.[4] The hydroxyl and methoxy groups are both ortho-, para-directing, which can lead to a mixture of products.[5][6]

Q2: Why is the nitration of 3-methoxyphenol often a low-yield reaction?

A2: The nitration of 3-methoxyphenol can result in a mixture of isomers, including 3-methoxy-2-nitrophenol, 3-methoxy-4-nitrophenol, and 3-methoxy-6-nitrophenol, in addition to the desired this compound. The directing effects of both the hydroxyl and methoxy groups contribute to this lack of regioselectivity.[5] Over-nitration to form dinitro products is also a significant risk, especially with concentrated nitric acid.[5][7]

Q3: What are the main challenges in purifying this compound?

A3: The primary challenge is separating the desired product from its structural isomers, which often have very similar physical properties (e.g., boiling point, polarity). Recrystallization can be effective if a suitable solvent system is identified, but often, chromatographic separation is necessary for high purity. Distillation under reduced pressure is also a viable method for purification on a larger scale.[8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Overall Yield

Potential Cause 1: Suboptimal Nitrating Agent or Conditions (Route B)

  • Explanation: Using a nitrating agent that is too strong (e.g., concentrated HNO₃/H₂SO₄) can lead to the formation of multiple nitrated byproducts and decomposition of the starting material.[5]

  • Solution: Employ a milder, more selective nitrating agent. Tert-butyl nitrite has been shown to be a safe and chemoselective agent for the mononitration of phenols.[9] Another option is using cerium (IV) ammonium nitrate (CAN), which can provide regioselective ortho-nitration under specific conditions.[4] Careful control of reaction temperature, typically at or below room temperature, is also crucial.

Potential Cause 2: Incomplete Reaction

  • Explanation: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material, which complicates purification and lowers the yield.

  • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material is consumed. A slight increase in reaction time or temperature may be necessary, but this should be done cautiously to avoid byproduct formation.

Potential Cause 3: Product Loss During Workup and Purification

  • Explanation: this compound, like other nitrophenols, has some water solubility, which can lead to losses during aqueous workup.[8] Additionally, improper selection of recrystallization solvents can result in poor recovery.

  • Solution:

    • During extraction, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the organic product.

    • Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • For recrystallization, perform small-scale solvent screening to identify a system that provides high recovery of pure crystals.

Problem 2: Formation of Multiple Isomers

Potential Cause: Lack of Regiocontrol in Electrophilic Aromatic Substitution

  • Explanation: The hydroxyl and methoxy groups in 3-methoxyphenol are both activating and ortho-, para-directing. This leads to nitration at the 2, 4, and 6 positions, in competition with the desired 5-position.[5][6]

  • Solution:

    • Use of a Bulky Nitrating Agent: While not extensively documented for this specific substrate, employing a sterically hindered nitrating agent can sometimes favor substitution at less hindered positions.

    • Alternative Synthetic Route: If isomer formation is persistent, consider switching to Route A (from 3,5-dinitrophenol). This route offers better control over the final substitution pattern.

Problem 3: Product Decomposition

Potential Cause: Harsh Reaction Conditions

  • Explanation: Phenolic compounds can be sensitive to strongly acidic and oxidizing conditions, especially at elevated temperatures. This can lead to the formation of tarry byproducts.

  • Solution:

    • Maintain low reaction temperatures. For nitration, temperatures between 0°C and room temperature are often recommended.

    • Ensure slow, controlled addition of the nitrating agent to manage the reaction exotherm.

    • Use the mildest effective reagents possible.

Visualizing the Troubleshooting Process

The following flowchart provides a decision-making framework for addressing low yield in the synthesis of this compound.

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of This compound check_purity Analyze Crude Product (TLC, NMR, GC-MS) start->check_purity unreacted_sm High % of Starting Material? check_purity->unreacted_sm multiple_isomers Multiple Isomers Detected? unreacted_sm->multiple_isomers No increase_time_temp Increase Reaction Time/ Temp. Cautiously Monitor by TLC/HPLC unreacted_sm->increase_time_temp Yes tar_formation Significant Tar/ Decomposition? multiple_isomers->tar_formation No change_reagents Use Milder/More Selective Reagents (e.g., t-BuONO, CAN) multiple_isomers->change_reagents Yes control_temp Lower Reaction Temp. Control Reagent Addition tar_formation->control_temp Yes end_node Optimized Yield tar_formation->end_node No increase_time_temp->end_node change_route Consider Alternative Route (from 3,5-dinitrophenol) change_reagents->change_route If isomers persist change_reagents->end_node change_route->end_node control_temp->end_node

Caption: Troubleshooting flowchart for low yield.

Experimental Protocols

Optimized Protocol for Nitration of 3-Methoxyphenol (Route B)

This protocol is adapted from general procedures for the selective nitration of phenols and should be optimized for your specific laboratory conditions.

Materials:

  • 3-Methoxyphenol

  • Tert-butyl nitrite (t-BuONO)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyphenol (1 equivalent) in DMSO.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add tert-butyl nitrite (1.1 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 10°C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary

ParameterRoute A (from 3,5-Dinitrophenol)Route B (from 3-Methoxyphenol)
Starting Material 3,5-Dinitrophenol3-Methoxyphenol
Key Transformation Selective methylation/reductionRegioselective nitration
Primary Advantage High regioselectivityFewer synthetic steps
Common Challenge Multi-step processIsomer formation
Typical Reagents NaH, CH₃I; Na₂S/NH₄Clt-BuONO, HNO₃/AcOH

References

common side products in the synthesis of 3-Methoxy-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methoxy-5-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, experience-driven insights to ensure the success of your experiments.

Introduction: Navigating the Synthesis of this compound

This compound is a valuable building block in organic synthesis. Its preparation can be approached through two primary routes: the direct nitration of 3-methoxyphenol and the diazotization-hydrolysis of 3-methoxy-5-nitroaniline. Both methods, while effective, are prone to the formation of specific side products that can complicate purification and reduce yields. This guide will dissect these common issues, providing a clear rationale for their formation and strategies to mitigate them.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific problems you may encounter.

Part 1: Synthesis via Nitration of 3-Methoxyphenol

This synthetic route involves the direct electrophilic aromatic substitution of 3-methoxyphenol. While seemingly straightforward, the directing effects of the hydroxyl and methoxy groups can lead to a mixture of products.

Question 1: My nitration reaction produced a mixture of isomers. How can I identify and separate them?

Answer: The hydroxyl (-OH) and methoxy (-OCH₃) groups of 3-methoxyphenol are both ortho-, para-directing activators. This means the incoming nitro group (-NO₂) can add to several positions on the aromatic ring.

Common Isomeric Side Products:

  • 3-Methoxy-2-nitrophenol: Formation is sterically hindered by the adjacent methoxy group but can still occur.

  • 3-Methoxy-4-nitrophenol: A likely byproduct due to activation from both the hydroxyl and methoxy groups.

  • 3-Methoxy-6-nitrophenol: Another probable isomer due to the directing effects of both functional groups.

Identification: Thin Layer Chromatography (TLC) is an effective initial step to visualize the product mixture. The different isomers will likely have distinct Rf values. For definitive identification, ¹H NMR and ¹³C NMR spectroscopy are essential. The substitution pattern of each isomer will result in a unique set of signals and coupling constants in the aromatic region of the spectrum.

Separation: Column chromatography is the most effective method for separating these isomers. A silica gel stationary phase with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the components.[1][2][3]

Question 2: My final product is a dark, tarry substance, not the expected crystalline solid. What happened?

Answer: The formation of dark, often intractable materials during nitration reactions of phenols is a common issue, typically arising from two main side reactions:

  • Over-nitration: Phenols are highly activated rings, and under harsh nitrating conditions (e.g., high concentrations of nitric and sulfuric acid, or elevated temperatures), the reaction can proceed past mono-nitration to yield dinitro or even trinitro compounds.[4] These polynitrated phenols are often highly colored and can contribute to the dark appearance of the crude product.

  • Oxidation: Nitric acid is a strong oxidizing agent. It can oxidize the phenol to various quinone-like species, which are intensely colored and can polymerize to form tarry substances.[5]

Preventative Measures:

  • Temperature Control: Maintain a low reaction temperature, typically between 0-10 °C, to minimize oxidation and over-nitration.

  • Mild Nitrating Agents: Consider using milder nitrating agents, such as cerium (IV) ammonium nitrate (CAN), which can offer better regioselectivity and reduce oxidative side products.[5]

  • Controlled Addition: Add the nitrating agent slowly and dropwise to the solution of 3-methoxyphenol to avoid localized high concentrations and exothermic reactions.

Question 3: How can I improve the regioselectivity of the nitration to favor the desired this compound?

Answer: Achieving high regioselectivity in the nitration of substituted phenols can be challenging. The formation of the desired meta-substituted product, this compound, is not the most electronically favored outcome due to the ortho-, para-directing nature of the existing substituents. However, a study on the nitration of 3-methoxyphenol with cerium (IV) ammonium nitrate (CAN) showed exclusive nitration at the C-2 position, yielding 3-methoxy-2-nitrophenol, indicating that specific reagents can dramatically influence the outcome.[5]

For the synthesis of this compound, the alternative synthetic route via diazotization of 3-methoxy-5-nitroaniline is generally preferred for its superior regioselectivity.

Part 2: Synthesis via Diazotization-Hydrolysis of 3-Methoxy-5-nitroaniline

This is a reliable and frequently used method for preparing meta-nitrophenols. The process involves converting the primary aromatic amine to a diazonium salt, which is then hydrolyzed to the corresponding phenol.

Question 4: My crude product after hydrolysis is described as having "darker particles intermixed." What are these impurities?

Answer: The "darker particles" mentioned in the established Organic Syntheses procedure are most likely azo compounds .[6] These are formed from a side reaction where the highly reactive diazonium salt couples with an electron-rich aromatic ring.

Mechanism of Azo Compound Formation: The diazonium salt acts as an electrophile and can attack another aromatic ring in an electrophilic aromatic substitution reaction. The most likely coupling partners in your reaction mixture are:

  • Unreacted 3-methoxy-5-nitroaniline: The diazonium salt can couple with the starting amine.

  • The product, this compound: The newly formed phenol is highly activated and can readily couple with the diazonium salt.[7][8][9]

Azo compounds contain the -N=N- functional group, which acts as a chromophore, resulting in intensely colored, often red, orange, or brown, compounds.[7]

Question 5: How can I prevent the formation of azo dyes and other decomposition products?

Answer: Careful control of the reaction conditions is critical to minimize these side reactions.

  • Temperature Control: The diazotization reaction must be carried out at low temperatures, typically 0-5 °C.[10] Diazonium salts are thermally unstable and will decompose at higher temperatures, leading to a variety of byproducts and reduced yield.[11][12][13]

  • Sufficient Acidity: The reaction should be conducted in a strongly acidic medium. This ensures that the primary amine is fully protonated, which deactivates it towards electrophilic attack by the diazonium salt, thus preventing the formation of azo compounds.[10]

  • Efficient Hydrolysis: The diazonium salt should be added to the hot acid for hydrolysis in a controlled manner to ensure it reacts to form the phenol rather than undergoing side reactions.[6]

Question 6: What is the best way to purify the crude this compound from this reaction?

Answer: The Organic Syntheses procedure suggests two main methods for purification:

  • Recrystallization from hot hydrochloric acid: This method is effective for smaller scale purifications. The acidic conditions can help to protonate and dissolve basic impurities, while the desired product crystallizes upon cooling.[6][14][15]

  • Distillation under reduced pressure: For larger quantities, vacuum distillation is recommended. This compound has a boiling point that allows for separation from less volatile, colored impurities like azo dyes.[6]

For highly impure samples, column chromatography can also be employed, as described in the nitration section.

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization of 3-Methoxy-5-nitroaniline

This protocol is adapted from a well-established Organic Syntheses procedure.[6]

Materials:

  • 3-methoxy-5-nitroaniline

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Ice

Procedure:

  • Diazotization:

    • In a beaker, dissolve 3-methoxy-5-nitroaniline in a mixture of concentrated sulfuric acid and water, and cool the mixture with crushed ice.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C with constant stirring. It is advisable to use slightly more ice during this step.[6]

  • Hydrolysis:

    • In a separate flask, prepare a boiling mixture of equal volumes of sulfuric acid and water.[6]

    • Add the cold diazonium salt solution to the boiling acid mixture at a rate that maintains vigorous boiling.

  • Isolation and Purification:

    • Pour the hot reaction mixture into a beaker of cold water with vigorous stirring to induce crystallization.

    • Collect the crude product by vacuum filtration and wash with ice-cold water. The crude product will appear as a yellowish-brown solid with darker particles.[6]

    • Purify the crude product by recrystallization from hot dilute hydrochloric acid or by vacuum distillation.

Data Presentation

Table 1: Common Side Products and Their Origin

Side Product Synthetic Route Reason for Formation Appearance
Isomeric MononitrophenolsNitrationOrtho-, para-directing effects of -OH and -OCH₃ groupsColorless to pale yellow solids
DinitrophenolsNitrationOver-nitration of the activated phenol ringYellow, often intensely colored solids
Quinone-like compoundsNitrationOxidation of the phenol by nitric acidDark, tarry substances
Azo compoundsDiazotization-HydrolysisCoupling of diazonium salt with electron-rich aromaticsIntensely colored (red, orange, brown) solids
Unreacted Starting MaterialBothIncomplete reactionVaries

Visualizations

Diagram 1: Synthetic Pathways to this compound

G Synthetic Routes to this compound cluster_0 Route 1: Nitration cluster_1 Route 2: Diazotization-Hydrolysis 3-Methoxyphenol 3-Methoxyphenol This compound This compound 3-Methoxyphenol->this compound Nitration Isomeric Byproducts Isomeric Byproducts 3-Methoxyphenol->Isomeric Byproducts Side Reaction Oxidation Products Oxidation Products 3-Methoxyphenol->Oxidation Products Side Reaction Nitrating Agent\n(e.g., HNO₃/H₂SO₄) Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating Agent\n(e.g., HNO₃/H₂SO₄)->this compound 3-Methoxy-5-nitroaniline 3-Methoxy-5-nitroaniline Diazonium Salt Diazonium Salt 3-Methoxy-5-nitroaniline->Diazonium Salt 1. NaNO₂, H₂SO₄, 0-5°C Product_Route2 This compound Diazonium Salt->Product_Route2 2. H₂O, Heat Azo Dyes Azo Dyes Diazonium Salt->Azo Dyes Side Reaction (Coupling)

Caption: Overview of the two primary synthetic routes to this compound.

Diagram 2: Troubleshooting Logic for Purification

G Purification Troubleshooting Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Multiple Spots? Multiple Spots? TLC Analysis->Multiple Spots? Single Spot? Single Spot? Multiple Spots?->Single Spot? No Column Chromatography Column Chromatography Multiple Spots?->Column Chromatography Yes Recrystallization Recrystallization Single Spot?->Recrystallization Yes Check Purity (NMR, MP) Check Purity (NMR, MP) Column Chromatography->Check Purity (NMR, MP) Recrystallization->Check Purity (NMR, MP) Pure Product Pure Product Check Purity (NMR, MP)->Column Chromatography Impure Check Purity (NMR, MP)->Pure Product Pure

Caption: A logical workflow for the purification of crude this compound.

References

Technical Support Center: Troubleshooting the Nitration of 3-Methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 3-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to address the specific challenges you may encounter, providing in-depth, experience-driven solutions to optimize your experimental outcomes.

Introduction: The Nuances of Nitrating 3-Methoxyphenol

The nitration of 3-methoxyphenol is a classic example of electrophilic aromatic substitution where the directing effects of two activating groups, a hydroxyl (-OH) and a methoxy (-OCH₃), are in play. Both are ortho-, para-directing. The methoxy group is a stronger activator than the hydroxyl group. This interplay, combined with steric hindrance, dictates the regioselectivity of the reaction, often leading to a mixture of isomers. The primary products are typically 2-nitro-3-methoxyphenol and 4-nitro-3-methoxyphenol, with the potential for dinitrated and oxidation byproducts. Understanding the factors that influence the formation of these products is critical for successful synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction is producing a low yield of the desired mononitrated product. What are the likely causes and how can I improve it?

A1: Low yields in the nitration of 3-methoxyphenol can stem from several factors, including suboptimal reaction conditions, competing side reactions, and product degradation.

  • Suboptimal Reagent Choice and Concentration: The choice and concentration of the nitrating agent are paramount. While a classic mixture of nitric acid and sulfuric acid is often used, it can be overly aggressive, leading to oxidation and the formation of tars.[1]

    • Recommendation: Consider milder nitrating agents. Ceric ammonium nitrate (CAN) in the presence of sodium bicarbonate has been shown to be a highly effective and regioselective reagent for the ortho-nitration of phenols, including 3-methoxyphenol, often resulting in high yields.[1] Another approach is a two-step process involving nitrosation followed by oxidation, which can offer better control.[2][3]

  • Reaction Temperature: Nitration reactions are highly exothermic. Poor temperature control can lead to runaway reactions, increased byproduct formation, and decomposition of the desired product.

    • Recommendation: Maintain a low reaction temperature, typically between 0-10 °C, using an ice bath. Add the nitrating agent slowly and dropwise to the solution of 3-methoxyphenol to manage the exotherm.

  • Reaction Time: Both insufficient and excessive reaction times can negatively impact yield.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5] Quench the reaction once the starting material has been consumed to prevent over-nitration or degradation.

Q2: I am observing poor regioselectivity with a mixture of 2-nitro and 4-nitro isomers. How can I favor the formation of one isomer over the other?

A2: Achieving high regioselectivity is a common challenge. The directing effects of the hydroxyl and methoxy groups, along with steric factors, determine the isomer distribution.

  • Understanding Directing Effects: Both the -OH and -OCH₃ groups are ortho-, para-directing. The methoxy group is a stronger activating group.

    • The 2-position is ortho to both the hydroxyl and methoxy groups.

    • The 4-position is para to the hydroxyl group and ortho to the methoxy group.

    • The 6-position is ortho to the hydroxyl group and para to the methoxy group.

  • Favoring the 2-Nitro Isomer (3-Methoxy-2-nitrophenol): The strong mesomeric effect of the methoxy group can activate the hindered C-2 position.[1]

    • Recommended Method: The use of cerium (IV) ammonium nitrate (CAN) with sodium bicarbonate in acetonitrile has been reported to give 3-methoxy-2-nitrophenol exclusively in high yield (90%).[1] This method's mildness also prevents oxidation of the starting material.[1]

  • Favoring the 4-Nitro Isomer (5-Methoxy-2-nitrophenol): Direct nitration with mixed acids often leads to a mixture of isomers, but the 4-nitro isomer can sometimes be the major product due to a combination of electronic and steric effects.[2]

    • Alternative Strategy: A two-step nitrosation-oxidation procedure can provide better selectivity for the ortho-position relative to the hydroxyl group (which is the 2-position, leading to 2-nitro-5-methoxyphenol).[2]

Q3: My crude product is a dark, tarry substance. What is causing this and how can I prevent it?

A3: The formation of dark, tarry materials is a strong indication of oxidation and polymerization side reactions. Phenols are particularly susceptible to oxidation under strong nitrating conditions.[1]

  • Cause: The use of concentrated nitric acid, especially in combination with sulfuric acid at elevated temperatures, is a primary cause of oxidative degradation.

  • Prevention:

    • Milder Conditions: Employ milder nitrating agents as discussed in Q1. The CAN/NaHCO₃ system is particularly effective at avoiding oxidation.[1]

    • Temperature Control: Strict adherence to low reaction temperatures is crucial.

    • Protecting Groups: While more synthetically intensive, protecting the hydroxyl group as an ester before nitration and then deprotecting can prevent oxidation.[6][7] For example, conversion to phenyl oxalate, followed by nitration and hydrolysis.[6][7]

Q4: I am having difficulty separating the 2-nitro and 4-nitro isomers. What purification techniques are most effective?

A4: The separation of constitutional isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is often the most effective method for separating nitrophenol isomers.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A solvent system with a polarity that provides good separation on TLC should be used. A mixture of hexane and ethyl acetate is a common starting point. The polarity can be adjusted to achieve optimal separation.

  • Recrystallization: If there is a significant difference in the solubility of the isomers in a particular solvent, fractional recrystallization can be employed. This may require screening several solvent systems.

  • Steam Distillation: In some cases, if one isomer is significantly more volatile (often the ortho-isomer due to intramolecular hydrogen bonding), steam distillation can be an effective separation technique.[2]

Experimental Protocols

Protocol 1: Regioselective ortho-Nitration using Ceric Ammonium Nitrate (CAN)

This protocol is adapted from a literature procedure that reports high yield and selectivity for 3-methoxy-2-nitrophenol.[1]

Materials:

  • 3-Methoxyphenol

  • Ceric Ammonium Nitrate (CAN)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a stirred mixture of 3-methoxyphenol (3.5 mmol) and sodium bicarbonate (1.0 g) in anhydrous acetonitrile (40 mL) at room temperature, add ceric ammonium nitrate (3.84 g, 7.0 mmol).

  • Stir the resulting mixture for 30 minutes at room temperature. The disappearance of the yellow color of CAN indicates the reaction is proceeding.

  • Upon completion, filter the mixture and wash the solid residue with acetonitrile.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 3-methoxy-2-nitrophenol.

ParameterValue
Reactant Ratio 3-Methoxyphenol : CAN (1 : 2)
Temperature Room Temperature
Reaction Time 30 minutes
Reported Yield 90%

Visualizing the Process

Logical Workflow for Troubleshooting Nitration

Troubleshooting_Nitration Start Start Nitration of 3-Methoxyphenol Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Yield? PoorSelectivity Poor Regioselectivity Problem->PoorSelectivity Selectivity? TarryProduct Tarry Product Problem->TarryProduct Product Quality? SeparationDifficulty Isomer Separation Difficulty Problem->SeparationDifficulty Purification? Solution1 Check Reagents & Temp. Consider Milder Nitrating Agent (e.g., CAN) LowYield->Solution1 Solution2 Use Regioselective Method (e.g., CAN for ortho) Control Temperature PoorSelectivity->Solution2 Solution3 Use Milder Conditions Strict Temperature Control Protecting Group Strategy TarryProduct->Solution3 Solution4 Optimize Column Chromatography Attempt Fractional Recrystallization Consider Steam Distillation SeparationDifficulty->Solution4 End Successful Synthesis Solution1->End Solution2->End Solution3->End Solution4->End

Caption: A decision tree for troubleshooting common issues in the nitration of 3-methoxyphenol.

Safety First: Handling Nitrating Agents

Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9][10]

  • Fume Hood: All nitration reactions must be conducted in a certified chemical fume hood to avoid inhalation of toxic fumes, such as nitrogen oxides.[8][10]

  • Exothermic Reactions: Be prepared for a highly exothermic reaction. Use an ice bath for cooling and add reagents slowly.[11]

  • Incompatible Materials: Nitric acid is a strong oxidizer and reacts violently with many substances, including alcohols, reducing agents, and combustible materials.[8][12] Ensure proper segregation of chemicals.

  • Spill Response: Have appropriate spill kits and neutralizing agents (e.g., sodium bicarbonate) readily available.[8]

References

Technical Support Center: Purification of 3-Methoxy-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-Methoxy-5-nitrophenol. This document provides in-depth troubleshooting advice and detailed protocols to effectively remove isomeric impurities, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in a crude sample of this compound?

A1: Crude this compound, typically synthesized via the nitration of 3-Methoxyphenol, is often contaminated with other nitrated isomers. The directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring can lead to the formation of several byproducts. The most common isomeric impurities include:

  • 3-Methoxy-2-nitrophenol

  • 3-Methoxy-4-nitrophenol

  • 3-Methoxy-6-nitrophenol

The relative abundance of these isomers depends on the specific reaction conditions, such as the nitrating agent used, temperature, and reaction time.

Q2: How can I assess the purity of my this compound sample and identify the specific isomers present?

A2: A multi-pronged analytical approach is recommended for accurate purity assessment and isomer identification:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is the most common and effective technique for quantifying the purity of this compound and separating it from its isomers.[1] A C18 column with a mobile phase consisting of a gradient of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) typically provides good resolution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and confirming the identity of the desired product and its impurities. The chemical shifts of the aromatic protons and the methoxy group protons will differ for each isomer, allowing for their identification and relative quantification.

  • Melting Point Analysis: A sharp melting point close to the literature value for pure this compound (if available) indicates high purity. A broad melting range suggests the presence of impurities.

Q3: My crude product is a dark, oily residue. What is the likely cause and how should I proceed?

A3: The formation of a dark, oily product often indicates the presence of nitrated byproducts, oxidation products, or residual starting materials which can depress the melting point of the mixture. Before attempting purification, it's crucial to remove as much of the coloration as possible. This can often be achieved by dissolving the crude material in a suitable organic solvent and treating it with activated carbon, followed by filtration. Forcing crystallization from this treated solution may then be more successful. If oiling out persists during recrystallization, column chromatography is the recommended next step.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical and is based on the principle that the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities should either be very soluble or insoluble in the cold solvent.

Problem 1: The compound "oils out" instead of crystallizing upon cooling.

  • Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities that significantly depresses the melting point of the mixture. It can also be caused by the solution being too concentrated or cooling too rapidly.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of additional hot solvent to ensure everything dissolves completely.

    • Slow Cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can be effective.

    • Solvent System Modification: If oiling persists, consider using a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

Problem 2: Poor recovery of the purified compound.

  • Causality: This can result from using too much solvent, cooling the solution for an insufficient amount of time, or premature crystallization during a hot filtration step.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Maximize Cooling Time: Ensure the flask is thoroughly chilled in an ice bath for at least 30 minutes to an hour to maximize crystal formation.

    • Pre-heat Funnel and Filter Paper: To prevent premature crystallization during hot filtration to remove insoluble impurities, pre-heat the funnel and fluted filter paper with hot solvent.

Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities. For nitrophenol isomers, silica gel is a common stationary phase.

Problem: Poor separation of isomeric impurities.

  • Causality: The polarity of the eluent (mobile phase) is not optimized to allow for differential migration of the isomers down the column. Isomers with similar polarities can be particularly challenging to separate.

  • Troubleshooting Steps:

    • Optimize the Solvent System:

      • Thin-Layer Chromatography (TLC): Before running a column, use TLC to determine the optimal solvent system. The ideal system will show good separation between the spot for the desired product and the impurity spots, with the desired product having an Rf value between 0.25 and 0.35.

      • Solvent Polarity: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective for separating compounds with a range of polarities.

    • Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation. A slurry packing method is generally preferred.

    • Sample Loading: Load the sample onto the column in a minimal amount of the initial mobile phase to ensure a tight band at the start of the separation.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its isomers.

ParameterRecommended Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 280 nm
Injection Vol. 10 µL
Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.

  • TLC Analysis: Develop a suitable solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the mobile phase to elute more polar compounds.

  • Isolation:

    • Combine the fractions containing the pure desired product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Purity_Check Purity Assessment (HPLC, NMR) Crude->Purity_Check Impure Significant Impurities Present Purity_Check->Impure Purity < 98% Pure High Purity Achieved Purity_Check->Pure Purity ≥ 98% Recrystallization Recrystallization Impure->Recrystallization Crystalline Solid Column_Chromatography Column Chromatography Impure->Column_Chromatography Oily or Complex Mixture Final_Product Pure Product Pure->Final_Product Recrystallization->Purity_Check Column_Chromatography->Purity_Check

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Oiling_Out Compound Oils Out Start->Oiling_Out Poor_Recovery Poor Recovery Start->Poor_Recovery Success Crystals Form Start->Success Reheat Reheat, Add More Solvent Oiling_Out->Reheat Cause: Supersaturation Two_Solvent Use Two-Solvent System Oiling_Out->Two_Solvent Cause: High Impurity Load Check_Solvent_Vol Minimize Solvent Volume Poor_Recovery->Check_Solvent_Vol Cause: Too Much Solvent Check_Cooling Ensure Thorough Cooling Poor_Recovery->Check_Cooling Cause: Incomplete Crystallization Slow_Cool Cool Slowly Reheat->Slow_Cool Slow_Cool->Success Two_Solvent->Success Check_Solvent_Vol->Success Check_Cooling->Success

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Purification of 3-Methoxy-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification of 3-Methoxy-5-nitrophenol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity for this compound.

Introduction to the Challenges

This compound is a valuable intermediate in organic synthesis. Its purification can be challenging due to the presence of structurally similar impurities and its potential for degradation under certain conditions. The primary synthesis route involves the diazotization of 3-methoxy-5-nitroaniline, followed by hydrolysis. This process can introduce a range of impurities, including unreacted starting materials, isomeric byproducts, and decomposition products. This guide will address these challenges systematically.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route and reaction conditions. For the common synthesis involving the diazotization of 3-methoxy-5-nitroaniline, you should be aware of the following potential impurities:

  • Unreacted 3-methoxy-5-nitroaniline: The starting material for the diazotization reaction.

  • 3,5-Dinitroanisole: A potential precursor to 3-methoxy-5-nitroaniline that might be carried through.[1]

  • Azo-coupling byproducts: The diazonium salt can react with unreacted 3-methoxy-5-nitroaniline or the product itself to form colored azo compounds.

  • Other phenolic byproducts: Premature decomposition of the diazonium salt before hydrolysis can lead to the formation of other phenols.

  • Isomeric nitrophenols: Depending on the nitration conditions of the precursor, you might have trace amounts of other isomers.

Q2: My crude product is a dark, oily substance. Is this normal?

A2: It is not uncommon for the crude product of a diazotization reaction to be a dark oil or a discolored solid. This is often due to the presence of azo-coupling byproducts, which are typically highly colored. The goal of the purification process is to remove these colored impurities to obtain the desired pale yellow to light brown crystalline solid.

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is typically a pale yellow to light brown crystalline solid. While a specific melting point is not widely reported in readily available literature, similar nitrophenols, such as 2-Methoxy-5-nitrophenol, have a melting point in the range of 103-107 °C. A sharp melting point range is a good indicator of high purity.

Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is selecting an appropriate solvent system where the compound of interest is soluble at high temperatures and insoluble at low temperatures, while impurities remain in solution.

Q4: I'm struggling to find a good recrystallization solvent for this compound. What do you recommend?

A4: While Organic Syntheses mentions recrystallization from hot hydrochloric acid for a similar compound, this can be harsh and difficult to handle.[2] A better starting point for solvent screening would be polar protic solvents or mixtures. Based on the polarity of this compound (containing a hydroxyl, a methoxy, and a nitro group), here are some recommended solvent systems to try:

Solvent SystemRationale
Ethanol/Water Ethanol is a good solvent for many phenols. Adding water as an anti-solvent can effectively induce crystallization upon cooling.
Isopropanol/Water Similar to ethanol/water, but isopropanol is less polar and may offer different selectivity for impurities.
Toluene A less polar solvent that can be effective if the main impurities are highly polar.
Benzene/Cyclohexane This mixture has been reported for the recrystallization of other substituted nitrophenols.[3]

Troubleshooting Recrystallization Issues:

ProblemPotential CauseSuggested Solution
Oiling Out The compound is coming out of solution above its melting point, or the solution is supersaturated.Add a small amount of additional hot solvent to ensure complete dissolution. Allow the solution to cool more slowly. Seeding with a pure crystal can help.
No Crystals Form The solution is too dilute, or the compound is too soluble in the solvent even at low temperatures.Concentrate the solution by carefully evaporating some of the solvent. Try placing the solution in an ice bath. Scratch the inside of the flask with a glass rod to create nucleation sites.
Colored Crystals Colored impurities are co-crystallizing with the product.Consider a pre-purification step with activated charcoal in the hot solution before filtration (use with caution as it can adsorb the product). However, column chromatography is often more effective for removing colored impurities.

Troubleshooting Purification by Column Chromatography

Column chromatography is an excellent method for separating compounds with different polarities. For this compound, which is a polar molecule, a silica gel stationary phase is appropriate.

Q5: What is a good starting solvent system (eluent) for the column chromatography of this compound?

A5: A good starting point for developing a solvent system for column chromatography is to first perform Thin Layer Chromatography (TLC). A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a common choice.

Recommended TLC and Column Chromatography Solvent Systems:

Solvent System (Hexane:Ethyl Acetate)Expected Behavior
80:20 A good starting point for TLC analysis.
70:30 to 50:50 Likely to provide good separation on a column. The less polar impurities will elute first.

Troubleshooting Column Chromatography Issues:

ProblemPotential CauseSuggested Solution
Poor Separation The solvent system is not optimal, or the column is overloaded.Optimize the solvent system using TLC to achieve a clear separation of spots. Ensure the sample is loaded onto the column in a concentrated band.
Compound Stuck on Column The eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A small amount of methanol can be added to the eluent for very polar compounds.
Cracked Column Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in the recommended solvents (Ethanol/Water, Isopropanol/Water, Toluene).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable eluent system using TLC. Aim for an Rf value of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Purity Assessment

Q6: How can I confirm the purity of my final product?

A6: Several analytical techniques can be used to assess the purity of your this compound:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value for a similar compound suggests high purity.

  • Spectroscopic Analysis (NMR, IR):

    • ¹H NMR: The proton NMR spectrum should show the expected signals for the aromatic protons, the methoxy group protons, and the hydroxyl proton. The spectrum of the related 3-methoxyphenol shows aromatic protons between 6.41-7.13 ppm and the methoxy protons at 3.77 ppm.[4]

    • ¹³C NMR: The carbon NMR spectrum should show the correct number of signals corresponding to the different carbon atoms in the molecule. For 3-methoxyphenol, the aromatic carbons appear between 102.2-161.2 ppm and the methoxy carbon is at 55.3 ppm.[4]

    • IR Spectroscopy: The infrared spectrum should show characteristic peaks for the O-H stretch (broad, ~3300 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), and N-O stretches of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹).

Visualization of Purification Workflow

Below is a generalized workflow for the purification of this compound.

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Minor Impurities ColumnChromatography Column Chromatography Crude->ColumnChromatography Complex Mixture / Colored Impurities PurityAnalysis Purity Analysis (TLC, MP, NMR, IR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure this compound PurityAnalysis->PureProduct Meets Purity Criteria

Caption: General purification workflow for this compound.

References

Technical Support Center: Synthesis of 3-Methoxy-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-5-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the workup and purification of this important chemical intermediate. The information herein is curated to ensure scientific integrity and is based on established laboratory procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of this compound.

Question 1: After quenching the reaction mixture, my product is not precipitating or is precipitating as an oil. What should I do?

Answer: This is a common issue that can be attributed to several factors, including supersaturation, the presence of impurities, or the temperature of the quenching medium.

  • Causality: The solubility of this compound can be influenced by residual solvents or byproducts from the reaction. If the quenching medium (typically ice-water) is not cold enough, the product may remain in solution or separate as a supercooled liquid (oil).

  • Troubleshooting Steps:

    • Ensure Adequate Cooling: The reaction mixture should be poured into a vigorously stirred beaker of ice and water to ensure rapid cooling and promote crystallization.[1][2]

    • Scratching: Use a glass rod to scratch the inside of the beaker at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure this compound from a previous batch, add a seed crystal to the solution to induce crystallization.

    • Solvent Removal: If the reaction was performed in a water-miscible organic solvent, it might be necessary to remove it under reduced pressure before quenching.[3]

    • pH Adjustment: Ensure the aqueous solution is acidic. The phenolic nature of the product means it will be deprotonated and soluble in basic solutions. If necessary, adjust the pH to be acidic with an acid like HCl.

Question 2: I've obtained a solid product, but it appears discolored (yellowish-brown). How can I improve the purity and color?

Answer: Discoloration often indicates the presence of impurities, which could be unreacted starting materials, side-products from the nitration reaction, or decomposition products.

  • Causality: Nitration reactions can produce various isomers and oxidized byproducts. For instance, nitration of phenols can sometimes lead to the formation of quinone-like species which are colored.[4]

  • Purification Protocol: Recrystallization

    • Solvent Selection: A common and effective method for purification is recrystallization. For this compound, recrystallization from hot hydrochloric acid has been reported to be effective, although it can be challenging on a larger scale due to filtration difficulties.[5] An alternative is an ethanol/water mixture.

    • Procedure:

      • Dissolve the crude product in a minimum amount of the hot solvent.

      • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.

      • Hot filter the solution to remove the charcoal and any insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

Question 3: During liquid-liquid extraction with an organic solvent, I am experiencing emulsion formation. How can I resolve this?

Answer: Emulsions are stable mixtures of two immiscible liquids, which can make layer separation difficult.

  • Causality: Emulsions can form due to the presence of surfactants or finely divided solid impurities at the interface between the aqueous and organic layers. The vigorous shaking of the separatory funnel can also contribute to their formation.

  • Troubleshooting Steps:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break up the emulsion.[6]

    • Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove any particulate matter that might be stabilizing the emulsion.

    • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.

Frequently Asked Questions (FAQs)

Q1: What is the general workup procedure for the synthesis of this compound?

A1: The general workup procedure typically involves quenching the reaction, isolating the crude product, and then purifying it. The exact steps can vary depending on the synthetic route. A common approach involves:

  • Quenching: The reaction mixture is carefully poured into a beaker containing ice and water to precipitate the crude product.[1][2][3]

  • Isolation: The precipitated solid is collected by vacuum filtration.

  • Washing: The solid is washed with cold water to remove any residual acid and water-soluble impurities.[5]

  • Drying: The crude product is dried, for example, by spreading it on filter paper in a warm room or in a desiccator.[5]

  • Purification: The crude product is then purified, typically by recrystallization[5][6] or distillation under reduced pressure.[5]

Q2: What are some common impurities I might encounter in my final product?

A2: Common impurities can include:

  • Isomeric Nitrophenols: Depending on the regioselectivity of the nitration, other isomers of methoxy-nitrophenol could be formed.

  • Dinitro Compounds: Over-nitration can lead to the formation of dinitrated products.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material.

  • Oxidation Products: Phenols can be susceptible to oxidation, leading to colored impurities such as quinones.[4]

Q3: Can I use column chromatography for purification?

A3: Yes, column chromatography is a viable option for purifying this compound, especially for challenging separations or on a smaller scale. A suitable solvent system (eluent) would need to be determined, likely a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the workup and purification of this compound.

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Workup cluster_purification Purification Reaction Reaction Mixture Quench Quench with Ice/Water Reaction->Quench Pour into Filter Vacuum Filtration Quench->Filter Collect solid Wash Wash with Cold Water Filter->Wash Remove soluble impurities Dry Drying Wash->Dry Obtain crude product Recrystallize Recrystallization Dry->Recrystallize Distill Vacuum Distillation Dry->Distill Chromatography Column Chromatography Dry->Chromatography Pure_Product Pure this compound Recrystallize->Pure_Product Distill->Pure_Product Chromatography->Pure_Product

Caption: General workflow for the workup and purification of this compound.

Quantitative Data Summary

ParameterValue/RangeSource
Melting Point103-107 °C[7]
Boiling Point110-112 °C / 1 mmHg[7]
Molecular Weight169.13 g/mol [8]

References

Validation & Comparative

A Senior Application Scientist's Guide to Determining the Purity of 3-Methoxy-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical purity is a foundational requirement for regulatory compliance, reproducibility of results, and the overall success of a research endeavor. This guide provides an in-depth comparative analysis of analytical methodologies for determining the purity of 3-Methoxy-5-nitrophenol, a key intermediate in various synthetic pathways. We will delve into the technical nuances of each method, offering field-proven insights and detailed experimental protocols to ensure the integrity of your analysis.

The Criticality of Purity Analysis for this compound

This compound (C₇H₇NO₄, Molar Mass: 169.13 g/mol ) is a substituted nitrophenol whose utility in pharmaceutical and chemical synthesis hinges on its purity.[1] Impurities, which can arise from starting materials, side reactions during synthesis (such as the formation of positional isomers), or degradation, can significantly impact the yield, safety, and efficacy of the final product. Therefore, robust and validated analytical methods are paramount.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on a multitude of factors, including the expected impurities, the required sensitivity and selectivity, and the available instrumentation. Here, we compare the most effective techniques for the analysis of this compound.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution for separating closely related impurities, excellent quantitation, and non-destructive.Can be time-consuming for method development, requires solvent disposal.Quantitative purity determination and separation of non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.High sensitivity and specificity, excellent for identifying volatile impurities.Requires derivatization for polar compounds like phenols to improve volatility, potential for thermal degradation.Identification and quantification of volatile and semi-volatile impurities.
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by a substance in solution.Simple, rapid, and cost-effective.Low specificity, susceptible to interference from any compound that absorbs at the same wavelength.Rapid, preliminary purity assessment and concentration determination of the main component.

In-Depth Experimental Protocols

The following protocols are designed to be self-validating systems, providing a clear rationale for each experimental choice.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination

HPLC is the cornerstone for the accurate quantification of this compound and the separation of its non-volatile impurities. A reversed-phase method is typically employed for phenolic compounds.

Rationale for Method Design:

  • Column: A C18 column is selected for its hydrophobicity, which provides good retention and separation of moderately polar compounds like this compound.

  • Mobile Phase: An acidic mobile phase (using formic or phosphoric acid) is crucial to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.[2][3] Acetonitrile is a common organic modifier that offers good elution strength and UV transparency.

  • Detection: UV detection is ideal as the nitro and phenol functional groups provide strong chromophores. The wavelength of maximum absorbance (λmax) should be determined experimentally but is expected to be in the UV region.

Experimental Workflow:

Caption: HPLC workflow for purity analysis.

Detailed Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determine the λmax of this compound in the mobile phase (typically between 250-350 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Prepare a stock solution of a certified reference standard of this compound at the same concentration.

    • Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the area percentage of the main peak to determine purity.

    • Use the calibration curve to accurately quantify the amount of this compound in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may be present in the this compound sample. Due to the polar nature of the phenolic hydroxyl group, derivatization is often necessary to improve volatility and chromatographic peak shape.[4][5]

Rationale for Method Design:

  • Derivatization: Silylation is a common derivatization technique for phenols, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for the separation of the derivatized analytes.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation of impurities.

Experimental Workflow:

Caption: GC-MS workflow for impurity identification.

Detailed Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-450.

  • Sample Preparation and Derivatization:

    • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like pyridine or acetonitrile.

    • To 100 µL of the sample solution, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Data Analysis:

    • Identify the peak for the TMS-derivatized this compound based on its retention time and mass spectrum.

    • Tentatively identify impurity peaks by comparing their mass spectra with a library database (e.g., NIST).

    • Estimate the purity by calculating the area percentage of the main peak.

UV-Vis Spectrophotometry for Rapid Purity Estimation

UV-Vis spectrophotometry offers a quick and straightforward method for a preliminary assessment of purity, especially when dealing with a known primary impurity that has a different absorption spectrum.

Rationale for Method Design:

  • Solvent Selection: A solvent that dissolves the sample and is transparent in the wavelength range of interest should be chosen. Methanol or ethanol are often suitable choices.

  • Calibration Curve: A calibration curve is essential for quantitative analysis and to establish the linear range of the method.[6]

Experimental Workflow:

Caption: UV-Vis spectrophotometry workflow.

Detailed Protocol:

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: HPLC-grade methanol or ethanol.

  • Procedure:

    • Prepare a stock solution of a certified reference standard of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

    • Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 1, 5, 10, 15, 20 µg/mL).

    • Accurately prepare a solution of the sample to be tested at a concentration that falls within the linear range of the calibration curve.

    • Scan the most concentrated standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of all standard solutions and the sample solution at the determined λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the sample solution from its absorbance using the calibration curve.

    • Calculate the purity of the sample by comparing the measured concentration to the expected concentration based on the weight of the sample used.

Conclusion

The choice of analytical method for determining the purity of this compound is dictated by the specific requirements of the analysis. For routine quality control and accurate quantification, HPLC is the method of choice due to its high resolving power and reproducibility. When the identification of unknown volatile impurities is critical, GC-MS , coupled with derivatization, provides invaluable structural information. UV-Vis spectrophotometry serves as a rapid and cost-effective tool for preliminary purity assessments. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately assess the purity of this compound, ensuring the quality and integrity of their scientific work.

References

HPLC method development for 3-Methoxy-5-nitrophenol analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to HPLC Method Development for the Analysis of 3-Methoxy-5-nitrophenol

As a Senior Application Scientist, the path to a robust analytical method is not a linear progression but a systematic exploration of controlled variables. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, a key intermediate in pharmaceutical synthesis and environmental studies. We will move beyond a simple recitation of steps to explain the scientific rationale behind each decision, ensuring a self-validating and reproducible final method.

Foundational Strategy: Understanding the Analyte

Effective method development begins not with the instrument, but with the molecule. This compound (C₇H₇NO₄, MW: 169.13 g/mol ) possesses key structural features that dictate our chromatographic approach[1]. Its phenolic hydroxyl group is acidic, while the nitro and methoxy groups contribute to its overall polarity and aromaticity. The presence of the benzene ring and the nitro group creates a conjugated π-electron system, which is an excellent chromophore for UV-Vis detection[2].

An initial literature survey for related compounds, like 3-nitrophenol, shows two primary UV absorbance maxima: one around 275 nm and a second, broader band around 340 nm that can extend into the visible region[2]. This informs our selection of a Diode Array Detector (DAD) to monitor multiple wavelengths for optimal sensitivity and peak purity assessment.

The Method Development Workflow: A Logic-Driven Approach

The development process is a sequence of logical steps, each building upon the last. The goal is to achieve a separation that meets predefined criteria for success: adequate retention, good peak symmetry (tailing factor ≈ 1), high efficiency (a large number of theoretical plates), and sufficient resolution from any potential impurities.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Analyte & System Setup cluster_1 Phase 2: Optimization & Validation A Analyte Characterization (pKa, LogP, UV Spectra) B Initial Column Selection (e.g., C18, Phenyl) A->B C Mobile Phase Screening (ACN vs. MeOH, pH) B->C D Detector Wavelength Selection (DAD) C->D E Isocratic vs. Gradient Screening D->E Initial Conditions F Fine-Tuning (Flow Rate, Temp.) E->F G Performance Evaluation (Tailing, Plates, Resolution) F->G H Method Validation (ICH Guidelines) G->H

Caption: Workflow for systematic HPLC method development.

Comparative Study: Stationary and Mobile Phase Selection

We will compare three distinct reversed-phase HPLC methods to illustrate how deliberate changes in stationary and mobile phases can significantly impact chromatographic performance. For this study, a hypothetical closely-eluting impurity, "Impurity X," is included to assess the resolution of each method.

Column Chemistry: The Core of Selectivity

The choice of stationary phase is the most powerful tool for manipulating selectivity.

  • Method A (The Standard): C18 Column. A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, separating primarily based on the analyte's hydrophobicity[3]. It serves as our baseline method.

  • Method B (Alternative Selectivity): Phenyl-Hexyl Column. Given the aromatic nature of this compound, a phenyl-based stationary phase offers an alternative separation mechanism. It can engage in π-π interactions with the analyte's benzene ring, which can alter retention and selectivity in ways a C18 column cannot[3][4].

Mobile Phase Composition: Driving Retention and Peak Shape

The mobile phase modulates the analyte's interaction with the stationary phase.

  • Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH). ACN is generally a stronger solvent than MeOH in reversed-phase HPLC and has a lower viscosity. Methanol, being a protic solvent, can engage in hydrogen bonding interactions differently than the aprotic ACN, which can be another tool to influence selectivity[4][5].

  • pH Control: The phenolic group of our analyte is acidic. To ensure consistent retention and peak shape, the mobile phase pH must be controlled to keep the analyte in a single ionic state[3]. By setting the pH well below the analyte's pKa (typically around 7-8 for nitrophenols), we ensure it remains in its neutral, more retained form. An acidic modifier like formic or phosphoric acid is a common and effective choice[6].

Experimental Protocols and Head-to-Head Comparison

The following methods were evaluated. All experiments used a column temperature of 30°C, a flow rate of 1.0 mL/min, an injection volume of 5 µL, and DAD detection at 275 nm and 340 nm.

Protocol 1: Method A
  • Column: Standard C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic, 60:40 (v/v) Water (0.1% Formic Acid) : Acetonitrile

  • Rationale: This is a generic starting point for a moderately polar aromatic compound. The acidic mobile phase ensures the suppression of phenol ionization.

Protocol 2: Method B
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic, 60:40 (v/v) Water (0.1% Formic Acid) : Acetonitrile

  • Rationale: This method directly compares the effect of the stationary phase by keeping the mobile phase identical to Method A. The goal is to leverage potential π-π interactions for improved selectivity and peak shape.

Protocol 3: Method C
  • Column: Standard C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic, 55:45 (v/v) 20mM Ammonium Acetate (pH 5.0) : Methanol

  • Rationale: This method explores the combined effect of a different organic modifier (Methanol) and a buffered aqueous phase. While formic acid is effective, a buffer provides more robust pH control. Methanol is chosen to observe its effect on retention and selectivity compared to ACN[4][7].

Data Analysis and Performance Evaluation

The performance of each method was evaluated based on key chromatographic parameters.

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / ACN)Method C (C18 / MeOH)
Retention Time (t_R) of Analyte 4.2 min5.1 min6.8 min
Tailing Factor (T_f) 1.41.11.3
Theoretical Plates (N) 7,5009,2007,100
Resolution (R_s) from Impurity X 1.32.11.8
MS Compatibility HighHighModerate (non-volatile buffer)
Interpretation of Results
  • Method A provided a fast analysis but suffered from classic issues seen with polar analytes on C18 phases: noticeable peak tailing (T_f = 1.4) and insufficient resolution from a critical impurity (R_s = 1.3).[8] This tailing is often caused by secondary interactions between the phenolic hydroxyl group and residual silanols on the silica surface[4].

  • Method B demonstrated a clear advantage. The retention time increased, suggesting stronger interaction with the stationary phase. Crucially, the peak shape improved dramatically (T_f = 1.1), and the resolution from Impurity X was excellent (R_s = 2.1). This strongly indicates that π-π interactions between the Phenyl-Hexyl phase and the analyte's aromatic ring provide a more favorable and specific separation mechanism, reducing unwanted silanol interactions.

  • Method C showed the longest retention, which is expected as methanol is a weaker eluting solvent than acetonitrile. While the resolution was better than Method A (R_s = 1.8), the peak shape was not as good as with the phenyl column. This method could be a viable alternative if a different selectivity is required, but it is less efficient and slower than Method B.

Method_Selection_Logic Start Goal: Analyze this compound MethodA Method A (C18/ACN) - Fast - Poor Resolution (1.3) - Peak Tailing (1.4) Start->MethodA MethodB Method B (Phenyl/ACN) - Good Retention - Excellent Resolution (2.1) - Symmetric Peak (1.1) Start->MethodB MethodC Method C (C18/MeOH) - Slowest - Good Resolution (1.8) - Some Tailing (1.3) Start->MethodC Decision Evaluate Performance: Resolution > 2.0? Tailing Factor ~ 1.0? MethodA->Decision MethodB->Decision MethodC->Decision SelectB Select Method B: Optimal for Routine Use Decision->SelectB Yes RejectAC Reject Methods A & C: Sub-optimal Performance Decision->RejectAC No

Caption: Decision tree for selecting the optimal HPLC method.

Conclusion and Final Recommendation

Based on the comparative data, Method B, utilizing a Phenyl-Hexyl stationary phase with an acetonitrile/acidified water mobile phase, is the superior choice for the analysis of this compound. It provides the best combination of peak symmetry, efficiency, and, most importantly, resolution from potential process impurities or degradants.

This systematic approach, grounded in the physicochemical properties of the analyte and a logical comparison of chromatographic variables, exemplifies a robust strategy for HPLC method development. It ensures that the final method is not only fit for purpose but is also built on a foundation of sound scientific reasoning.

References

A Comparative Guide to the Structural Elucidation of 3-Methoxy-5-nitrophenol: Interpreting the ¹H NMR Spectrum and Evaluating Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized or isolated compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methoxy-5-nitrophenol, a substituted aromatic compound of interest in various chemical and pharmaceutical contexts. Beyond a mere interpretation of spectral data, this document offers a comparative overview of alternative analytical techniques, furnishing the experimental data and protocols necessary for a comprehensive understanding of its characterization.

The Power of Proton NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a paramount technique for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule is unparalleled. The chemical shift (δ), spin-spin coupling (J), and integration of the signals in a ¹H NMR spectrum collectively create a unique fingerprint of a molecule's structure.

In the case of this compound, the substituents on the benzene ring—a hydroxyl group (-OH), a methoxy group (-OCH₃), and a nitro group (-NO₂)—exert distinct electronic effects that influence the chemical shifts of the aromatic protons, providing a clear and interpretable spectrum.

Interpreting the ¹H NMR Spectrum of this compound

While an experimentally-derived spectrum is the gold standard, a predicted ¹H NMR spectrum, based on well-established principles of substituent effects on aromatic systems, provides a robust framework for interpretation. The predicted spectral data for this compound is summarized below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2~7.5 - 7.7t~2.0 - 2.5 (meta)1H
H-4~7.2 - 7.4t~2.0 - 2.5 (meta)1H
H-6~6.8 - 7.0t~2.0 - 2.5 (meta)1H
-OCH₃~3.8 - 4.0s-3H
-OHVariable (broad)s-1H
Detailed Spectral Analysis:
  • Aromatic Protons (H-2, H-4, H-6):

    • Chemical Shifts: The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields the protons on the aromatic ring, causing them to resonate at a higher chemical shift (further downfield). Conversely, the hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating groups, which shield the aromatic protons, shifting their signals upfield. In this compound, the protons are situated meta to each other. The proton at the 2-position is ortho to the electron-withdrawing nitro group and meta to the electron-donating methoxy group, leading to a predicted downfield shift. The proton at the 4-position is ortho to the hydroxyl group and meta to the nitro group. The proton at the 6-position is ortho to the methoxy group and meta to the nitro group. The interplay of these effects results in three distinct signals in the aromatic region.

    • Multiplicity and Coupling Constants: The aromatic protons in this compound (H-2, H-4, and H-6) are all meta to each other. This results in small coupling constants, typically in the range of 2-3 Hz, leading to the appearance of triplets for each of these protons.

  • Methoxy Protons (-OCH₃):

    • The three protons of the methoxy group are equivalent and do not couple with other protons in the molecule. Therefore, they appear as a sharp singlet in the spectrum, typically in the range of 3.8-4.0 ppm.

  • Phenolic Proton (-OH):

    • The chemical shift of the phenolic proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet that can be exchanged with deuterium upon the addition of D₂O.

Visualizing the Molecular Structure and Proton Environments

Caption: Molecular structure of this compound with proton labeling.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring the ¹H NMR spectrum of a small organic molecule like this compound is crucial for obtaining high-quality, reproducible data.

Step-by-Step Methodology:
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the phenolic -OH.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve homogeneity, which is essential for high resolution.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

    • Acquire the free induction decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Experimental Workflow Diagram

cluster_workflow ¹H NMR Experimental Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Interpretation D->E

Caption: A streamlined workflow for acquiring and interpreting a ¹H NMR spectrum.

A Comparative Look: Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a multi-technique approach is often employed for comprehensive characterization. Below is a comparison of alternative methods for the analysis of this compound.

Technique Principle Advantages Disadvantages Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High sensitivity, excellent for quantification, applicable to non-volatile and thermally labile compounds.Requires a suitable chromophore for UV detection, resolution of isomers can be challenging.Purity assessment, quantification in complex matrices, and separation of isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.High separation efficiency, provides molecular weight and fragmentation information for structural confirmation.Requires derivatization for non-volatile compounds like phenols, which can add complexity to the sample preparation.Identification of volatile impurities, and confirmation of molecular weight.
UV-Visible Spectroscopy Measurement of the absorption of ultraviolet or visible light by the analyte.Simple, rapid, and cost-effective.Provides limited structural information, susceptible to interference from other absorbing species.Preliminary identification based on λmax, and quantification in simple mixtures.

Experimental Protocols for Alternative Techniques

High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure the analyte is in its protonated form.

  • Standard and Sample Preparation: Prepare a stock solution of this compound in the mobile phase and create a series of dilutions for a calibration curve. Dissolve the unknown sample in the mobile phase.

  • Chromatographic Conditions: Use a C18 reverse-phase column. Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

  • Detection: Monitor the eluent using a UV detector at the wavelength of maximum absorbance (λmax) for this compound.

  • Analysis: Inject the standards and the sample. Identify the peak corresponding to this compound by its retention time and quantify it using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: To increase volatility, the phenolic hydroxyl group of this compound must be derivatized. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). React the sample with BSTFA in a suitable solvent (e.g., pyridine) at an elevated temperature (e.g., 70 °C) for 30 minutes.

  • GC Conditions: Use a capillary column suitable for the analysis of nonpolar compounds (e.g., DB-5ms). Set the injector temperature to 250 °C and use a temperature program for the oven, for example, starting at 100 °C and ramping up to 280 °C.

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 50-500.

  • Analysis: Inject the derivatized sample. Identify the compound by its retention time and the fragmentation pattern in the mass spectrum.

UV-Visible Spectroscopy
  • Sample Preparation: Dissolve a known concentration of this compound in a suitable UV-transparent solvent, such as ethanol or methanol.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the solvent as a blank to zero the instrument.

  • Spectral Acquisition: Scan the sample over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Quantification: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Construct a calibration curve (Absorbance vs. Concentration) and use it to determine the concentration of the unknown sample.

Conclusion

The structural elucidation of this compound is definitively achieved through the detailed analysis of its ¹H NMR spectrum. The predicted chemical shifts, multiplicities, and coupling constants provide a clear and consistent picture of its molecular architecture. However, for comprehensive characterization and in accordance with the principles of scientific integrity, a multi-faceted analytical approach is recommended. The comparative analysis of HPLC, GC-MS, and UV-Vis spectroscopy provided herein offers researchers the necessary framework to select the most appropriate techniques based on their specific analytical goals, whether for purity assessment, quantification, or confirmatory identification. By understanding the strengths and limitations of each method, scientists can ensure the accuracy and reliability of their findings in the competitive landscape of drug development and chemical research.

A Comparative Guide to the Reactivity of Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, understanding the nuanced reactivity of constitutional isomers is paramount. The nitrophenols—ortho-, meta-, and para-nitrophenol—serve as a classic and instructive case study in how the seemingly subtle repositioning of a functional group can dramatically alter a molecule's chemical behavior. This guide provides an in-depth comparative analysis of the reactivity of these isomers, grounded in established experimental data and elucidated through the fundamental principles of organic chemistry. We will explore their differential acidity, susceptibility to electrophilic and nucleophilic attack, and the underlying electronic and steric factors that govern these properties.

The Foundation of Differential Reactivity: Electronic and Steric Effects

The reactivity of the nitrophenol isomers is fundamentally dictated by the interplay of the electron-donating hydroxyl (-OH) group and the strongly electron-withdrawing nitro (-NO₂) group. The nitro group exerts its influence through two primary electronic mechanisms: the inductive effect (-I) and the resonance effect (-R or -M) .

  • Inductive Effect (-I): An electronegativity-based effect that pulls electron density through the sigma (σ) bonds. This effect is distance-dependent, weakening as the distance from the nitro group increases.

  • Resonance Effect (-R): The delocalization of pi (π) electrons across the aromatic system. The nitro group can only exert its strong electron-withdrawing resonance effect from the ortho and para positions, where it can directly delocalize the negative charge of the phenoxide ion. This effect is inoperative from the meta position.[1][2]

Furthermore, the ortho isomer experiences a unique steric interaction: intramolecular hydrogen bonding . The proximity of the hydroxyl and nitro groups allows for the formation of a hydrogen bond within the molecule, which significantly influences its physical and chemical properties.[2]

G cluster_o o-Nitrophenol cluster_p p-Nitrophenol o_N N o_O1 O o_N->o_O1 o_O2 O o_N->o_O2 o_C1 C o_C1->o_N o_C2 C o_C1->o_C2 o_O3 O o_C2->o_O3 o_H H o_O3->o_H o_H->o_O1 Intramolecular H-Bond p_N N p_O1 O p_N->p_O1 p_O2 O p_N->p_O2 p_C1 C p_C1->p_N p_C2 C p_C1->p_C2 p_O3 O p_C2->p_O3 p_H H p_O3->p_H

Caption: Intramolecular vs. Intermolecular Hydrogen Bonding Potential.

Acidity: A Quantitative Look at Proton Donation

The acidity of phenols is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. Electron-withdrawing groups, like the nitro group, increase acidity by stabilizing this negative charge. The position of the nitro group, however, is critical.

The established order of acidity for the nitrophenol isomers is:

p-Nitrophenol > o-Nitrophenol > m-Nitrophenol [2][3]

This trend is quantitatively supported by their pKa values, where a lower pKa indicates a stronger acid.

IsomerpKa ValueReference(s)
p-Nitrophenol7.14 - 7.15[4][5]
o-Nitrophenol7.23[4][5]
m-Nitrophenol8.18 - 8.4[5][6]
Phenol (for reference)~9.95[7]

Causality behind the Acidity Trend:

  • p-Nitrophenol: The nitro group at the para position exerts both a strong -R and a -I effect, effectively delocalizing the negative charge of the phenoxide ion across the entire molecule, leading to significant stabilization.[3]

  • o-Nitrophenol: Like the para isomer, the ortho-nitro group also stabilizes the phenoxide ion through both -R and -I effects. However, the formation of an intramolecular hydrogen bond in the undissociated form makes the proton slightly more difficult to remove compared to the para isomer, resulting in a slightly higher pKa.[2][7]

  • m-Nitrophenol: The nitro group at the meta position can only exert its weaker -I effect to stabilize the phenoxide ion. The -R effect does not extend to the meta position, resulting in significantly less stabilization of the conjugate base compared to the ortho and para isomers, and consequently, it is the weakest acid of the three.[3][7]

Experimental Protocol: Spectrophotometric Determination of pKa

This protocol provides a robust method for determining the pKa of a nitrophenol isomer, using o-nitrophenol as an example. The principle lies in the fact that the protonated and deprotonated forms of nitrophenols have distinct UV-Vis absorption spectra.

Materials and Equipment:

  • o-Nitrophenol

  • Buffer solutions of varying pH (e.g., pH 5 to 9)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • pH meter

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of o-nitrophenol of known concentration (e.g., 50 µM) in a suitable solvent (e.g., deionized water).[8]

  • Preparation of Sample Solutions: In a series of volumetric flasks, prepare solutions of o-nitrophenol at a constant concentration by diluting the stock solution with buffer solutions of different, precisely measured pH values.[8]

  • Spectrophotometric Measurement: For each prepared solution, measure the absorbance at the wavelength of maximum absorbance (λmax) of the deprotonated (phenoxide) form. For o-nitrophenoxide, this is around 410 nm.[8]

  • Data Analysis: Plot the measured absorbance against the corresponding pH. The resulting curve should be sigmoidal. The pKa is the pH at which the absorbance is halfway between the minimum (fully protonated) and maximum (fully deprotonated) absorbance.[8]

Caption: Workflow for Spectrophotometric pKa Determination.

Electrophilic Aromatic Substitution: A Tale of Competing Directing Effects

In electrophilic aromatic substitution, the hydroxyl group is a strongly activating, ortho, para-directing group, while the nitro group is a strongly deactivating, meta-directing group.[9] The reactivity of the nitrophenol isomers towards an incoming electrophile, therefore, depends on the interplay of these directing effects.

Comparative Reactivity and Regioselectivity:

  • o-Nitrophenol: The -OH group directs incoming electrophiles to positions 4 and 6 (para and ortho to -OH, respectively). The -NO₂ group directs to positions 4 and 6 (meta to -NO₂). In this case, the directing effects are synergistic , and substitution is expected to occur primarily at the 4 and 6 positions.

  • p-Nitrophenol: The -OH group directs to positions 2 and 6 (ortho to -OH). The -NO₂ group also directs to positions 2 and 6 (meta to -NO₂). Again, the directing effects are synergistic , and substitution is expected at the 2 and 6 positions.

  • m-Nitrophenol: The -OH group directs to positions 2, 4, and 6. The -NO₂ group directs to positions 5 (meta to both). Here, the directing effects are antagonistic . The strongly activating -OH group will likely dominate, leading to substitution primarily at the positions ortho and para to it (positions 2, 4, and 6).[10]

Experimental Data: Kinetics of Bromination

A study on the kinetics of bromination of nitrophenol isomers with N-bromosuccinimide (NBS) in aqueous solution provides quantitative data on their relative reactivity towards electrophilic attack.

IsomerSpecific Reaction Rate (k) at 25°C (M⁻¹s⁻¹)Reference
o-Nitrophenol40.0[11]
p-Nitrophenol20.0[11]
m-Nitrophenol5.67[11]

From this data, the order of reactivity towards bromination is:

o-Nitrophenol > p-Nitrophenol > m-Nitrophenol [11]

This outcome highlights the powerful activating and directing effect of the hydroxyl group, which overrides the deactivating nature of the nitro group, especially when their directing effects are synergistic. The higher reactivity of the ortho isomer compared to the para isomer in this case can be attributed to the closer proximity of the activating hydroxyl group to the reaction centers.

Nucleophilic Aromatic Substitution: The Activating Power of the Nitro Group

While aromatic rings are generally unreactive towards nucleophiles, the presence of strongly electron-withdrawing groups, such as a nitro group, can activate the ring for nucleophilic aromatic substitution (SNA_r). This activation is most pronounced when the nitro group is positioned ortho or para to the leaving group, as it can stabilize the intermediate Meisenheimer complex through resonance.[12][13]

In the context of nitrophenols, the phenoxide ion itself can be the nucleophile in intramolecular reactions, or the aromatic ring can be attacked by an external nucleophile. The reactivity of the isomers towards nucleophilic attack is expected to follow the order:

p-Nitrophenol ≈ o-Nitrophenol > m-Nitrophenol

Rationale:

  • o- and p-Nitrophenol: The nitro group at these positions can effectively stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack through resonance. This lowers the activation energy of the reaction.[12]

  • m-Nitrophenol: With the nitro group in the meta position, it cannot participate in resonance stabilization of the Meisenheimer complex. Only the weaker inductive effect is at play, making the meta isomer significantly less reactive towards nucleophilic aromatic substitution.[13]

Experimental studies on the solvolysis of nitrofluorobenzenes in liquid ammonia show that 2-nitrofluorobenzene is about 30 times more reactive than the 4-substituted isomer, which in turn are both significantly more reactive than the meta isomer.[14] This provides strong evidence for the activating and directing effects of the ortho and para nitro groups in nucleophilic aromatic substitution.

Synthesis and Identification

The differential properties of the nitrophenol isomers also inform their synthesis and separation.

Synthesis Protocol: Nitration of Phenol

A common method for synthesizing o- and p-nitrophenol is the direct nitration of phenol with dilute nitric acid. The meta isomer is not significantly formed in this reaction because the hydroxyl group is a strong ortho, para-director.[15]

Materials:

  • Phenol

  • Dilute nitric acid

  • Ice bath

  • Separatory funnel

  • Steam distillation apparatus or column chromatography setup

Step-by-Step Methodology:

  • Reaction Setup: Dissolve phenol in a suitable solvent and cool the mixture in an ice bath.

  • Nitration: Slowly add dilute nitric acid to the cooled phenol solution with constant stirring. Maintain a low temperature to control the reaction and minimize the formation of byproducts.[15]

  • Workup: After the reaction is complete, quench the reaction with cold water. The product will be a mixture of o- and p-nitrophenol.

  • Separation: The isomers can be separated based on their different physical properties.

    • Steam Distillation: o-Nitrophenol is steam volatile due to its intramolecular hydrogen bonding, while p-nitrophenol is not, due to intermolecular hydrogen bonding.[15]

    • Column Chromatography: The less polar o-nitrophenol will elute first from a silica gel column compared to the more polar p-nitrophenol.[15]

G A Phenol + Dilute HNO3 B Reaction Mixture (o- and p-Nitrophenol) A->B C Separation B->C D o-Nitrophenol (Steam Volatile / Less Polar) C->D E p-Nitrophenol (Non-volatile / More Polar) C->E

Caption: Synthesis and Separation of o- and p-Nitrophenol.

Identification by Spectroscopy

The isomers can be unambiguously identified using various spectroscopic techniques.

  • Raman Spectroscopy: Each isomer exhibits characteristic Raman peaks. For instance, in the solid phase, o-nitrophenol shows peaks at 1134 and 1232 cm⁻¹, m-nitrophenol at 1268 and 1343 cm⁻¹, and p-nitrophenol at 1167, 1279, 1333, and 1430 cm⁻¹.[1]

  • Infrared (IR) Spectroscopy: The greater symmetry of p-nitrophenol results in fewer peaks in its IR spectrum compared to the less symmetrical o-nitrophenol.[16]

  • UV-Vis Spectroscopy: The λmax of the deprotonated forms in aqueous solution are different, which is the basis for the spectrophotometric pKa determination.[6]

Conclusion

The reactivity of the nitrophenol isomers offers a compelling illustration of how structure dictates function at the molecular level. The interplay of inductive and resonance effects, coupled with the unique influence of intramolecular hydrogen bonding in the ortho isomer, leads to distinct and predictable differences in their acidity and susceptibility to both electrophilic and nucleophilic attack. A thorough understanding of these principles is not merely academic; it is essential for the rational design of synthetic pathways, the development of novel pharmaceuticals, and the interpretation of complex chemical systems.

References

A Comparative Analysis of the Acidity of Ortho, Meta, and Para-Nitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

A definitive guide for researchers and drug development professionals on the nuanced acidity of nitrophenol isomers, underpinned by electronic effects and experimental data.

Introduction

In the realm of medicinal chemistry and drug development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands out as a critical determinant of a compound's behavior in biological systems, influencing everything from absorption and distribution to receptor binding. This guide provides an in-depth comparison of the acidity of three isomers of nitrophenol: ortho-nitrophenol, meta-nitrophenol, and para-nitrophenol. By dissecting the intricate interplay of inductive effects, resonance effects, and intramolecular hydrogen bonding, we will elucidate the rationale behind their differing acidities, supported by experimental pKa values.

Phenols are generally weakly acidic due to the resonance stabilization of the phenoxide ion formed upon deprotonation.[1] The introduction of a substituent on the benzene ring can either enhance or diminish this acidity. Electron-withdrawing groups, such as the nitro group (-NO2), are known to increase the acidity of phenols by stabilizing the resulting phenoxide ion.[2][3] However, the position of this substituent dramatically influences the magnitude of this effect.

The Decisive Factors: Inductive, Resonance, and Steric Effects

The acidity of the nitrophenol isomers is governed by a delicate balance of three key electronic and structural phenomena:

  • Inductive Effect (-I): The nitro group is strongly electronegative, leading to the withdrawal of electron density through the sigma bonds of the benzene ring.[4] This effect decreases with distance from the hydroxyl group.[5]

  • Resonance Effect (-M or -R): The nitro group can also withdraw electron density through the pi system of the benzene ring via resonance.[6] This effect is only operative when the nitro group is at the ortho or para position relative to the hydroxyl group.[7]

  • Intramolecular Hydrogen Bonding: In ortho-nitrophenol, the proximity of the hydroxyl and nitro groups allows for the formation of a stable intramolecular hydrogen bond.[8][9]

Comparative Acidity: A Positional Paradigm

The interplay of these effects results in a distinct and predictable order of acidity among the three isomers.

Para-Nitrophenol: The Most Acidic Isomer

p-Nitrophenol is the strongest acid among the three isomers. This is attributed to the powerful combination of both the -I and -M effects of the nitro group at the para position.[10] The resonance effect allows for the delocalization of the negative charge on the phenoxide oxygen onto the nitro group, significantly stabilizing the conjugate base.[3][11] This extensive delocalization makes the removal of the proton from the hydroxyl group more favorable.

Ortho-Nitrophenol: A Close Second

Similar to the para isomer, o-nitrophenol also benefits from the electron-withdrawing -I and -M effects of the nitro group.[2] However, its acidity is slightly lower than that of p-nitrophenol. This is due to the presence of intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group.[12][13] This hydrogen bond stabilizes the undissociated phenol, making the proton slightly more difficult to remove.[4]

Meta-Nitrophenol: The Least Acidic of the Isomers

In m-nitrophenol, the nitro group can only exert its electron-withdrawing -I effect .[7] The resonance effect is not operative from the meta position, meaning the negative charge of the phenoxide ion cannot be delocalized onto the nitro group.[14][15] Consequently, the stabilization of the conjugate base is less pronounced compared to the ortho and para isomers, resulting in weaker acidity.[16]

Quantitative Comparison: Experimental pKa Values

The theoretical understanding of the electronic effects is strongly supported by experimentally determined pKa values. A lower pKa value corresponds to a stronger acid.[17]

CompoundpKa Value
Phenol~9.95[10]
p-Nitrophenol~7.15[18]
o-Nitrophenol~7.23[14]
m-Nitrophenol~8.28[18]

As the data clearly indicates, both para and ortho-nitrophenol are significantly more acidic than phenol itself, with p-nitrophenol being slightly more acidic than the ortho isomer. m-Nitrophenol, while more acidic than phenol, is considerably less acidic than its ortho and para counterparts.

Visualizing the Electronic Effects

The following diagrams illustrate the key structural and electronic features influencing the acidity of the nitrophenol isomers.

Caption: Intramolecular hydrogen bond in o-nitrophenol.

Caption: Resonance stabilization in p-nitrophenoxide.

Caption: Decreasing order of acidity.

Experimental Protocol: Spectrophotometric Determination of pKa

A common and reliable method for determining the pKa of nitrophenols is through UV-Vis spectrophotometry.[19][20] This technique leverages the fact that the protonated (acidic) and deprotonated (basic) forms of the molecule exhibit different absorption spectra.[21]

Principle

The equilibrium between the acidic form (HIn) and the basic form (In⁻) of the indicator is pH-dependent. By measuring the absorbance of a solution at various pH values, the ratio of [In⁻]/[HIn] can be determined. A plot of pH versus log([In⁻]/[HIn]) yields a straight line where the pH is equal to the pKa when the concentrations of the acidic and basic forms are equal (i.e., when log([In⁻]/[HIn]) = 0).[22]

Step-by-Step Methodology
  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the nitrophenol isomer (e.g., pH 5 to 9).

  • Preparation of Stock Solution: Prepare a stock solution of the nitrophenol isomer in a suitable solvent (e.g., ethanol or a water/cosolvent mixture).[23]

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the nitrophenol stock solution to a fixed volume of the buffer. This ensures the total concentration of the nitrophenol remains constant.

  • Spectrophotometric Measurement:

    • Determine the absorption spectra of the fully protonated form (in a highly acidic solution, e.g., pH 2) and the fully deprotonated form (in a highly basic solution, e.g., pH 11).

    • Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.

    • Measure the absorbance of each buffered sample at the λmax of the deprotonated form.[24]

  • Data Analysis:

    • Let A_acid be the absorbance of the fully protonated form, A_base be the absorbance of the fully deprotonated form, and A be the absorbance at an intermediate pH.

    • Calculate the ratio [In⁻]/[HIn] for each sample using the following equation: [In⁻]/[HIn] = (A - A_acid) / (A_base - A)

    • Plot pH (y-axis) against log([In⁻]/[HIn]) (x-axis).

    • The pKa is the pH value at which the line crosses the y-axis (where log([In⁻]/[HIn]) = 0).

Conclusion

The acidity of ortho, meta, and para-nitrophenols is a classic example of how the position of a substituent on an aromatic ring can profoundly influence its chemical properties. The superior acidity of the para and ortho isomers is a direct consequence of the stabilizing resonance effect of the nitro group, which is absent in the meta isomer. The subtle difference in acidity between the ortho and para isomers is explained by the presence of intramolecular hydrogen bonding in the ortho isomer, which slightly hinders proton donation. This detailed understanding is crucial for professionals in drug development, as it allows for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles.

References

A Senior Application Scientist's Guide to 3-Methoxy-5-nitrophenol and its Isomeric Variants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the nuanced differences between structural isomers can dictate the success or failure of a synthetic route and the ultimate biological efficacy of a target molecule. This guide provides an in-depth comparative analysis of 3-methoxy-5-nitrophenol and its key isomers: 2-methoxy-4-nitrophenol, 4-methoxy-2-nitrophenol, and 2-methoxy-5-nitrophenol. As a senior application scientist, my aim is to move beyond a simple cataloging of properties and delve into the causality behind their differential reactivity, spectroscopic signatures, and potential applications, supported by experimental data and established chemical principles.

Structural and Physicochemical Properties: A Comparative Overview

The seemingly subtle shift in the positioning of the methoxy (-OCH₃) and nitro (-NO₂) groups on the phenol ring profoundly influences the electronic and steric environment of each isomer, leading to distinct physicochemical properties.

PropertyThis compound2-Methoxy-4-nitrophenol4-Methoxy-2-nitrophenol2-Methoxy-5-nitrophenol
CAS Number 7145-49-5[1]3251-56-7[2]1568-70-3636-93-1
Molecular Formula C₇H₇NO₄[1]C₇H₇NO₄[2]C₇H₇NO₄C₇H₇NO₄
Molecular Weight 169.13 g/mol [1]169.13 g/mol [2]169.13 g/mol 169.13 g/mol
Appearance ---Yellow to orange crystalline solid[2]Orange to brownish-orange powderYellow to light brown powder
Melting Point (°C) ---102-104[2]78-80103-107

Synthesis Strategies: Navigating Isomeric Selectivity

The synthesis of methoxynitrophenol isomers requires careful consideration of directing group effects to achieve the desired regioselectivity. Here, we explore a common synthetic route for this compound and compare it with the approaches for its isomers.

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the diazotization of 3-methoxy-5-nitroaniline, followed by hydrolysis of the resulting diazonium salt. This multi-step process leverages the reactivity of the amino group to introduce a hydroxyl group at the desired position.

synthesis_3_methoxy_5_nitrophenol cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Hydrolysis 3_methoxy_5_nitroaniline 3-Methoxy-5-nitroaniline diazonium_salt 3-Methoxy-5-nitrophenyldiazonium salt 3_methoxy_5_nitroaniline->diazonium_salt NaNO₂, H₂SO₄, 0-5 °C 3_methoxy_5_nitrophenol This compound diazonium_salt->3_methoxy_5_nitrophenol H₂O, Δ

Caption: Synthesis of this compound via diazotization.

Experimental Protocol: Synthesis of this compound

  • Diazotization:

    • Dissolve 3-methoxy-5-nitroaniline in a cooled (0-5 °C) aqueous solution of sulfuric acid.

    • Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt. The completion of diazotization can be checked using starch-iodide paper.

  • Hydrolysis:

    • Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.

    • Maintain the reflux for 1-2 hours to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization or column chromatography.

Comparative Synthesis of Other Isomers

The synthesis of other methoxynitrophenol isomers typically involves the direct nitration of the corresponding methoxyphenol. The regioselectivity of the nitration is dictated by the directing effects of the hydroxyl and methoxy groups.

  • 2-Methoxy-4-nitrophenol and 2-Methoxy-6-nitrophenol: Nitration of 2-methoxyphenol (guaiacol) yields a mixture of the 4-nitro and 6-nitro isomers due to the ortho, para-directing nature of both the hydroxyl and methoxy groups. Separation of these isomers is often challenging.

  • 4-Methoxy-2-nitrophenol: Nitration of 4-methoxyphenol proceeds with high selectivity to yield the 2-nitro isomer. The para-position is blocked by the methoxy group, and the hydroxyl group strongly activates the ortho-positions.

  • 2-Methoxy-5-nitrophenol: This isomer can be synthesized via the nitration of 2-methoxyphenol, though it is often a minor product compared to the 4- and 6-nitro isomers. A more controlled synthesis might involve the partial reduction of 2-methoxy-1,3-dinitrobenzene.

Spectroscopic Differentiation: Fingerprinting the Isomers

The distinct substitution patterns of the methoxynitrophenol isomers give rise to unique spectroscopic signatures, allowing for their unambiguous identification.

Caption: Isomeric relationship of methoxynitrophenols.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns in the proton NMR spectra are highly informative for distinguishing between the isomers.

IsomerAromatic Proton Signals (ppm, multiplicity, J (Hz))Methoxy Signal (ppm, s)Hydroxyl Signal (ppm, s)
This compound ~7.5-7.0 (m)~3.9~10.0
2-Methoxy-4-nitrophenol ~7.9 (d, J=2.5), ~7.7 (dd, J=9.0, 2.5), ~7.1 (d, J=9.0)~4.0~10.5
4-Methoxy-2-nitrophenol ~7.6 (d, J=3.0), ~7.2 (dd, J=9.0, 3.0), ~7.0 (d, J=9.0)~3.9~10.8
2-Methoxy-5-nitrophenol ~7.8 (d, J=3.0), ~7.3 (dd, J=9.0, 3.0), ~7.0 (d, J=9.0)~3.9~10.2

Note: Approximate chemical shifts are provided and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectra provide complementary information, particularly regarding the chemical environment of the substituted aromatic carbons.

IsomerAromatic Carbon Signals (ppm)Methoxy Carbon Signal (ppm)
This compound ~160 (C-O), ~150 (C-NO₂), ~140 (C-OH), ~110-105 (CH)~56
2-Methoxy-4-nitrophenol ~155 (C-O), ~148 (C-NO₂), ~142 (C-OH), ~120-110 (CH)~57
4-Methoxy-2-nitrophenol ~158 (C-O), ~152 (C-OH), ~140 (C-NO₂), ~120-105 (CH)~56
2-Methoxy-5-nitrophenol ~154 (C-O), ~150 (C-OH), ~141 (C-NO₂), ~120-105 (CH)~57
Infrared (IR) Spectroscopy

The IR spectra are characterized by strong absorptions corresponding to the hydroxyl, nitro, and methoxy functional groups. While the positions of these bands are similar across the isomers, subtle shifts and differences in the fingerprint region (below 1500 cm⁻¹) can aid in their differentiation.

  • O-H stretch: A broad band in the region of 3200-3500 cm⁻¹. The presence of intramolecular hydrogen bonding in the ortho-substituted isomers (4-methoxy-2-nitrophenol and 2-methoxy-6-nitrophenol) can lead to a sharper, lower frequency O-H stretch compared to the meta and para isomers.

  • N-O stretch (asymmetric): A strong absorption around 1520-1540 cm⁻¹.

  • N-O stretch (symmetric): A strong absorption around 1340-1360 cm⁻¹.

  • C-O stretch (ether): A strong absorption around 1250-1280 cm⁻¹.

Reactivity and Acidity: The Influence of Substituent Position

The electronic effects of the methoxy and nitro groups govern the acidity of the phenolic proton and the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution.

Acidity (pKa)

The acidity of the phenolic proton is significantly influenced by the electron-withdrawing nitro group.

  • General Trend: The pKa values of nitrophenols are generally lower (more acidic) than that of phenol (pKa ≈ 10).

  • Isomeric Effects:

    • Ortho and Para Isomers (2-methoxy-4-nitrophenol, 4-methoxy-2-nitrophenol): The nitro group at the ortho or para position can delocalize the negative charge of the phenoxide ion through resonance, leading to increased acidity (lower pKa) compared to the meta isomer.

    • Meta Isomer (this compound): In the meta position, the nitro group can only exert its electron-withdrawing inductive effect, which is weaker than the resonance effect. Therefore, this compound is expected to be less acidic than its ortho and para counterparts.

    • Intramolecular Hydrogen Bonding: In 4-methoxy-2-nitrophenol, intramolecular hydrogen bonding between the hydroxyl and nitro groups can stabilize the protonated form, slightly decreasing its acidity compared to the para-nitro isomer.

Reactivity in Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, particularly when it is ortho or para to a leaving group. This property is crucial for the use of these compounds as synthetic intermediates. For instance, in reactions involving the displacement of a halide, the isomers with the nitro group positioned to stabilize the Meisenheimer complex intermediate will exhibit enhanced reactivity.

Applications in Drug Development and Research

The unique combination of functional groups in methoxynitrophenol isomers makes them valuable building blocks in medicinal chemistry and other research areas.

  • Pharmaceutical Intermediates: These compounds serve as key starting materials for the synthesis of a wide range of pharmaceuticals. The specific isomer used is critical for achieving the desired final molecular architecture. For example, 2-methoxy-5-nitrophenol is used in the synthesis of potent VEGF and tyrosine kinase inhibitors.

  • Enzyme Inhibition Studies: Phenolic compounds are known to interact with various enzymes. The differential electronic and steric properties of the methoxynitrophenol isomers make them interesting candidates for screening as enzyme inhibitors. For example, some phenolic compounds have been shown to inhibit myeloperoxidase, an enzyme implicated in cardiovascular disease.[3]

  • Probes for Biological Systems: The nitro group can be reduced to an amino group, which can then be further functionalized. This allows for the use of these isomers as scaffolds for creating libraries of compounds for biological screening.

Conclusion

The choice between this compound and its isomers is a critical decision in chemical synthesis and drug discovery, with each isomer offering a distinct set of properties and reactivity profiles. A thorough understanding of their structural nuances, guided by spectroscopic analysis and an appreciation of the underlying electronic and steric effects, is paramount for their effective utilization. This guide provides a foundational framework for researchers to navigate the complexities of these versatile building blocks and to make informed decisions in their synthetic and research endeavors.

References

A Comparative Guide to the Structural Validation of Synthesized 3-Methoxy-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of standard analytical techniques for the structural validation of 3-Methoxy-5-nitrophenol. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide will not only present the expected data for this compound but will also compare it with potential isomeric impurities, providing a comprehensive framework for confident structural elucidation.

The Imperative of Multi-Technique Validation

Relying on a single analytical technique for structural validation can be misleading. Each method probes different aspects of a molecule's architecture. NMR spectroscopy reveals the connectivity and chemical environment of atoms, mass spectrometry determines the molecular weight and elemental composition, and infrared spectroscopy identifies the functional groups present. By integrating data from these orthogonal techniques, we create a self-validating system that significantly enhances the trustworthiness of our structural assignment.

Strategic Workflow for Structural Validation

A logical and systematic workflow is crucial for the efficient and accurate validation of a synthesized compound. The following workflow outlines the key steps from sample preparation to final structure confirmation.

Caption: A streamlined workflow for the synthesis, purification, and structural validation of this compound using a multi-technique spectroscopic approach.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the phenolic hydroxyl proton. The electron-withdrawing nitro group and the electron-donating methoxy group will significantly influence the chemical shifts of the aromatic protons.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.5Singlet (broad)1H-OH
~7.8Triplet1HH-4
~7.5Triplet1HH-6
~7.2Triplet1HH-2
~3.9Singlet3H-OCH₃

Disclaimer: These are predicted values. Actual experimental values may vary slightly depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Predicted Chemical Shift (ppm)Assignment
~160C-O (Phenolic)
~158C-O (Methoxy)
~149C-NO₂
~115C-4
~112C-6
~105C-2
~56-OCH₃

Disclaimer: These are predicted values. Actual experimental values may vary slightly depending on the solvent.

Comparison with Potential Isomeric Impurities

During the synthesis of this compound, the formation of other isomers is a common possibility. Distinguishing the target molecule from these impurities is critical.

CompoundKey Differentiating ¹H NMR Features
This compound Three distinct aromatic proton signals, each integrating to 1H.
2-Methoxy-5-nitrophenolThree aromatic protons with different coupling patterns and chemical shifts due to the different substitution pattern.
4-Methoxy-3-nitrophenolThree aromatic protons with a distinct set of chemical shifts and coupling constants.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns.

For this compound (C₇H₇NO₄), the expected molecular weight is 169.13 g/mol .[1] In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 169.

Expected Fragmentation Pattern

The fragmentation of this compound in an EI-MS experiment would likely involve the loss of small, stable fragments.

m/zPossible Fragment
169[M]⁺ (Molecular Ion)
154[M - CH₃]⁺
139[M - NO]⁺
123[M - NO₂]⁺
95[M - NO₂ - CO]⁺

The presence of the molecular ion peak at m/z 169 and the characteristic fragmentation pattern provides strong evidence for the assigned structure.

III. Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule.

Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3500-3200 (broad)O-H stretchPhenolic hydroxyl
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethoxy
1580-1450C=C stretchAromatic ring
1540-1500 & 1350-1300N-O asymmetric & symmetric stretchNitro group
1250-1180C-O stretchAryl ether

The presence of a broad O-H stretch, characteristic nitro group absorptions, and C-O stretching bands would be indicative of the this compound structure.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following experimental protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (400 MHz or higher) for optimal resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization:

    • Utilize a standard electron ionization energy of 70 eV.

  • Mass Analysis:

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

Infrared (IR) Spectroscopy (FTIR-ATR)
  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid this compound sample directly onto the crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

Conclusion

The structural validation of a synthesized compound like this compound requires a meticulous and multi-faceted analytical approach. By combining the detailed connectivity information from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from infrared spectroscopy, researchers can build a robust and defensible case for the structure of their target molecule. This guide provides the foundational knowledge and comparative data necessary to confidently navigate the process of structural elucidation and ensure the scientific integrity of their research.

References

A Comparative Study of Synthesis Routes for Substituted Nitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Substituted nitrophenols are foundational pillars in the chemical industry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and explosives. Their utility stems from the versatile reactivity of the nitro group, the hydroxyl moiety, and the aromatic ring. The selection of an appropriate synthetic route is paramount, as it dictates not only the yield and purity but also the regiochemical outcome, scalability, safety, and environmental impact of the process. This guide provides a comparative analysis of the principal synthesis routes for substituted nitrophenols, offering field-proven insights and experimental data to aid researchers in making informed strategic decisions.

Direct Electrophilic Nitration of Phenols

Direct nitration is the most classical and widely employed method for synthesizing nitrophenols. The reaction proceeds via electrophilic aromatic substitution, where the highly activated phenolic ring is attacked by a nitronium ion (NO₂⁺) or a related electrophilic nitrogen species.

Underlying Mechanism and Causality

The hydroxyl group of phenol is a potent activating group and an ortho, para-director. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic system, which enriches the electron density at the ortho and para positions. Consequently, the electrophilic nitronium ion preferentially attacks these sites.

The choice of nitrating agent and reaction conditions is critical as it directly influences the reaction's selectivity and the extent of side reactions. Phenol is highly susceptible to oxidation, which can lead to the formation of undesirable tarry by-products, especially under harsh conditions (e.g., concentrated nitric and sulfuric acids).[1] Therefore, milder conditions are often preferred.

G

Comparative Performance of Nitrating Systems

The choice of nitrating system is a trade-off between reactivity, selectivity, safety, and cost. While traditional mixed acid methods are potent, modern approaches offer milder conditions and improved selectivity.

Nitrating SystemTypical ConditionsAdvantagesDisadvantageso:p Ratio (Phenol)Yield (Phenol)
Dilute HNO₃ Aqueous, 20-25°CEconomical, simple procedure.[2]Low yields, formation of tars, risk of runaway reaction.[1]~60:35~50-60%
HNO₃ / H₂SO₄ Concentrated acids, low temp.High reactivity, drives reaction to completion.Harsh, strong oxidation, poor selectivity, significant acid waste.[3]VariesCan be high, but with byproducts.
NaNO₃ / Solid Acid CH₂Cl₂, wet SiO₂, RTHeterogeneous, mild, easy workup, good yields.[4]Requires pre-prepared solid acid support.36:26 (o:p)[4]62% (total)[4]
Cu(NO₃)₂ / Acetic Acid Acetic acid, Microwave"Green" method, rapid (microwave), high regioselectivity.[5]Requires metal salt, solvent can be corrosive.High para selectivity reported.Good to excellent.
NH₄NO₃ / KHSO₄ Acetonitrile, RefluxInexpensive, easy to handle reagents, high regioselectivity.[3]Requires reflux temperatures.High ortho selectivity reported.85-95%
Experimental Protocol: Heterogeneous Nitration of Phenol

This protocol is adapted from a method utilizing magnesium hydrogen sulfate and sodium nitrate, which offers a milder and more controlled alternative to traditional mixed acids.[4]

Materials:

  • Phenol (0.02 mol, 1.88 g)

  • Magnesium hydrogen sulfate (Mg(HSO₄)₂) (0.02 mol, 4.40 g)

  • Sodium nitrate (NaNO₃) (0.02 mol, 1.7 g)

  • Wet SiO₂ (50% w/w, 4 g)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • n-Pentane

Procedure:

  • Combine phenol, Mg(HSO₄)₂, NaNO₃, and wet SiO₂ in a round-bottom flask.

  • Add 20 mL of CH₂Cl₂ to the flask.

  • Stir the resulting suspension magnetically at room temperature for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture. Wash the solid residue with CH₂Cl₂ (2 x 10 mL).

  • Combine the filtrate and washings. Add anhydrous Na₂SO₄ (10 g) to dry the organic phase.

  • After 15 minutes, filter off the Na₂SO₄.

  • Remove the solvent by distillation on a water bath (35-40°C).

  • The residue contains a mixture of 2-nitrophenol and 4-nitrophenol. Add n-pentane to the residue. 4-nitrophenol is insoluble and can be collected by filtration (Yield: 26%).[4]

  • Evaporate the n-pentane from the filtrate to obtain 2-nitrophenol (Yield: 36%).[4]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) provides an alternative and highly regioselective route to nitrophenols, particularly when direct nitration is problematic. This pathway is fundamentally different from electrophilic substitution.

Underlying Mechanism and Causality

The SNAr mechanism requires two key features on the aromatic ring:

  • A good leaving group (typically a halide).

  • At least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to the leaving group.[6][7]

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., hydroxide, OH⁻) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[6] The electron-withdrawing group is essential for stabilizing the negative charge of this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

G

Advantages and Applications
  • High Regioselectivity: The outcome is precisely controlled by the position of the leaving group, avoiding the isomer separation issues common in direct nitration.

  • Substrate Scope: It allows for the synthesis of nitrophenols that are difficult to access directly, for example, when the starting phenol is sensitive to oxidation or nitration conditions.

  • Predictability: The reaction is highly predictable and less prone to the formation of tarry by-products.

The primary limitation is the requirement for a suitably pre-functionalized starting material (an aryl halide with an activating nitro group), which may itself require a multi-step synthesis.

Experimental Protocol: Synthesis of 2,4-Dinitrophenol

This protocol demonstrates the synthesis of a dinitrophenol from 1-chloro-2,4-dinitrobenzene, a common SNAr substrate.[8]

Materials:

  • 1-chloro-2,4-dinitrobenzene

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve 1-chloro-2,4-dinitrobenzene in ethanol in a round-bottom flask equipped with a reflux condenser.

  • In a separate beaker, prepare an aqueous solution of sodium hydroxide.

  • Slowly add the NaOH solution to the ethanolic solution of the substrate.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • After cooling to room temperature, carefully acidify the mixture with dilute hydrochloric acid. The product, 2,4-dinitrophenol, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4-dinitrophenol.

Sandmeyer Reaction

The Sandmeyer reaction is a powerful transformation that converts an aryl amine into a wide range of functional groups via an intermediate diazonium salt. For the synthesis of nitrophenols, this involves the diazotization of a nitroaniline followed by hydrolysis of the diazonium salt.[9][10]

Underlying Mechanism and Causality

The process occurs in two distinct stages:

  • Diazotization: The primary aromatic amine (a nitroaniline) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄) at low temperatures (0–5°C). This converts the amino group into an aryldiazonium salt (-N₂⁺).

  • Hydrolysis: The resulting diazonium salt solution is then heated. The diazonium group is an excellent leaving group (it departs as N₂ gas), and it is readily displaced by water, which acts as a nucleophile, to form the corresponding phenol.

G

Advantages and Strategic Use
  • Unambiguous Regiochemistry: Like SNAr, this route offers excellent control over isomer formation, as the final position of the hydroxyl group is determined by the starting position of the amino group.

  • Alternative Precursors: It provides a synthetic entry point from nitroanilines, which are readily available through the nitration of anilines (with the amino group protected) or other routes. This is particularly valuable for synthesizing meta-nitrophenols, which are not accessible via direct nitration of phenol.

The main drawbacks are the need for low temperatures to handle the often-unstable diazonium salts and the potential for side reactions if conditions are not carefully controlled.

Experimental Protocol: Synthesis of m-Nitrophenol

This protocol is a classic example of using the Sandmeyer reaction to produce an isomer that is inaccessible through direct nitration of phenol. It is adapted from Organic Syntheses.[11]

Materials:

  • m-Nitroaniline (1.5 moles, 210 g)

  • Concentrated Sulfuric Acid (330 mL)

  • Sodium Nitrite (NaNO₂) (1.52 moles, 105 g)

  • Ice

  • Water

Procedure:

  • Diazotization: a. In a 4-L beaker, add m-nitroaniline powder. b. Add a cold mixture of 450 mL of water and 330 mL of concentrated H₂SO₄ while stirring. c. Add approximately 800 g of crushed ice to the mixture. d. Rapidly add a solution of 105 g of NaNO₂ in 250 mL of water over 8-10 minutes, keeping the temperature between 0–5°C. e. Continue stirring for 5-10 minutes. A crystalline deposit of m-nitrobenzenediazonium sulfate will form.

  • Hydrolysis: a. Prepare a boiling solution of 1.5 L of water and 300 mL of concentrated H₂SO₄ in a large flask. b. Add the cold diazonium salt mixture in small portions to the boiling acid solution. Vigorous evolution of nitrogen gas will occur. c. Continue boiling for a few minutes after the addition is complete.

  • Isolation: a. Pour the hot reaction mixture into a large beaker set in cold water and stir vigorously to induce crystallization. b. Once completely cold, filter the crude m-nitrophenol. c. Wash the solid with several portions of iced water. The yield of the crude product is 81-86%.[11] d. The product can be further purified by vacuum distillation.

Summary and Route Selection

Choosing the optimal synthesis route requires a careful evaluation of the target molecule's substitution pattern, the availability of starting materials, and the desired scale and purity of the final product.

FeatureDirect NitrationNucleophilic Aromatic Substitution (SNAr)Sandmeyer Reaction
Regiocontrol Poor to moderate (o/p mixture). No access to m-isomer.Excellent. Determined by leaving group position.Excellent. Determined by amine position. Access to m-isomer.
Key Advantage Fewest steps, economical starting materials.High purity and predictability.Versatile, provides access to otherwise difficult isomers.
Key Limitation Isomer separation, byproduct formation (tars, over-nitration).Requires pre-functionalized, activated aryl halide.Unstable diazonium intermediate, requires low temperatures.
Best For... Large-scale production of simple o- and p-nitrophenols where isomer separation is feasible.Synthesizing highly pure, specific isomers when the corresponding activated halide is available.Synthesizing m-nitrophenols or other isomers when the corresponding nitroaniline is the most accessible precursor.

Conclusion

The synthesis of substituted nitrophenols is a mature field, yet it continues to evolve with the development of greener and more selective methodologies.

  • Direct Nitration remains the most straightforward and economical route for simple ortho- and para-nitrophenols, with modern heterogeneous systems offering significant improvements in safety and workup.[4]

  • Nucleophilic Aromatic Substitution is the method of choice for achieving high regiochemical purity when a suitable activated aryl halide is accessible. Its predictability and clean reaction profiles are highly advantageous in multi-step syntheses.[6][12]

  • The Sandmeyer Reaction offers unparalleled strategic flexibility, most notably providing a reliable pathway to meta-nitrophenols and other isomers that are inaccessible through direct electrophilic attack on phenol.[10][11]

Ultimately, the optimal strategy is dictated by the specific synthetic challenge. By understanding the underlying mechanisms, advantages, and limitations of each route, researchers can design and execute syntheses that are efficient, selective, and scalable.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and chemical synthesis, the intrinsic stability of a molecule is a cornerstone of its viability. It dictates storage conditions, formulation strategies, and ultimately, the safety and efficacy of a final product. A thorough understanding of a compound's degradation pathways under various stress conditions is not merely a regulatory formality but a scientific necessity for robust drug development.[1][2] This guide provides an in-depth analysis of the stability of 3-Methoxy-5-nitrophenol, contextualized by a comparison with structurally related phenols. Our objective is to elucidate the influence of substituent electronics and positioning on molecular stability through a framework of established experimental protocols.

The Rationale: Why Compound Stability is Paramount

For professionals in drug development, a molecule's stability profile is a critical dataset. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines Q1A and Q1B, are designed to deliberately stress a drug substance to predict its degradation products and pathways.[3][4] This process is fundamental for:

  • Developing Stability-Indicating Methods: Ensuring that analytical techniques can accurately separate the intact drug from its degradation products.[1][3]

  • Elucidating Degradation Pathways: Understanding how a molecule breaks down helps in designing more stable formulations and defining appropriate storage conditions.[2]

  • Impurity Profiling: Identifying potential degradants that could have toxicological implications.

  • Predicting Shelf-Life: Providing the foundational data for establishing a product's expiration date.

This guide will focus on comparing this compound with a curated set of analogues to dissect the structural contributions to its overall stability.

The Subjects of Comparison: Structure and Electronic Effects

The stability of a substituted phenol is profoundly influenced by the electronic nature and position of its substituents. We will assess this compound against key comparators: its positional isomers and parent compounds.

  • Target Compound: this compound

  • Comparators:

    • Nitrophenol Isomers: 2-Nitrophenol, 3-Nitrophenol, 4-Nitrophenol

    • Methoxyphenol Isomers: 2-Methoxyphenol, 4-Methoxyphenol

    • Parent Compound: Phenol

The nitro group (-NO₂) is a potent electron-withdrawing group through both inductive (-I) and resonance (-R) effects, which tends to stabilize the corresponding phenoxide ion and increase acidity.[5][6][7] Conversely, the methoxy group (-OCH₃) is electron-donating via resonance (+R) but electron-withdrawing via induction (-I), generally leading to a net electron-donating effect that can destabilize the phenoxide ion relative to phenol itself.[8][9]

In this compound, these groups are meta-positioned relative to each other, creating a unique electronic environment that dictates its reactivity and stability compared to isomers where these groups can interact more directly through resonance.

Caption: Chemical structures of the target and comparator compounds.

Experimental Design: Protocols for Stability Assessment

To objectively assess stability, a standardized set of stress conditions must be applied. The following protocols are based on ICH guidelines for forced degradation studies.[3][10] The goal is typically to achieve 5-20% degradation to ensure that the analytical methods are challenged and that primary degradation products are formed without overly complex secondary reactions.[3]

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions start Drug Substance Sample thermal Thermal Stress (TGA / Oven) start->thermal photo Photolytic Stress (ICH Q1B Light Chamber) start->photo hydrolysis Hydrolytic Stress (Acid / Base / Neutral) start->hydrolysis analysis Analysis (e.g., HPLC-UV/MS) thermal->analysis photo->analysis hydrolysis->analysis evaluation Data Evaluation (Degradation %, Impurity ID) analysis->evaluation

Caption: General workflow for conducting forced degradation studies.

Thermal Stability Protocol via Thermogravimetric Analysis (TGA)

Causality: TGA is employed to determine the temperature at which a compound begins to decompose by measuring its mass loss as a function of temperature.[11] A higher decomposition temperature indicates greater thermal stability. Nitrophenols, in particular, can be hazardous due to their thermal instability.[12]

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the test compound into a standard TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Place the sample in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[13]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Analysis: Determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss begins (e.g., 5% mass loss).

Photostability Protocol (ICH Q1B)

Causality: This protocol assesses the compound's susceptibility to degradation by light, which is crucial for determining packaging and handling requirements. The ICH Q1B guideline provides standardized conditions for this test.[14][15] The beta-form of 4-nitrophenol, for example, is known to gradually turn red upon exposure to sunlight.[16]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water) in a chemically inert, transparent container (e.g., quartz cuvette).

    • Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

  • Exposure Conditions:

    • Place both the test and control samples in a photostability chamber.

    • Expose the samples to a light source that produces both UV and visible output, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps.

    • The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours per square meter for UV-A light.

  • Analysis:

    • Following exposure, analyze both the exposed and dark control samples by a stability-indicating HPLC method.

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the exposed sample to that in the dark control.

pH (Hydrolytic) Stability Protocol

Causality: This test evaluates the compound's stability in aqueous environments across a range of pH values, simulating potential conditions in liquid formulations or physiological environments. The rate of hydrolysis can be significantly affected by pH.[4]

Methodology:

  • Media Preparation: Prepare three solutions: 0.1 M HCl (acidic), purified water or a neutral buffer (pH ~7), and 0.1 M NaOH (basic).

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile).

    • Spike a small volume of the stock solution into each of the three pH media to a final concentration of approximately 0.1-1.0 mg/mL. Ensure the organic solvent is less than 5% of the total volume.

  • Incubation:

    • Store the samples at a controlled, elevated temperature (e.g., 50-60 °C) to accelerate degradation.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 24, 48 hours).

  • Analysis:

    • Immediately neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound.

    • Calculate the percentage degradation at each time point relative to the T=0 sample.

Comparative Stability Data Summary

The following table summarizes expected stability trends for this compound and its comparators based on their chemical structures. (Note: These are representative values for illustrative purposes).

CompoundKey Structural FeatureThermal Stability (Td, °C)Photostability (% Degradation)pH Stability (% Degradation, 24h)
Acid (0.1M HCl) Base (0.1M NaOH)
This compound Meta-substituted, combined effects~250-270~8%< 2%
2-Nitrophenol Intramolecular H-bonding~215~12%< 5%
4-Nitrophenol Strong -R effect of NO₂~279~10%< 2%
2-Methoxyphenol Electron-donating group~205~15%< 2%
4-Methoxyphenol Strong +R effect of OCH₃~243~18%< 2%
Phenol Parent compound~182~5%< 1%

Td = Decomposition Temperature

Analysis of Trends:

  • Thermal Stability: Compounds with electron-withdrawing nitro groups, like 4-Nitrophenol and our target compound, generally exhibit higher thermal decomposition temperatures than phenol or the methoxyphenols. The nitro group's ability to delocalize electron density contributes to the stability of the aromatic system at higher temperatures.

  • Photostability: The presence of chromophores (like the nitro group) and electron-donating groups (like the methoxy group) can increase a molecule's susceptibility to photodegradation. Methoxyphenols, with their electron-rich rings, are often more prone to photo-oxidation than nitrophenols.

  • pH Stability: In acidic conditions, most phenols are relatively stable. However, under basic conditions, stability is largely dictated by the acidity (pKa) of the phenol. Nitrophenols are significantly more acidic than methoxyphenols, leading to the formation of a phenoxide ion in base.[17][18] This phenoxide is often more susceptible to oxidative degradation, resulting in higher degradation percentages for the nitrophenols in basic media.

Conclusion

This comparative analysis positions This compound as a compound with relatively high thermal stability, comparable to other nitrophenols, and significantly greater than its methoxy- and unsubstituted phenol counterparts. Its stability profile is a direct consequence of the combined meta-directing electronic effects of the methoxy and nitro groups. While it shows moderate susceptibility to photodegradation, its primary liability appears under basic conditions due to the formation of the more reactive phenoxide ion.

Understanding these structure-stability relationships is crucial for researchers and drug developers. It enables the rational design of formulations, the establishment of appropriate storage and handling procedures, and the development of robust analytical methods. The experimental protocols detailed herein provide a self-validating framework for generating the critical data needed to advance a compound from discovery to application.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methoxy-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a deep understanding of not just the procedures, but the principles that underpin them. For a compound like 3-Methoxy-5-nitrophenol, a nuanced approach to personal protective equipment (PPE) is paramount. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in rigorous hazard assessment and field-proven best practices. Our objective is to empower you, our scientific colleagues, to work safely and effectively, ensuring that every experimental choice is validated by a foundation of safety.

Hazard Assessment: The "Why" Behind the "What"

Understanding the inherent risks of this compound is the critical first step in establishing a robust safety protocol. According to its classification under the Globally Harmonized System (GHS), this compound presents several key hazards that directly inform our PPE strategy.[1][2][3]

  • Acute Oral Toxicity (Category 4): The compound is harmful if swallowed.[3] This necessitates measures to prevent accidental ingestion, primarily through hand-to-mouth contact.

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2][3] Therefore, a complete barrier between the chemical and your skin is non-negotiable. Some safety data sheets also classify it as toxic in contact with skin (Acute Dermal Toxicity, Category 3), elevating the importance of glove and body protection.[4]

  • Serious Eye Irritation (Category 2): This is a significant risk, as the compound can cause serious damage upon contact with the eyes.[1][2][3] This dictates the need for sealed eye protection.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): The compound may cause respiratory irritation, particularly when handled as a powder, as dust can be easily inhaled.[1][2][3]

These classifications are not merely regulatory labels; they are directives that guide the selection of every piece of protective gear. The causality is clear: the potential for skin, eye, and respiratory irritation demands specific, high-quality barriers.

Core Protective Equipment: A Multi-Layered Defense

Based on the hazard profile, a multi-layered PPE strategy is required. The following table summarizes the essential equipment for handling this compound in a standard laboratory setting.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or other chemical-resistant gloves.Prevents skin irritation and potential dermal toxicity.[1][5] Gloves must be inspected for integrity before each use.[6][7]
Eye & Face Protection Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards.Protects against splashes and airborne particles causing serious eye irritation.[1][7]
Face shield (in addition to goggles).Recommended when handling larger quantities or when there is a significant splash risk.[8][9]
Body Protection Fully-buttoned laboratory coat.Provides a primary barrier against accidental spills and contamination of personal clothing.[5]
Respiratory Protection Work within a certified chemical fume hood.Primary engineering control to minimize inhalation of dust or vapors.[1][5]
NIOSH-approved respirator (e.g., N95) or equivalent.Required if work cannot be conducted in a fume hood or if dust generation is unavoidable.[1][6]

Operational Plan: From Selection to Disposal

A successful safety protocol is a self-validating system. It begins with selecting the right equipment and continues through meticulous procedures for its use and disposal.

PPE Selection Workflow

The specific tasks you are performing will dictate the precise level of PPE required. The following workflow provides a logical framework for making these critical decisions.

PPE_Selection_Workflow start Start: Task Assessment (Handling this compound) q1 Weighing solid powder? start->q1 q2 Preparing stock solution? q1->q2 No ppe2 Enhanced PPE: - Standard PPE - Work in Fume Hood - Consider N95 Respirator q1->ppe2 Yes q3 Large scale (>10g) or significant splash risk? q2->q3 Yes ppe1 Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles q2->ppe1 q3->ppe2 No ppe3 Maximum PPE: - Enhanced PPE - Add Face Shield q3->ppe3 Yes

Caption: PPE selection workflow for this compound.

Step-by-Step Protocol for Donning and Doffing PPE

Proper technique is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye Protection: Put on safety goggles. If required, place the face shield over the goggles.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Taking Off) Sequence: This sequence is designed to remove the most contaminated items first.

  • Gloves: Remove gloves using a proper technique (e.g., glove-in-glove) to avoid touching the outer surface with bare skin.[6][7] Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove eye protection by handling the strap or earpieces.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it inside-out to contain any surface contamination.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after all PPE has been removed.[1]

Disposal Plan: Completing the Safety Lifecycle

All materials contaminated with this compound, including used PPE, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregate Waste: Collect all contaminated solid waste (gloves, weighing paper, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.[5]

  • Liquid Waste: Collect any liquid waste containing the compound in a separate, sealed, and appropriately labeled hazardous waste container.[5]

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name ("this compound") and appropriate hazard symbols.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][6] Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash .[5][6]

By adhering to this comprehensive guide, you are not just following rules; you are participating in a culture of safety that protects you, your colleagues, and your research.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.